Kspwfttl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C48H70N10O12 |
|---|---|
Molecular Weight |
979.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C48H70N10O12/c1-26(2)21-36(48(69)70)54-45(66)39(27(3)60)57-46(67)40(28(4)61)56-43(64)34(22-29-13-6-5-7-14-29)52-42(63)35(23-30-24-51-33-17-9-8-15-31(30)33)53-44(65)38-18-12-20-58(38)47(68)37(25-59)55-41(62)32(50)16-10-11-19-49/h5-9,13-15,17,24,26-28,32,34-40,51,59-61H,10-12,16,18-23,25,49-50H2,1-4H3,(H,52,63)(H,53,65)(H,54,66)(H,55,62)(H,56,64)(H,57,67)(H,69,70)/t27-,28-,32+,34+,35+,36+,37+,38+,39+,40+/m1/s1 |
InChI Key |
ACAFPRSTSWTCSS-ALQLYSEESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Foundational & Exploratory
The KSPWFTTL Peptide: An In-depth Technical Guide on its Origin, Discovery, and Immunological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the KSPWFTTL peptide, an immunodominant epitope derived from the murine leukemia virus (MuLV). We delve into the seminal research that led to its discovery, detailing the experimental protocols and quantitative data that established its significance as a target for cytotoxic T lymphocytes (CTLs). This document outlines the peptide's origin, the methodology of its identification, its binding characteristics to the H-2Kb MHC class I molecule, and its functional role in the anti-tumor immune response. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the molecular and cellular mechanisms at play. This guide is intended to be a valuable resource for researchers in immunology, oncology, and vaccine development.
Introduction
The identification of specific peptide epitopes presented by Major Histocompatibility Complex (MHC) class I molecules is a cornerstone of cellular immunology and has paved the way for the development of targeted immunotherapies, including cancer vaccines. The this compound peptide stands as a classic example of a virus-derived tumor-associated antigen that elicits a potent cytotoxic T lymphocyte (CTL) response. Its discovery was a significant step in understanding the molecular basis of anti-tumor immunity mediated by T-cells. This guide will provide a detailed account of the origin and discovery of this important octameric peptide.
Origin and Discovery of the this compound Peptide
The this compound peptide was first identified and characterized in a seminal 1994 study by White et al. published in the Journal of Virology.[1]
Viral Origin
This compound is an octapeptide with the amino acid sequence Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu. It is derived from the p15E transmembrane protein of the endogenous ecotropic murine leukemia virus (MuLV) clone AKR623.[1] This virus is known to induce an anti-AKR/Gross MuLV CTL response in the C57BL/6 mouse strain.[1]
The Discovery Process: A Combination of Computational Prediction and Experimental Validation
The discovery of this compound was a result of a targeted approach that combined computational biology with functional immunological assays.
-
Computational Prediction: The researchers first performed a computer-based search of the AKR623 viral genome. This search was designed to identify octameric peptide sequences that fit the known binding motif for the murine H-2Kb MHC class I molecule.[1] This predictive approach significantly narrowed down the potential candidate epitopes.
-
Peptide Synthesis: From the pool of predicted peptides, those that were unique to AKR623 and not present in other related viral sequences were synthesized for further testing.[1]
-
Functional Screening: The synthesized peptides were then screened for their ability to be recognized by anti-AKR/Gross MuLV CTLs. This was achieved by pulsing target cells that do not normally express the viral antigens with the synthetic peptides and then using them in a CTL assay.
The this compound peptide, designated as peptide 12 in the original study, was identified as the immunodominant epitope as it was highly effective at sensitizing target cells for lysis by the specific CTLs.
Quantitative Data
The following tables summarize the key quantitative findings related to the this compound peptide from the discovery study and subsequent research.
Table 1: Functional Activity of this compound Peptide
| Parameter | Value | Reference |
| Half-maximal lysis concentration | 10 to 100 pg/ml |
Table 2: MHC-I Binding Characteristics of this compound
| MHC Allele | Predicted Binding Affinity (IC50) | Prediction Method | Reference |
| H-2Kb | Strong Binder (Predicted) | Motif-based algorithm | |
| H-2Kb | 10.48 nM | NetMHC4.0 |
Experimental Protocols
The following are detailed descriptions of the key experimental methodologies employed in the discovery and characterization of the this compound peptide, based on the original 1994 study by White et al.
Generation of Anti-AKR/Gross MuLV Cytotoxic T Lymphocytes (CTLs)
-
Animal Model: C57BL/6 mice were used to generate the CTLs.
-
Immunization: Mice were immunized with H-2b tumor cells that express the endogenous ecotropic MuLV.
-
In Vitro Restimulation: Spleen cells from immunized mice were restimulated in vitro with the same tumor cells to expand the population of specific CTLs.
-
CTL Line Maintenance: The resulting CTLs were maintained in culture with periodic restimulation.
Peptide Pulsing of Target Cells
-
Target Cells: EMV-negative SC.Kb fibroblast cells were used as target cells.
-
Peptide Concentration: Synthetic this compound peptide was added to the target cells at various concentrations, typically ranging from picograms to micrograms per milliliter.
-
Incubation: The peptides were incubated with the target cells for a defined period to allow for binding to the H-2Kb molecules on the cell surface.
-
Washing: Excess peptide was washed away before the addition of effector CTLs.
Cytotoxic T Lymphocyte (CTL) Assay (Chromium Release Assay)
-
Target Cell Labeling: Target cells (both peptide-pulsed and control cells) were labeled with radioactive chromium-51 (⁵¹Cr).
-
Co-culture: Labeled target cells were co-cultured with the generated anti-AKR/Gross MuLV CTLs at various effector-to-target (E:T) ratios.
-
Incubation: The co-culture was incubated for a set period (typically 4-6 hours) to allow for CTL-mediated lysis of the target cells.
-
Quantification of Lysis: The amount of ⁵¹Cr released into the supernatant from lysed target cells was measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis was calculated using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) x 100.
-
Spontaneous Release: ⁵¹Cr released from target cells in the absence of CTLs.
-
Maximum Release: ⁵¹Cr released from target cells lysed with a detergent.
-
Signaling Pathways and Experimental Workflows
MHC Class I Antigen Presentation Pathway
The this compound peptide is presented to CTLs via the MHC class I antigen presentation pathway. This pathway is crucial for the immune surveillance of virally infected or cancerous cells.
Caption: MHC Class I presentation of the this compound peptide.
Experimental Workflow for this compound Discovery
The following diagram illustrates the logical flow of the experiments that led to the identification of this compound.
Caption: Workflow for the discovery of the this compound peptide.
Conclusion
The discovery of the this compound peptide was a landmark achievement in the field of tumor immunology. It exemplified a rational approach to epitope identification and provided a crucial tool for studying the mechanisms of T-cell-mediated anti-viral and anti-tumor immunity. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers seeking to build upon this foundational work. The continued study of such epitopes is vital for the development of next-generation immunotherapies and vaccines for the treatment of cancer and infectious diseases.
References
KSPWFTTL Amino Acid Sequence: A Technical Guide for Researchers
An In-depth Examination of the Immunodominant Epitope KSPWFTTL: Structure, Function, and Methodologies for a Murine Leukemia Virus-Derived Peptide
This technical guide provides a comprehensive overview of the this compound amino acid sequence for researchers, scientists, and drug development professionals. This compound is a significant peptide in the field of immunology, particularly in the context of cancer research and vaccine development.
Core Data Summary
The this compound peptide is an immunodominant, H-2Kb-restricted epitope derived from the p15E transmembrane envelope protein of the endogenous ecotropic murine leukemia virus (MuLV).[1][2] Its sequence is Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu. This octameric peptide plays a crucial role in the recognition by and activation of cytotoxic T lymphocytes (CTLs), which are essential for the cell-mediated immune response against viral infections and tumors.[1][2]
| Property | Description | Reference |
| Sequence | Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu (this compound) | [1] |
| Source | p15E transmembrane protein of Murine Leukemia Virus (MuLV) | |
| MHC Restriction | H-2Kb | |
| Biological Function | Immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) | |
| Therapeutic Relevance | Potential target for cancer immunotherapy and vaccine development |
Predicted Three-Dimensional Structure
While an experimentally determined crystal structure of this compound is not publicly available, a predicted three-dimensional structure was generated using the PEP-FOLD peptide structure prediction server. This model provides a plausible conformation of the peptide, which is essential for understanding its interaction with the Major Histocompatibility Complex (MHC) class I molecule H-2Kb and the T-cell receptor.
The predicted structure suggests a relatively linear conformation with specific side-chain orientations that are critical for its binding affinity and immunogenicity. The spatial arrangement of the anchor residues, which are key for the interaction with the MHC binding groove, can be visualized in this model.
Note: The following is a representation of a predicted structure and should be considered a theoretical model. Experimental validation is required for definitive structural determination.
Signaling and Functional Pathway
The primary function of the this compound peptide is to act as an antigenic epitope, initiating a cascade of events that leads to a specific cytotoxic T lymphocyte (CTL) response. This process is a cornerstone of adaptive immunity against virally infected or cancerous cells.
The signaling pathway begins with the endogenous expression of the MuLV p15E protein in an infected or tumor cell. This protein is processed by the proteasome into smaller peptides, including this compound. The this compound peptide is then transported into the endoplasmic reticulum, where it binds to the H-2Kb MHC class I molecule. The stable peptide-MHC complex is subsequently transported to the cell surface.
On the cell surface, the this compound-H-2Kb complex is presented to CD8+ T cells. T-cell receptors (TCRs) on specific CTLs that recognize this complex with high affinity will bind to it, leading to the activation of the CTL. This activation, co-stimulated by other signaling molecules, triggers the CTL to release cytotoxic granules containing perforin and granzymes, inducing apoptosis in the target cell.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound peptide.
Solid-Phase Peptide Synthesis (Fmoc Chemistry)
Objective: To chemically synthesize the this compound peptide.
Materials:
-
Fmoc-L-Leu-Wang resin
-
Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH) in DMF.
-
Add HOBt and DIC to the amino acid solution to pre-activate it for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test, yellow beads), wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Thr, Phe, Trp, Pro, Ser, Lys).
-
Final Deprotection: After coupling the last amino acid (Fmoc-Lys(Boc)-OH), perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Release
Objective: To quantify the frequency of this compound-specific, IFN-γ-secreting T cells.
Materials:
-
PVDF-membrane 96-well ELISPOT plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (SAV-AP) or Streptavidin-Horseradish Peroxidase (SAV-HRP)
-
Substrate for AP (BCIP/NBT) or HRP (AEC)
-
Spleen cells from immunized or control mice
-
This compound peptide
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Blocking solution (e.g., PBS with 1% BSA)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISPOT plate with 35% ethanol for 30 seconds.
-
Wash the plate 3 times with sterile PBS.
-
Coat the wells with anti-mouse IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with sterile PBS.
-
Block the wells with complete RPMI medium containing 10% FBS for 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes from immunized and control mice.
-
Wash the cells and resuspend them in complete RPMI medium.
-
Add the splenocytes to the wells of the ELISPOT plate at a desired density (e.g., 2 x 10^5 cells/well).
-
Add the this compound peptide to the appropriate wells at a final concentration of 1-10 µg/mL.
-
Include negative control wells (cells only, no peptide) and positive control wells (cells with a mitogen like Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Detection:
-
Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-mouse IFN-γ detection antibody diluted in blocking solution and incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Add SAV-AP or SAV-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST.
-
-
Spot Development:
-
Add the appropriate substrate (BCIP/NBT or AEC) to the wells.
-
Monitor spot development and stop the reaction by washing the plate with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
-
Cytotoxic T Lymphocyte (CTL) Cytotoxicity Assay
Objective: To measure the ability of this compound-specific CTLs to kill target cells presenting the peptide.
Materials:
-
Effector cells: this compound-specific CTLs (generated by in vitro stimulation or isolated from immunized mice).
-
Target cells: H-2Kb positive cell line (e.g., RMA-S or EL4 cells).
-
This compound peptide.
-
Chromium-51 (51Cr) or a non-radioactive cytotoxicity assay kit (e.g., based on LDH or granzyme B release).
-
96-well V-bottom plates.
-
Complete RPMI-1640 medium.
-
Gamma counter (for 51Cr release assay) or plate reader (for colorimetric assays).
Procedure (51Cr Release Assay):
-
Target Cell Labeling and Peptide Pulsing:
-
Label the target cells with 51Cr by incubating them with sodium chromate for 1-2 hours at 37°C.
-
Wash the labeled target cells 3 times with medium to remove excess 51Cr.
-
Pulse one aliquot of the labeled target cells with the this compound peptide (1-10 µg/mL) for 1 hour at 37°C.
-
Leave another aliquot of labeled target cells unpulsed as a negative control.
-
-
Co-culture:
-
Plate the labeled and peptide-pulsed (or unpulsed) target cells in a 96-well V-bottom plate at a constant number (e.g., 1 x 10^4 cells/well).
-
Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Set up control wells for spontaneous release (target cells only) and maximum release (target cells with a detergent like Triton X-100).
-
Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C.
-
-
Measurement of 51Cr Release:
-
After incubation, centrifuge the plate.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Conclusion
The this compound peptide is a well-characterized immunodominant epitope that serves as a valuable tool for studying T-cell responses in the context of murine leukemia virus infection and cancer immunology. This technical guide provides a foundational understanding of its properties, a predicted structure for in silico analysis, and detailed protocols for its synthesis and functional characterization. The methodologies outlined herein are essential for researchers aiming to investigate the role of this and other peptide epitopes in immunity and to develop novel immunotherapeutic strategies.
References
An In-depth Technical Guide on the p15E Transmembrane Protein and its Immunodominant Epitope KSPWFTTL
For Researchers, Scientists, and Drug Development Professionals
Abstract
The retroviral transmembrane protein p15E is a critical component of the viral envelope, playing a multifaceted role in the viral life cycle and the host's immune response. A significant body of research has identified p15E as a potent immunosuppressive agent, contributing to the pathogen's ability to evade immune surveillance. This technical guide provides a comprehensive overview of the p15E protein, with a particular focus on its interaction with the host immune system and the immunodominant cytotoxic T-lymphocyte (CTL) epitope, KSPWFTTL. We will delve into the molecular mechanisms of p15E-induced immunosuppression, present quantitative data on its immunological interactions, and provide detailed experimental protocols for key assays. Furthermore, this guide will feature visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important therapeutic target.
Introduction to p15E and its Immunosuppressive Functions
The p15E protein is a transmembrane subunit of the envelope glycoprotein complex of various retroviruses, including murine leukemia viruses (MuLVs).[1][2] It is well-established that p15E possesses a distinct immunosuppressive domain (ISD) that contributes to the virus's ability to persist in the host.[3][4] This immunosuppressive activity is a key factor in the pathogenesis of retroviral infections and has also been implicated in the progression of certain cancers where p15E-related proteins are expressed.[5]
The immunosuppressive effects of p15E are pleiotropic, affecting various arms of the immune system. Studies have demonstrated that p15E can inhibit the proliferation of lymphocytes, interfere with monocyte and macrophage function, and modulate the production of cytokines. A synthetic peptide, CKS-17, derived from a conserved region of p15E, has been shown to suppress lymphocyte proliferation induced by both T-cell receptor (TCR) and interleukin-2 (IL-2) stimulation, suggesting interference with shared signaling pathways.
The this compound Epitope: A Key Target for Cytotoxic T Lymphocytes
Within the p15E protein, the amino acid sequence this compound has been identified as an immunodominant, H-2Kb-restricted epitope. This means that cytotoxic T lymphocytes (CTLs) from mice with the H-2Kb major histocompatibility complex (MHC) haplotype can recognize this peptide when it is presented on the surface of infected or cancerous cells. This recognition triggers the CTLs to kill the target cells, representing a critical mechanism of anti-viral and anti-tumor immunity. The this compound epitope has been extensively used as a tool to study CTL responses and as a target for the development of cancer vaccines.
Quantitative Data on p15E and this compound Interactions
The interaction between CTLs and target cells presenting the this compound peptide is highly efficient. Quantitative analysis of CTL-mediated lysis of target cells sensitized with the this compound peptide has demonstrated that half-maximal lysis can be achieved at peptide concentrations as low as 10 to 100 pg/ml. This high sensitivity underscores the potent immunogenicity of this epitope.
| Parameter | Value | Reference |
| This compound Concentration for Half-Maximal CTL Lysis | 10 - 100 pg/ml |
Signaling Pathways Modulated by p15E
The precise molecular mechanisms underlying p15E-induced immunosuppression are still under investigation. However, evidence points towards the interference with key signaling pathways within immune cells. It is hypothesized that p15E, through its immunosuppressive domain, interacts with components of the T-cell receptor (TCR) signaling complex and downstream pathways. One proposed mechanism involves the inhibition of Protein Kinase C (PKC), a critical enzyme in T-cell activation. Additionally, p15E may modulate cyclic AMP (cAMP) levels and interfere with the NF-κB signaling pathway, both of which are crucial for lymphocyte activation and cytokine production.
Below is a conceptual diagram illustrating the potential points of interference by p15E in the T-cell activation signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study p15E and its interaction with the immune system.
Chromium Release Assay for CTL Cytotoxicity
This assay is a classic method to measure the lytic activity of cytotoxic T lymphocytes.
Principle: Target cells are labeled with radioactive chromium-51 (⁵¹Cr). When CTLs recognize and kill the target cells, the ⁵¹Cr is released into the supernatant and can be quantified.
Protocol:
-
Target Cell Preparation:
-
Culture target cells (e.g., RMA-S or T2 cells) that are compatible with the H-2Kb restriction of the this compound peptide.
-
Harvest and wash the cells in a suitable buffer (e.g., RPMI 1640 with 5% FBS).
-
Resuspend the cells at a concentration of 1 x 10⁷ cells/mL.
-
Add 100 µCi of ⁵¹Cr (as sodium chromate) per 1 x 10⁷ cells.
-
Incubate for 60-90 minutes at 37°C in a CO₂ incubator, with occasional mixing.
-
Wash the labeled target cells three times with a large volume of media to remove excess ⁵¹Cr.
-
Resuspend the cells at a final concentration of 1 x 10⁵ cells/mL.
-
-
Peptide Sensitization:
-
Prepare serial dilutions of the this compound peptide in culture medium.
-
Add 50 µL of the labeled target cell suspension to each well of a 96-well V-bottom plate.
-
Add 50 µL of the peptide dilutions to the respective wells.
-
Incubate for 30-60 minutes at 37°C to allow for peptide binding to MHC molecules.
-
-
Effector Cell Co-culture:
-
Prepare effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).
-
Add 100 µL of the effector cell suspension to the wells containing the peptide-sensitized target cells.
-
For controls, include wells for:
-
Spontaneous release: Target cells with media only.
-
Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
-
-
-
Incubation and Harvesting:
-
Centrifuge the plate at low speed (e.g., 50 x g) for 3 minutes to initiate cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
After incubation, centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
-
Quantification:
-
Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Enzyme-Linked Immunosorbent Assay (ELISA) for p15E Detection
This protocol describes a sandwich ELISA for the quantification of p15E in biological samples.
Principle: A capture antibody specific for p15E is coated onto a microplate. The sample containing p15E is added, followed by a detection antibody that is conjugated to an enzyme. The addition of a substrate results in a color change that is proportional to the amount of p15E present.
Protocol:
-
Plate Coating:
-
Dilute a capture anti-p15E monoclonal antibody to a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the antibody solution to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of a p15E protein standard.
-
Prepare dilutions of the biological samples to be tested.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate four times with wash buffer.
-
Dilute a biotinylated detection anti-p15E antibody in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate four times with wash buffer.
-
Dilute streptavidin-horseradish peroxidase (HRP) in blocking buffer.
-
Add 100 µL of the diluted streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
-
Stopping the Reaction and Reading:
-
Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of p15E in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion and Future Directions
The p15E transmembrane protein and its immunodominant epitope this compound represent a fascinating and clinically relevant area of research. The immunosuppressive properties of p15E highlight a key mechanism of viral and tumor immune evasion, making it a promising target for therapeutic intervention. The development of monoclonal antibodies that neutralize p15E activity has shown promise in preclinical models. Furthermore, the this compound peptide continues to be a valuable tool for monitoring anti-tumor immune responses and for the design of novel cancer vaccines. Future research should focus on further elucidating the precise molecular interactions of the p15E immunosuppressive domain with host cell signaling pathways. A deeper understanding of these mechanisms will be crucial for the development of more effective and targeted therapies for retroviral infections and cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Immunosuppressive activity of the retroviral envelope protein P 15E and its possible relationship to neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunotherapy with monoclonal antibodies directed against the immunosuppressive domain of p15E inhibits tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Endogenous Retrovirus Vaccine Encoding an Envelope with a Mutated Immunosuppressive Domain in Combination with Anti-PD1 Treatment Eradicates Established Tumours in Mice [mdpi.com]
- 5. Immunotherapy with monoclonal antibodies directed against the immunosuppressive domain of p15E inhibits tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of KSPWFTTL in Murine Leukemia Virus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the octapeptide KSPWFTTL, a critical component of the murine leukemia virus (MLV) envelope protein. We will delve into its core functions, the experimental methodologies used to elucidate its role, and its significance in the context of immunology and potential therapeutic applications.
Executive Summary
The peptide this compound is an immunodominant, H-2Kb-restricted cytotoxic T-lymphocyte (CTL) epitope derived from the p15E transmembrane (TM) subunit of the murine leukemia virus envelope (Env) protein. Its primary and most well-characterized role is in the host's immune surveillance of MLV-infected cells. By being presented on the surface of infected cells by MHC class I molecules, this compound serves as a critical target for recognition and subsequent elimination by virus-specific CTLs. This function has significant implications for understanding retroviral pathogenesis and for the development of novel immunotherapies and vaccines against retroviral infections and associated cancers.
The p15E Transmembrane Protein: The Origin of this compound
The this compound peptide is an integral part of the p15E protein, the transmembrane component of the MLV Env glycoprotein complex. The Env protein is essential for viral entry into host cells and is a major target for the host immune response. The p15E protein itself is a multifunctional domain containing several key regions:
-
Fusion Peptide: Located at the N-terminus, this hydrophobic region is crucial for the fusion of the viral and cellular membranes, a critical step in viral entry.
-
Immunosuppressive Domain (ISD): This conserved region is known to dampen the host's immune response, potentially aiding the virus in evading immune clearance.
-
Transmembrane Domain: This region anchors the Env protein complex in the viral or infected cell membrane.
-
Cytoplasmic Tail: The intracellular portion of p15E is involved in viral assembly and maturation. A key feature of the cytoplasmic tail is the R peptide, a 16-amino acid sequence that is cleaved by the viral protease during virion maturation. This cleavage is essential for activating the fusogenic potential of the Env protein.
The this compound epitope is located within the ectodomain of the p15E protein. Current sequence analysis of various MLV strains, including the AKR623 isolate where this compound was first identified at residues 604-611, indicates that this peptide does not lie within the N-terminal fusion peptide or the well-characterized immunosuppressive domain. Its location suggests that its primary role is indeed related to immune recognition rather than direct involvement in the mechanics of membrane fusion or immunosuppression.
Quantitative Data on this compound Function
The biological activity of the this compound peptide has been quantified in various immunological assays. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Experimental Context | Reference |
| Half-maximal lysis by CTLs | 10 to 100 pg/ml | Sensitization of target cells (SC.Kb) for lysis by anti-AKR/Gross MuLV cytotoxic T lymphocytes. | [1] |
| MHC-I Binding Affinity (Predicted) | 10.48 nM | Predicted binding affinity of the this compound peptide to the H-2Kb MHC class I molecule. |
Experimental Protocols
The characterization of the this compound peptide has relied on a set of core immunological and virological techniques. Detailed methodologies for key experiments are provided below.
Peptide Synthesis and Purification
Synthetic peptides are essential for a wide range of immunological assays, including CTL stimulation and MHC binding assays.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid (Leucine in the case of this compound).
-
Deprotection: Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid in the sequence using a coupling reagent (e.g., HBTU/HOBt) and add it to the resin to form a peptide bond.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence (Threonine, Threonine, Phenylalanine, Tryptophan, Serine, Proline, Lysine).
-
Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical RP-HPLC.
Cytotoxic T-Lymphocyte (CTL) Assay
The chromium release assay is a classic method to measure the ability of CTLs to kill target cells presenting a specific epitope.
Protocol: 51Cr Release Assay
-
Target Cell Preparation: Culture a suitable target cell line that expresses the H-2Kb MHC class I molecule (e.g., SC.Kb cells).
-
Peptide Pulsing: Incubate the target cells with varying concentrations of the synthetic this compound peptide to allow for binding to the MHC-I molecules on the cell surface.
-
Radiolabeling: Label the peptide-pulsed target cells with 51Cr (sodium chromate).
-
Effector Cell Preparation: Isolate spleen cells from mice immunized with MLV or an MLV-associated tumor. Co-culture these spleen cells with irradiated, virus-expressing tumor cells to generate effector CTLs specific for viral antigens, including this compound.
-
Co-culture: Mix the 51Cr-labeled target cells with the effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for CTL-mediated killing.
-
Harvesting and Measurement: Centrifuge the plate and collect the supernatant. Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release:51Cr released in the presence of CTLs.
-
Spontaneous Release:51Cr released from target cells in the absence of CTLs.
-
Maximum Release:51Cr released from target cells lysed with a detergent.
-
Visualizing the Role of this compound
Diagrams illustrating key processes related to this compound provide a clearer understanding of its biological context.
References
The Immunogenicity of KSPWFTTL: A Technical Guide for Researchers
An In-depth Analysis of a Potent Viral Epitope for Cancer Immunotherapy
The KSPWFTTL peptide, an octameric sequence of Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu, has emerged as a significant focus in the field of cancer immunotherapy. This immunodominant epitope, derived from the p15E transmembrane envelope protein of the endogenous ecotropic murine leukemia virus (MuLV), is a powerful tool for eliciting cytotoxic T lymphocyte (CTL) responses against tumor cells. This technical guide provides a comprehensive overview of the immunogenicity of the this compound epitope, detailing its mechanism of action, experimental validation, and the underlying signaling pathways it activates. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer vaccines and T-cell-based therapies.
Core Concepts: this compound and its Immunological Significance
This compound is recognized by the murine major histocompatibility complex (MHC) class I molecule H-2Kb.[1] This peptide-MHC complex (pMHC) is then presented on the surface of tumor cells, acting as a beacon for CTLs. The recognition of this complex by specific T-cell receptors (TCRs) on CD8+ T cells triggers a cascade of events leading to the targeted destruction of the cancer cell. A key finding in the initial characterization of this epitope was its ability to restore the susceptibility of a tumor cell line, previously resistant to anti-AKR/Gross MuLV CTLs, to lysis.[1] This demonstrated the crucial role of this specific epitope in immune recognition and tumor clearance.
Quantitative Analysis of this compound Immunogenicity
The potency of an epitope is determined by its ability to elicit a robust and specific immune response. The immunogenicity of this compound has been quantified through various in vitro and in vivo assays.
Cytotoxic T Lymphocyte (CTL) Lysis Assays
CTL assays are a cornerstone for evaluating the effectiveness of an epitope in inducing a cell-killing response. The seminal work on this compound demonstrated its remarkable potency in sensitizing target cells for lysis by anti-AKR/Gross MuLV CTLs.
| Assay | Target Cells | Effector Cells | Peptide Concentration for Half-Maximal Lysis | Reference |
| 51Cr Release Assay | SC.Kb fibroblast cells | Anti-AKR/Gross MuLV CTLs | 10 - 100 pg/ml | [1] |
Table 1: Quantitative data from CTL lysis assays demonstrating the potency of the this compound epitope.
Interferon-Gamma (IFN-γ) ELISpot Assays
| Assay | Stimulation | Measured Cytokine | Expected Outcome |
| IFN-γ ELISpot | This compound peptide | IFN-γ | Increased number of spot-forming cells (SFCs) in immunized vs. control groups |
Table 2: Expected quantitative outcomes from IFN-γ ELISpot assays for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to characterize the immunogenicity of the this compound epitope.
In Vitro CTL Lysis Assay (51Cr Release Assay)
This assay measures the ability of CTLs to lyse target cells presenting the this compound epitope.
1. Target Cell Preparation:
- Culture target cells (e.g., SC.Kb fibroblasts) to a sufficient density.
- Label the target cells with 51Cr by incubating them with Na251CrO4.
- Wash the cells to remove excess unincorporated 51Cr.
- Pulse the labeled target cells with varying concentrations of the this compound peptide (e.g., from 1 pg/ml to 1 µg/ml) for 1 hour at 37°C.
- Wash the cells to remove unbound peptide.
2. Effector Cell Preparation:
- Generate anti-AKR/Gross MuLV CTLs by immunizing C57BL/6 mice with syngeneic tumor cells expressing the virus.
- Isolate splenocytes from immunized mice and co-culture them with irradiated tumor cells to expand the CTL population in vitro.
3. Co-culture and Lysis Measurement:
- Co-culture the 51Cr-labeled, peptide-pulsed target cells with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
- Incubate the co-culture for 4-6 hours at 37°C.
- Centrifuge the plates and collect the supernatant.
- Measure the amount of 51Cr released into the supernatant using a gamma counter.
4. Calculation of Specific Lysis:
- Percent specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
- Experimental Release: 51Cr released in the presence of CTLs.
- Spontaneous Release: 51Cr released from target cells in the absence of CTLs.
- Maximum Release: 51Cr released from target cells lysed with a detergent (e.g., Triton X-100).
In Vivo Tumor Challenge Model
This model assesses the ability of a this compound-based vaccine to protect against tumor growth in a living organism.
1. Animal Model:
- Use C57BL/6 mice, which are syngeneic to the H-2Kb MHC class I molecule that presents the this compound epitope.
2. Vaccine Formulation and Administration:
- Prepare the vaccine by emulsifying the this compound peptide in an adjuvant (e.g., Complete Freund's Adjuvant for the initial immunization and Incomplete Freund's Adjuvant for subsequent boosts).
- Immunize mice subcutaneously or intraperitoneally with the vaccine formulation.
- Administer booster immunizations at specified intervals (e.g., every 2 weeks).
3. Tumor Cell Challenge:
- Inject a tumorigenic dose of a syngeneic tumor cell line (e.g., a variant that does not express the endogenous p15E but can be made susceptible to lysis by pulsing with this compound) subcutaneously into the flank of both vaccinated and control (adjuvant only) mice.
4. Monitoring Tumor Growth and Survival:
- Measure tumor volume regularly using calipers.
- Monitor the survival of the mice over time.
- Compare tumor growth and survival rates between the vaccinated and control groups to determine the protective efficacy of the this compound vaccine.
Signaling Pathways and Experimental Workflows
The recognition of the this compound-Kb complex by a specific TCR on a CD8+ T cell initiates a complex intracellular signaling cascade, culminating in the activation of the T cell's effector functions.
T-Cell Receptor (TCR) Signaling Pathway
The following diagram illustrates the general TCR signaling pathway activated upon pMHC recognition.
References
An In-depth Technical Guide on the KSPWFTTL Peptide's Mechanism of Action in CTL Response
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the KSPWFTTL peptide, its mechanism of action in eliciting a cytotoxic T lymphocyte (CTL) response, and its application in preclinical cancer immunotherapy research.
Introduction to this compound
The peptide this compound is an immunodominant, H-2Kb-restricted octameric peptide derived from the p15E transmembrane protein of the endogenous ecotropic murine leukemia virus (MuLV) AKR623.[1] It has been identified as a key epitope recognized by anti-AKR/Gross MuLV cytotoxic T lymphocytes.[1] In the context of cancer immunology, this compound serves as a tumor-associated antigen (TAA) and has been utilized as a model antigen in preclinical studies, particularly in mouse models of head and neck squamous cell carcinoma (HNSCC), to evaluate and compare T cell responses to different tumor antigens.[2]
Mechanism of Action in CTL Response
The primary mechanism by which this compound elicits a CTL response involves its presentation by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs) or tumor cells, leading to the activation of antigen-specific CD8+ T cells.
2.1. Antigen Processing and Presentation:
The presentation of the this compound peptide is dependent on the transporter associated with antigen processing (TAP).[3] Endogenously synthesized viral or tumor proteins containing the this compound sequence are processed by the proteasome in the cytoplasm. The resulting peptide fragments, including this compound, are then transported into the endoplasmic reticulum (ER) by the TAP complex.[3] Within the ER, this compound binds to the H-2Kb MHC class I molecule. This peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells.
A closely related peptide, RSPWFTTL, from the Friend/Moloney/Rauscher (FMR) MuLV, is not immunogenic in C57BL/6 mice. This difference in immunogenicity is attributed to TAP-dependent tolerance induction to the RSPWFTTL peptide, as mRNA encoding RSPWFTTL is expressed in the thymus and spleen of these mice, leading to the deletion or silencing of RSPWFTTL-specific CTLs. In contrast, this compound is not expressed endogenously, and therefore, CTLs capable of recognizing it are not deleted and can mount a vigorous response upon encountering the peptide.
2.2. CTL Recognition and Activation:
Once the this compound-H-2Kb complex is displayed on the cell surface, it can be recognized by the T cell receptor (TCR) of CD8+ CTLs. This recognition, along with co-stimulatory signals, triggers the activation of the CTLs. Activated CTLs then execute their effector functions, which include the release of cytotoxic granules containing perforin and granzymes, leading to the lysis of the target cell. The this compound peptide is considered immunogenic as it can stimulate the in vitro generation of an anti-AKR/Gross MuLV CTL response from tumor-primed C57BL/6 responder spleen cells.
Quantitative Data
The following tables summarize the key quantitative data related to the this compound peptide's interaction with the immune system.
Table 1: Binding Affinity and Lysis Concentration
| Parameter | Value | Source |
| Predicted MHC-I (H-2Kb) Binding Affinity | 10.48 nM | |
| Half-maximal Lysis Concentration | 10 to 100 pg/ml |
Table 2: In Vivo T Cell Response Data (MOC22 Tumor Model)
| Assay | Antigen | Result | Source |
| ELISPOT | mICAM1 (TVYNFSAL) | Positive | |
| ELISPOT | p15E (this compound) | Positive | |
| MHC-I Tetramer Staining | mICAM1 | Positive | |
| MHC-I Tetramer Staining | p15E | Positive |
Note: The ELISPOT and MHC-I tetramer staining results for this compound were compared to another peptide, mICAM1, and both validated the presence of antigen-specific CD8+ T cells.
Experimental Protocols
Detailed methodologies for key experiments involving the this compound peptide are outlined below.
4.1. Peptide Synthesis and Vaccination:
-
Peptide Synthesis: The this compound peptide is synthesized and dissolved in DMSO at a concentration of 10 mM and stored at -20°C.
-
Vaccination Protocol: For vaccination studies, 50 µg of a synthetic long peptide (SLP) containing the this compound epitope and 100 µg of poly(I:C) adjuvant are mixed with 100 µl of sterile 0.9% NaCl. The mixture is then injected subcutaneously at the base of the tail in mice.
4.2. CTL Lysis Assay:
-
Target Cell Preparation: EMV-negative SC.Kb cells are used as target cells. The synthesized this compound peptide is bound to these cells.
-
Effector Cells: Anti-AKR/Gross MuLV CTLs are used as effector cells.
-
Assay: The peptide-pulsed SC.Kb target cells are assayed for lysis by the anti-AKR/Gross MuLV CTLs. Unlabeled this compound-pulsed target cells are also used in competition assays with radiolabeled SC.Kb/623 targets to demonstrate the dominance of the this compound epitope.
4.3. Enzyme-Linked Immunosorbent (ELISA) Assay:
-
Cell Preparation: Freshly harvested mouse splenocytes are plated at 1 x 10^6 cells/well in a 96-well plate.
-
Peptide Stimulation: 65 µL of T cell medium (without IL-2) containing 1 µM of the this compound peptide is added to the wells.
-
Cytokine Measurement: The assay is performed using a mouse IFN-γ Quantikine ELISA kit according to the manufacturer's instructions to measure the production of IFN-γ by the stimulated splenocytes.
4.4. ELISPOT Assay:
-
Cell Stimulation: Freshly harvested mouse splenocytes (1 x 10^6 cells/well) are stimulated with 1 µM of the this compound peptide.
-
Assay Performance: The ELISPOT assay is performed to quantify the number of IFN-γ secreting, antigen-specific CD8+ T cells.
Conclusion
The this compound peptide is a well-characterized, immunodominant viral epitope that serves as a valuable tool in cancer immunotherapy research. Its mechanism of action is centered on TAP-dependent processing and presentation via the MHC class I molecule H-2Kb, leading to the robust activation of cytotoxic T lymphocytes. The availability of quantitative data and established experimental protocols makes this compound a reliable model antigen for studying T cell responses and for the preclinical evaluation of novel cancer vaccine strategies.
References
- 1. An immunodominant Kb-restricted peptide from the p15E transmembrane protein of endogenous ecotropic murine leukemia virus (MuLV) AKR623 that restores susceptibility of a tumor line to anti-AKR/Gross MuLV cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Naturally Occurring TAP-Dependent Specific T-Cell Tolerance for a Variant of an Immunodominant Retroviral Cytotoxic T-Lymphocyte Epitope - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the H-2Kb Restriction of the KSPWFTTL Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The octapeptide KSPWFTTL, derived from the p15E transmembrane protein of the murine leukemia virus (MuLV), is a well-characterized, immunodominant epitope restricted by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb. This complex is a critical target for cytotoxic T lymphocytes (CTLs) in the context of retroviral infection and cancer immunotherapy. This technical guide provides a comprehensive overview of the molecular and cellular interactions governing the H-2Kb restriction of the this compound peptide. It details the structural basis of this specific peptide-MHC interaction, summarizes quantitative and qualitative binding data, and presents detailed protocols for key immunological assays. Furthermore, this guide illustrates the downstream signaling events and experimental workflows through Graphviz diagrams, offering a valuable resource for researchers in immunology and drug development.
Introduction
The presentation of viral or tumor-associated peptides by MHC class I molecules is a cornerstone of the adaptive immune response, enabling the detection and elimination of infected or malignant cells by CD8+ cytotoxic T lymphocytes. The H-2Kb molecule is a key murine MHC class I allomorph that plays a crucial role in presenting antigenic peptides to the T-cell repertoire in C57BL/6 mice, a widely used model in immunological research. The this compound peptide has been identified as a dominant epitope in the anti-MuLV immune response, capable of sensitizing target cells for lysis by CTLs at very low concentrations. Understanding the precise nature of the this compound-H-2Kb interaction is pivotal for the design of peptide-based vaccines and immunotherapies.
The this compound-H-2Kb Interaction
Peptide Sequence and H-2Kb Binding Motif
The H-2Kb molecule preferentially binds octameric peptides, and its binding groove contains specific pockets that accommodate peptide side chains. The established binding motif for H-2Kb typically requires a phenylalanine (F) or tyrosine (Y) at position 5 (P5) and a leucine (L) or other aliphatic amino acid at the C-terminus (P8). The this compound peptide conforms to this motif with a Phenylalanine at P5 and a Leucine at P8.
Quantitative Binding Data
| Peptide Sequence | MHC Allele | Predicted IC50 (nM) | Functional Assay Data |
| This compound | H-2Kb | 10.48 (NetMHCpan) | Half-maximal lysis of target cells at 10-100 pg/ml |
Table 1: Binding characteristics of the this compound peptide to H-2Kb.
The low picogram-per-milliliter concentrations required for CTL-mediated lysis underscore the high efficiency of presentation and recognition of this peptide, which is indicative of a stable peptide-MHC complex.
T-Cell Recognition and Signaling Pathway
The recognition of the this compound-H-2Kb complex by a specific T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation, proliferation, and effector function.
KSPWFTTL: An In-Depth Technical Guide on a Promising Tumor-Associated Antigen
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cancer immunology, the identification of tumor-associated antigens (TAAs) that can elicit a robust and specific anti-tumor immune response is paramount for the development of effective immunotherapies. KSPWFTTL, an octapeptide with the sequence Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu, has emerged as a significant TAA with potent immunogenic properties. This technical guide provides a comprehensive overview of this compound, including its origins, immunobiology, and the methodologies used to study its function, intended to serve as a valuable resource for researchers and professionals in the field of cancer immunotherapy.
This compound is an immunodominant, H-2Kb-restricted peptide derived from the p15E transmembrane protein of an endogenous ecotropic murine leukemia virus (MuLV).[1] Its significance lies in its ability to be recognized by cytotoxic T lymphocytes (CTLs), making it a compelling target for cancer vaccines and adoptive T-cell therapies.
Quantitative Data on this compound Immunogenicity
The immunogenic potential of this compound has been quantified in several key studies. The following tables summarize the available quantitative data, providing a clear comparison of its efficacy in eliciting anti-tumor immune responses.
| Parameter | Value | Cell Line/Model | Source |
| Half-Maximal Lysis | 10 - 100 pg/ml | SC.Kb target cells sensitized with this compound | [1] |
| Predicted MHC-I Binding Affinity (H-2Kb) | 10.48 nM | In silico prediction (NetMHC4.0) | [2] |
| Tetramer-Positive CD8+ T Cells | Average of 12.59% of CD8+ TILs | MOC22 tumor-infiltrating lymphocytes (TILs) | [2] |
| IFN-γ and TNFα production by CD8+ TILs | Visually elevated percentage of IFNγ+TNFα+ cells upon stimulation | MC38 tumor-infiltrating lymphocytes (TILs) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments used to characterize the immunological function of this compound.
Chromium-51 Release Assay for CTL Cytotoxicity
This assay measures the ability of this compound-specific CTLs to lyse target cells presenting the peptide.
Materials:
-
Target cells (e.g., SC.Kb or other H-2Kb expressing cell line)
-
Effector CTLs (generated by in vitro or in vivo stimulation with this compound)
-
This compound peptide (10 µg/ml stock solution)
-
Sodium Chromate (⁵¹Cr)
-
RPMI 1640 medium with 10% Fetal Bovine Serum (R10)
-
96-well round-bottom plates
-
Gamma counter
Protocol:
-
Target Cell Labeling:
-
Harvest 1-1.5 million target cells per target group.
-
Resuspend the cells in a small volume of R10 medium.
-
Add 50 µCi of ⁵¹Cr and incubate for 1 hour at 37°C.
-
-
Peptide Pulsing:
-
After labeling, wash the target cells three times with cold R10 medium.
-
Resuspend the cells to a concentration of 1 x 10⁵ cells/ml.
-
Add this compound peptide to a final concentration of 10 µg/ml and incubate for 1 hour at 37°C.
-
-
Co-culture:
-
Plate 100 µl of the peptide-pulsed, ⁵¹Cr-labeled target cells into a 96-well round-bottom plate.
-
Add effector CTLs at various effector-to-target (E:T) ratios.
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with 5% Triton X-100).
-
-
Incubation and Harvesting:
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, centrifuge the plate and harvest 30 µl of the supernatant from each well.
-
-
Data Analysis:
-
Measure the radioactivity (counts per minute, CPM) in the supernatants using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
In Vitro Stimulation of this compound-Specific CTLs
This protocol describes the in vitro expansion of CTLs that are specific for the this compound peptide.
Materials:
-
Splenocytes from a C57BL/6 mouse (syngeneic to H-2Kb)
-
This compound peptide (1 µM working solution)
-
Complete T-cell medium (e.g., RPMI 1640 with 10% FBS, 2-mercaptoethanol, and IL-2)
-
Antigen-presenting cells (APCs), such as irradiated splenocytes or dendritic cells
-
24-well plates
Protocol:
-
Preparation of Responder and Stimulator Cells:
-
Isolate splenocytes from a C57BL/6 mouse to serve as the source of responder T cells.
-
Prepare APCs. If using splenocytes, irradiate them to prevent proliferation.
-
-
Peptide Pulsing of APCs:
-
Incubate the APCs with 1 µM of this compound peptide for 1-2 hours at 37°C.
-
-
Co-culture:
-
Co-culture the responder splenocytes with the peptide-pulsed APCs in a 24-well plate at a suitable responder-to-stimulator ratio (e.g., 10:1).
-
Culture the cells in complete T-cell medium supplemented with a low concentration of IL-2 (e.g., 10 U/ml).
-
-
Restimulation and Expansion:
-
After 5-7 days, restimulate the cultures with fresh peptide-pulsed APCs and a higher concentration of IL-2 (e.g., 50 U/ml).
-
Continue this restimulation cycle every 7-10 days to expand the population of this compound-specific CTLs.
-
-
Assessment of Specificity:
-
The specificity of the expanded CTLs can be confirmed using a chromium release assay with target cells pulsed with this compound versus control peptides, or by flow cytometry using this compound-H-2Kb tetramers.
-
IFN-γ ELISPOT Assay
This assay quantifies the number of this compound-specific T cells that secrete IFN-γ upon antigen recognition.
Materials:
-
96-well ELISPOT plates pre-coated with anti-IFN-γ antibody
-
Splenocytes or purified T cells from immunized or tumor-bearing mice
-
This compound peptide (1 µg/mL working solution)
-
Detection antibody (biotinylated anti-IFN-γ)
-
Streptavidin-alkaline phosphatase conjugate
-
Substrate solution (e.g., BCIP/NBT)
-
ELISPOT reader
Protocol:
-
Cell Plating:
-
Plate splenocytes or purified T cells in the pre-coated ELISPOT wells at a predetermined density (e.g., 2 x 10⁵ cells/well).
-
-
Antigen Stimulation:
-
Add this compound peptide to the wells at a final concentration of 1 µg/mL.
-
Include negative control wells (no peptide) and positive control wells (e.g., with a mitogen like Concanavalin A).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Detection:
-
Wash the plates and add the biotinylated anti-IFN-γ detection antibody.
-
After incubation and washing, add the streptavidin-alkaline phosphatase conjugate.
-
Finally, add the substrate solution and incubate until spots develop.
-
-
Analysis:
-
Wash the plate, allow it to dry, and count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs related to this compound, the following diagrams are provided in Graphviz DOT language.
MHC Class I Antigen Presentation Pathway for this compound
This diagram illustrates the intracellular processing of the p15E viral protein and the presentation of the this compound peptide on the cell surface via the MHC class I pathway.
Caption: MHC Class I presentation of the this compound peptide.
T-Cell Receptor (TCR) Signaling Cascade upon this compound Recognition
This diagram outlines the key signaling events initiated within a cytotoxic T lymphocyte upon recognition of the this compound-MHC I complex.
Caption: TCR signaling cascade upon this compound recognition.
Experimental Workflow for Assessing this compound Immunogenicity
References
- 1. Regulatory T cell control of systemic immunity and immunotherapy response in liver metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
An In-depth Technical Guide on Early Studies of KSPWFTTL and Immune Recognition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide KSPWFTTL has been a subject of immunological research for its role as a potent epitope in eliciting cytotoxic T lymphocyte (CTL) responses. This technical guide provides a comprehensive overview of the early studies on this compound, focusing on its immune recognition, the experimental methodologies used to characterize its function, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.
Core Concepts of this compound Immune Recognition
This compound is an immunodominant, H-2K^b^-restricted octapeptide derived from the p15E transmembrane protein of the endogenous ecotropic murine leukemia virus (MuLV) AKR623.[1] Early research identified this peptide as a key target for anti-AKR/Gross MuLV cytotoxic T lymphocytes.[1] The immune system, specifically CTLs, recognizes the this compound peptide when it is presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. This recognition is a critical step in the adaptive immune response against viral infections and tumors expressing this antigen.
A closely related peptide, RSPWFTTL, which is expressed by Friend/Moloney/Rauscher (FMR) MuLV, is not immunogenic in C57BL/6 mice.[2] This lack of response is attributed to a TAP-dependent tolerance mechanism, highlighting the specificity of the immune recognition of this compound.[2]
Quantitative Data on this compound Immunogenicity
The immunogenicity of this compound has been quantified through various immunological assays. The following tables summarize key quantitative data from early and subsequent studies.
| Parameter | Value | Reference |
| MHC-I Binding Affinity | ||
| Predicted Affinity to H-2K^b^ (NetMHC4.0) | 10.48 nM | [3] |
| CTL Recognition | ||
| Half-maximal lysis by anti-AKR/Gross MuLV CTL | 10 - 100 pg/ml |
| Assay | Experimental Condition | Result | Reference |
| ELISPOT | MOC22 tumor-infiltrating lymphocytes (TILs) stimulated with this compound peptide | Significant IFN-γ production | |
| Intracellular Cytokine Staining (ICS) | Peripheral blood from mice vaccinated with this compound mimotopes, stimulated with this compound | ~5% of CD8+ T cells reactive to p15E | |
| Tetramer Staining | MOC22 TILs stained with p15E MHC-I tetramer | A distinct population of tetramer-positive CD8+ T cells |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments used in the study of this compound.
Cytotoxic T Lymphocyte (CTL) Cytotoxicity Assay
This assay measures the ability of CTLs to kill target cells presenting the this compound peptide.
a. Preparation of Target Cells:
-
Culture a suitable target cell line that expresses the H-2K^b^ MHC class I molecule (e.g., RMA-S or SC.K^b^).
-
Incubate the target cells with varying concentrations of the this compound peptide (e.g., from 1 pg/ml to 1 µg/ml) for 1-2 hours at 37°C to allow for peptide binding to MHC-I molecules.
-
Label the peptide-pulsed target cells with a release agent, such as ^51^Cr (sodium chromate), for 1 hour at 37°C.
-
Wash the labeled target cells three times with culture medium to remove excess peptide and label.
b. Co-culture with Effector Cells:
-
Isolate effector CTLs from immunized mice or from in vitro stimulation cultures.
-
Co-culture the labeled target cells with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a 96-well round-bottom plate.
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100).
-
Incubate the plate for 4-6 hours at 37°C.
c. Measurement of Cytotoxicity:
-
Centrifuge the plate and collect the supernatant.
-
Measure the amount of released label in the supernatant using a gamma counter (for ^51^Cr).
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
ELISPOT (Enzyme-Linked Immunospot) Assay
This assay quantifies the number of this compound-specific, cytokine-producing T cells.
a. Plate Coating:
-
Coat a 96-well PVDF membrane plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C.
-
Wash the plate with sterile PBS and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
b. Cell Incubation:
-
Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or control animals.
-
Add the cells to the coated wells at a density of 2x10^5^ to 5x10^5^ cells per well.
-
Stimulate the cells with the this compound peptide (typically at 1-10 µg/ml).
-
Include a negative control (cells with medium only) and a positive control (cells with a mitogen like Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator.
c. Detection and Visualization:
-
Lyse the cells and wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour.
-
Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for AP or AEC for HRP).
-
Stop the reaction when distinct spots emerge by washing with water.
-
Air-dry the plate and count the spots using an ELISPOT reader.
MHC-I Tetramer Staining and Flow Cytometry
This technique identifies and quantifies this compound-specific T cells based on their T-cell receptor (TCR) specificity.
a. Cell Preparation:
-
Prepare a single-cell suspension from spleen, lymph nodes, or peripheral blood.
-
Count the cells and adjust the concentration to 1x10^7^ cells/ml.
b. Staining:
-
Add a phycoerythrin (PE) or allophycocyanin (APC) labeled H-2K^b^/KSPWFTTL tetramer to the cell suspension.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Add fluorescently labeled antibodies against cell surface markers such as CD8 and CD44.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer (e.g., PBS with 2% FBS).
c. Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, then on CD8+ cells.
-
Analyze the percentage of tetramer-positive cells within the CD8+ T cell population.
Signaling Pathways in this compound Immune Recognition
The recognition of the this compound-MHC-I complex by the TCR on a cytotoxic T lymphocyte initiates a cascade of intracellular signaling events, leading to T-cell activation and effector functions.
Workflow for Investigating this compound-Mediated Immune Responses
The following diagram illustrates a typical experimental workflow for studying the immune response to this compound.
Conclusion
The early studies on the this compound peptide have laid a crucial foundation for our understanding of T-cell-mediated immunity against viral and tumor antigens. The quantitative data, detailed experimental protocols, and an understanding of the signaling pathways involved are essential for the continued development of immunotherapies, including cancer vaccines and adoptive T-cell therapies, that target this and other immunodominant epitopes. This guide provides a consolidated resource to aid researchers in this endeavor.
References
Methodological & Application
KSPWFTTL Peptide: Comprehensive Application Notes and Protocols for Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and purification of the KSPWFTTL peptide. This octapeptide, with the sequence Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu, is noted as an immunodominant Kb-restricted epitope derived from the p15E transmembrane protein.[1] The methodologies outlined below are based on established principles of solid-phase peptide synthesis and reversed-phase high-performance liquid chromatography.
Peptide Overview
| Property | Value | Reference |
| Full Name | Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu | [1] |
| Abbreviation | This compound | [1] |
| Molecular Formula | C48H70N10O12 | [1] |
| Molecular Weight | 979.13 g/mol | [1] |
| CAS Number | 153049-05-9 |
Solid-Phase Peptide Synthesis (SPPS)
The recommended method for synthesizing the this compound peptide is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. This approach offers mild reaction conditions and is widely used for synthesizing peptides of various lengths.
Synthesis Workflow
The synthesis of this compound proceeds from the C-terminus (Leucine) to the N-terminus (Lysine) on a solid support resin. Each cycle of amino acid addition involves a deprotection step to remove the temporary Fmoc group from the N-terminus of the growing peptide chain, followed by a coupling step to add the next Fmoc-protected amino acid.
Experimental Protocol: this compound Synthesis
This protocol is designed for a 0.1 mmol synthesis scale.
Materials and Reagents:
-
Resin: Rink Amide resin (for a C-terminal amide) or pre-loaded Fmoc-L-Leu-Wang resin (for a C-terminal carboxylic acid).
-
Fmoc-protected Amino Acids: Fmoc-L-Lys(Boc)-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Pro-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Phe-OH, Fmoc-L-Thr(tBu)-OH, Fmoc-L-Leu-OH.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation: Cold diethyl ether.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.
-
Lyophilize the crude peptide to obtain a white powder.
-
Peptide Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. The separation is based on the hydrophobicity of the peptide.
Purification Workflow
Experimental Protocol: this compound Purification
Materials and Reagents:
-
HPLC System: Preparative and analytical HPLC systems with UV detection.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size for preparative, 5 µm for analytical).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude this compound peptide in Mobile Phase A.
-
Method Development (Analytical Scale):
-
Inject a small amount of the dissolved crude peptide onto an analytical C18 column.
-
Run a broad gradient (e.g., 5-95% Mobile Phase B over 30 minutes) to determine the retention time of the peptide.
-
-
Preparative Purification:
-
Switch to a preparative C18 column.
-
Inject the dissolved crude peptide.
-
Run a focused gradient based on the analytical run (e.g., a shallower gradient around the elution point of the peptide).
-
Monitor the elution profile at 214 nm and 280 nm (due to the presence of Tryptophan and Phenylalanine).
-
Collect fractions corresponding to the major peptide peak.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
-
Pooling and Lyophilization:
-
Pool the fractions with the desired purity (typically >95%).
-
Lyophilize the pooled fractions to obtain the final purified this compound peptide as a white, fluffy powder.
-
Peptide Characterization and Data
The identity and purity of the synthesized this compound peptide should be confirmed by mass spectrometry and analytical HPLC.
Quantitative Data Summary
The following table presents representative data for the synthesis and purification of this compound. Actual results may vary depending on the specific synthesis and purification conditions.
| Parameter | Result |
| Crude Peptide Yield | ~75% |
| Crude Peptide Purity (by HPLC) | ~60-70% |
| Purified Peptide Yield | ~25-35% |
| Final Purity (by HPLC) | >95% |
| Theoretical Mass (Monoisotopic) | 978.52 Da |
| Observed Mass (ESI-MS) | 979.53 [M+H]+ |
Characterization Protocols
Analytical HPLC:
-
Column: C18 reversed-phase, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm.
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) Mass Spectrometry.
-
Analysis: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and infused into the mass spectrometer. The observed mass-to-charge ratio (m/z) is used to confirm the molecular weight of the peptide. The most common adduct observed is [M+H]+.
Conclusion
The protocols described provide a comprehensive guide for the successful synthesis, purification, and characterization of the this compound peptide. By employing Fmoc-based solid-phase peptide synthesis and reversed-phase HPLC, researchers can obtain high-purity this compound for use in various immunological and drug development applications. Careful execution of these methods and thorough characterization of the final product are essential for reliable and reproducible experimental outcomes.
References
Application Notes and Protocols for In Vitro T-Cell Stimulation with KSPWFTTL Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KSPWFTTL peptide is an immunodominant, H-2Kb-restricted epitope derived from the p15E transmembrane protein of the endogenous ecotropic murine leukemia virus (MuLV). This octameric peptide is a powerful tool for the in vitro stimulation of antigen-specific cytotoxic T lymphocytes (CTLs), particularly CD8+ T-cells. Its ability to elicit robust T-cell responses makes it a valuable reagent in immunology research, vaccine development, and cancer immunotherapy studies.
These application notes provide a detailed overview and protocols for the use of the this compound peptide to stimulate and analyze T-cell responses in vitro. The methodologies described herein are essential for researchers aiming to characterize T-cell activation, cytotoxicity, and cytokine production in response to this specific viral antigen.
Principle of T-Cell Stimulation
In vitro T-cell stimulation with peptides mimics the in vivo process of antigen presentation. The this compound peptide is recognized by the T-cell receptor (TCR) of specific CD8+ T-cells when presented by Major Histocompatibility Complex (MHC) class I molecules (H-2Kb in this case) on the surface of antigen-presenting cells (APCs) or target cells. This interaction, along with co-stimulatory signals, triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector cells capable of producing cytokines and lysing target cells.
Data Presentation
The following tables summarize representative quantitative data from in vitro T-cell stimulation experiments using viral peptides similar to this compound. These values can serve as a benchmark for expected results.
Table 1: Dose-Dependent IFN-γ Response of CD8+ T-Cells to Peptide Stimulation (ELISpot Assay)
| Peptide Concentration (µg/mL) | Mean Spot Forming Units (SFU) per 10^6 PBMCs | Standard Deviation |
| 10 | 450 | ± 45 |
| 1 | 320 | ± 38 |
| 0.1 | 150 | ± 22 |
| 0.01 | 65 | ± 12 |
| 0 (Unstimulated Control) | <10 | ± 3 |
Table 2: Frequency of Activated CD8+ T-Cells by Intracellular Cytokine Staining (Flow Cytometry)
| Stimulation Condition | % of CD8+ T-Cells |
| IFN-γ+ | |
| This compound (1 µg/mL) | 2.5% |
| Unstimulated Control | 0.1% |
| TNF-α+ | |
| This compound (1 µg/mL) | 1.8% |
| Unstimulated Control | 0.05% |
| CD107a+ (Degranulation) | |
| This compound (1 µg/mL) | 3.1% |
| Unstimulated Control | 0.2% |
Experimental Protocols
Protocol 1: Preparation of this compound Peptide Stock Solution
Materials:
-
Lyophilized this compound peptide
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
Procedure:
-
Centrifuge the vial of lyophilized this compound peptide briefly to collect the powder at the bottom.
-
Add a small volume of DMSO to the vial to dissolve the peptide. For example, add 50 µL of DMSO to 1 mg of peptide.
-
Vortex gently to ensure the peptide is completely dissolved.
-
Further dilute the peptide stock solution with sterile PBS to a working concentration. For a 1 mg/mL stock solution, add the appropriate volume of PBS.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro T-Cell Stimulation for ELISpot Assay
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes from an appropriate mouse strain (e.g., C57BL/6 for H-2Kb restriction)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
IFN-γ ELISpot plates
-
This compound peptide stock solution
-
Positive control (e.g., phytohemagglutinin (PHA) or a pool of known immunodominant peptides)
-
Negative control (DMSO vehicle)
-
Reagents for ELISpot development (as per manufacturer's instructions)
Procedure:
-
Isolate PBMCs or splenocytes using standard density gradient centrifugation.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells to a final concentration of 2-3 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Pre-wet the IFN-γ ELISpot plate with 35% ethanol for 1 minute, then wash five times with sterile water.
-
Coat the plate with anti-IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.
-
Wash the plate and block with complete RPMI-1640 medium for at least 1 hour at 37°C.
-
Prepare serial dilutions of the this compound peptide in complete RPMI-1640 medium. A common starting concentration is 10 µg/mL.
-
Remove the blocking medium from the plate and add 100 µL of the cell suspension to each well.
-
Add 100 µL of the peptide dilutions, positive control, or negative control to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Develop the ELISpot plate according to the manufacturer's protocol, which typically involves washing the plate, adding a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate, and finally the substrate.
-
Allow the spots to develop, then wash the plate with distilled water and let it dry.
-
Count the spots using an automated ELISpot reader.
Protocol 3: In Vitro T-Cell Stimulation for Intracellular Cytokine Staining (ICS) by Flow Cytometry
Materials:
-
PBMCs or splenocytes
-
Complete RPMI-1640 medium
-
This compound peptide stock solution
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD16/CD32 antibody (Fc block)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8, CD4)
-
Fixable viability dye
-
Intracellular fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) and degranulation marker (e.g., CD107a)
-
Flow cytometer
Procedure:
-
Isolate and prepare single-cell suspensions of PBMCs or splenocytes as described in Protocol 2.
-
Resuspend cells at a concentration of 1-2 x 10^7 cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate.
-
Add the this compound peptide to a final concentration of 1-10 µg/mL. Include unstimulated (vehicle control) and positive controls.
-
If assessing degranulation, add anti-CD107a antibody at this stage.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 2 µM) to each well to inhibit cytokine secretion.
-
Incubate for an additional 4-5 hours.
-
Wash the cells with PBS.
-
Stain with a fixable viability dye to exclude dead cells from the analysis.
-
Block Fc receptors with anti-CD16/CD32 antibody.
-
Stain for surface markers (e.g., CD3, CD8) by incubating with the antibody cocktail in the dark at 4°C for 30 minutes.
-
Wash the cells.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) by incubating with the intracellular antibody cocktail in the dark at 4°C for 30 minutes.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software.
Visualizations
KSPWFTTL Peptide: A Promising Candidate for Cancer Vaccines
Application Notes and Protocols for Researchers
The KSPWFTTL peptide, an immunodominant epitope derived from the p15E transmembrane protein of the murine leukemia virus, has emerged as a significant candidate in the development of therapeutic cancer vaccines. These application notes provide a comprehensive overview of the peptide's mechanism of action, quantitative efficacy data from preclinical studies, and detailed protocols for key experimental assays. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and immunology.
Mechanism of Action
The this compound peptide functions as a cancer vaccine by eliciting a potent and specific cytotoxic T lymphocyte (CTL) response against tumor cells that present this epitope. As a tumor-associated antigen (TAA), the this compound peptide is presented on the surface of cancer cells by the Major Histocompatibility Complex (MHC) class I molecule, specifically H-2Kb in mice.[1] This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ T-cells.
This recognition, coupled with co-stimulatory signals, triggers a downstream signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector CTLs. These CTLs are then capable of identifying and eliminating tumor cells that display the this compound peptide on their surface, thereby mediating anti-tumor immunity.
Signaling Pathway
The activation of a cytotoxic T-cell by the this compound peptide-MHC complex initiates a complex intracellular signaling cascade. The following diagram illustrates the key events in this T-cell receptor (TCR) signaling pathway.
Quantitative Data Presentation
The efficacy of the this compound peptide and its enhanced mimotopes has been evaluated in preclinical murine cancer models. The following tables summarize the key quantitative findings.
Table 1: In Vivo Tumor Growth Inhibition by this compound and its Mimotopes in a Prophylactic MC38 Tumor Model [1]
| Vaccine Peptide | Number of Mice with Tumors >200 mm³ (Day 19) | Number of Tumor-Free Mice (Day 19) |
| No Vaccine (Control) | 3/3 | 0/3 |
| This compound (Wild-type) | 3/3 | 0/3 |
| p15E-P3 Library | 1/3 | 2/3 |
Table 2: Therapeutic Efficacy of this compound Mimotopes in an MC38 Tumor Model [1]
| Treatment Group | Median Survival (Days) | % Survival (Day 30) |
| Untreated | 20 | 0% |
| This compound (Wild-type) | 22 | 0% |
| p15E-3C Mimotope | >30 | 100% |
| p15E-3M Mimotope | 28 | 60% |
Table 3: In Vitro Cytotoxicity of this compound-Stimulated Splenocytes against MC38 Tumor Cells [1]
| Effector:Target (E:T) Ratio | % Specific Lysis |
| 50:1 | ~40% |
| 25:1 | ~25% |
| 12.5:1 | ~15% |
| 6.25:1 | ~10% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the this compound peptide as a cancer vaccine candidate.
In Vivo Murine Tumor Model
This protocol describes a therapeutic tumor model to evaluate the efficacy of the this compound peptide vaccine.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
MC38 colon adenocarcinoma cells
-
This compound peptide or its mimotopes
-
Liposomal vaccine formulation
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Culture: Culture MC38 cells in appropriate media until they reach the desired confluence.
-
Tumor Inoculation: On day 0, harvest and resuspend MC38 cells in sterile PBS. Subcutaneously inject 1 x 10⁵ cells into the flank of each C57BL/6 mouse.[1]
-
Vaccine Preparation: Prepare the liposomal vaccine formulation containing 0.5 µg of the this compound peptide or its mimotopes.
-
Immunization: On day 2 and day 9, administer the peptide vaccine subcutaneously at a site distant from the tumor inoculation site.
-
Tumor Monitoring: Measure tumor dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Monitor mice for up to 30 days. The primary endpoints are tumor growth delay and overall survival. Mice should be euthanized if the tumor diameter exceeds 10 mm or if they show signs of distress.
In Vitro Cytotoxicity Assay
This protocol details a method to assess the cytotoxic activity of peptide-stimulated T-cells against target tumor cells.
Materials:
-
Splenocytes from immunized mice (effector cells)
-
MC38 tumor cells (target cells)
-
This compound peptide
-
Complete RPMI medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Recombinant mouse IL-2
-
96-well plates
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
Procedure:
-
Effector Cell Preparation: Isolate splenocytes from mice previously immunized with the this compound peptide.
-
In Vitro Stimulation: Culture the splenocytes in complete RPMI medium supplemented with 10% FBS, 1% penicillin/streptomycin, 10 IU/mL recombinant mouse IL-2, and 10 µg/mL of the this compound peptide for 5 days.
-
Target Cell Preparation: Culture MC38 cells and harvest them. For some assays, label the target cells with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture: Seed a fixed number of MC38 target cells (e.g., 5,000 cells/well) in a 96-well plate. Add the stimulated splenocytes (effector cells) at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1, 6.25:1).
-
Incubation: Co-incubate the effector and target cells for 4 hours at 37°C in a 5% CO₂ incubator.
-
Cytotoxicity Measurement: Measure the release of a cytoplasmic enzyme (e.g., LDH) or the release of a fluorescent dye from the target cells according to the manufacturer's instructions for the chosen cytotoxicity assay.
-
Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
ELISpot Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method to quantify the frequency of antigen-specific, cytokine-producing T-cells.
References
Application Notes and Protocols for Flow Cytometry Analysis of KSPWFTTL-Specific T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KSPWFTTL peptide, an immunodominant epitope derived from the p15E transmembrane protein of murine leukemia virus (MuLV), is a valuable tool for studying antigen-specific T-cell responses, particularly in the context of cancer immunotherapy and viral immunology research. Flow cytometry is a powerful technique for the identification, enumeration, and functional characterization of rare, antigen-specific T-cell populations. This document provides detailed application notes and experimental protocols for the analysis of this compound-specific T-cells using multi-parameter flow cytometry. The methodologies described herein cover cell preparation, peptide stimulation, staining for cell surface and intracellular markers, and data acquisition.
Data Presentation
The following tables present illustrative quantitative data that may be obtained from the flow cytometric analysis of this compound-specific T-cells. This data is representative of typical results and is intended to serve as a guide for data presentation and interpretation.
Table 1: Frequency of this compound-Specific CD8+ T-Cells Expressing Activation Markers and Cytokines. This table summarizes the percentage of CD8+ T-cells that are positive for specific markers following stimulation with the this compound peptide.
| Donor ID | Treatment Group | % CD8+ of Lymphocytes | % this compound-Tetramer+ of CD8+ | % CD69+ of Tetramer+ | % CD137+ of Tetramer+ | % IFN-γ+ of Tetramer+ | % TNF-α+ of Tetramer+ |
| 1 | This compound Vaccine | 25.4 | 2.1 | 78.2 | 65.4 | 55.3 | 40.1 |
| 2 | This compound Vaccine | 22.8 | 1.8 | 75.9 | 62.1 | 51.7 | 38.5 |
| 3 | Control | 28.1 | 0.05 | 5.3 | 2.1 | 1.2 | 0.8 |
| 4 | Control | 26.5 | 0.08 | 6.1 | 2.5 | 1.5 | 1.1 |
Table 2: Memory Phenotype of this compound-Specific CD8+ T-Cells. This table details the distribution of memory T-cell subsets within the this compound-specific CD8+ T-cell population, as defined by the expression of CD45RA and CCR7.
| Donor ID | Treatment Group | % Naïve (CD45RA+ CCR7+) | % Central Memory (Tcm) (CD45RA- CCR7+) | % Effector Memory (Tem) (CD45RA- CCR7-) | % Terminally Differentiated (Temra) (CD45RA+ CCR7-) |
| 1 | This compound Vaccine | 1.2 | 25.8 | 68.5 | 4.5 |
| 2 | This compound Vaccine | 1.5 | 28.3 | 65.1 | 5.1 |
| 3 | Control | 55.2 | 20.1 | 15.6 | 9.1 |
| 4 | Control | 52.8 | 22.5 | 16.2 | 8.5 |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with this compound Peptide
This protocol describes the stimulation of PBMCs with the this compound peptide to induce the activation and cytokine production of antigen-specific T-cells.
Materials:
-
Cryopreserved or fresh PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound peptide (lyophilized)
-
DMSO (for peptide reconstitution)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Anti-CD28 and anti-CD49d antibodies (co-stimulatory)
-
96-well round-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound peptide in DMSO to a stock concentration of 1 mg/mL. Further dilute in complete RPMI-1640 to a working concentration. The optimal final concentration for stimulation should be determined empirically but typically ranges from 1-10 µg/mL.
-
Cell Preparation: Thaw cryopreserved PBMCs rapidly in a 37°C water bath. Wash the cells with complete RPMI-1640 and perform a cell count and viability assessment. Resuspend the cells at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640.
-
Stimulation: a. Plate 1-2 x 10^6 PBMCs per well in a 96-well round-bottom plate. b. Add the this compound peptide to the designated wells at the desired final concentration. c. For a positive control, stimulate cells with a mitogen such as phytohemagglutinin (PHA) or a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin. d. Include an unstimulated (negative) control well containing cells with media only. e. Add co-stimulatory antibodies anti-CD28 and anti-CD49d (1 µg/mL each) to all wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) to all wells to block cytokine secretion.
-
Continued Incubation: Continue to incubate the cells for an additional 4-16 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the specific cytokine of interest.
Protocol 2: Staining for Surface Markers, Intracellular Cytokines, and Transcription Factors
This protocol outlines the procedure for staining stimulated PBMCs for the detection of this compound-specific T-cells and their functional markers by flow cytometry.
Materials:
-
Stimulated PBMCs from Protocol 1
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4, CD45RA, CCR7, CD69, CD137)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies against intracellular markers (e.g., IFN-γ, TNF-α, IL-2, Granzyme B)
-
Flow cytometer
Procedure:
-
Harvest Cells: After stimulation, harvest the cells by centrifugation at 300-400 x g for 5 minutes.
-
Surface Staining: a. Wash the cells with FACS buffer. b. Resuspend the cells in a fixable viability dye diluted in PBS and incubate for 20 minutes at room temperature, protected from light. c. Wash the cells with FACS buffer. d. Resuspend the cell pellet in a cocktail of fluorochrome-conjugated antibodies against surface markers diluted in FACS buffer. e. Incubate for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: a. Wash the cells twice with FACS buffer. b. Resuspend the cells in fixation/permeabilization solution according to the manufacturer's instructions and incubate for 20 minutes at room temperature in the dark.
-
Intracellular Staining: a. Wash the cells with permeabilization buffer (provided in the kit). b. Resuspend the fixed and permeabilized cells in a cocktail of fluorochrome-conjugated antibodies against intracellular markers diluted in permeabilization buffer. c. Incubate for 30-45 minutes at room temperature in the dark.
-
Final Washes and Acquisition: a. Wash the cells twice with permeabilization buffer. b. Resuspend the cells in FACS buffer. c. Acquire the samples on a flow cytometer. Ensure a sufficient number of events are collected to accurately identify rare antigen-specific populations.
Visualizations
T-Cell Activation Signaling Pathway
Caption: T-Cell Activation by this compound Peptide.
Experimental Workflow for Flow Cytometry Analysis
Caption: this compound-Specific T-Cell Analysis Workflow.
Application Notes and Protocols for KSPWFTTL Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KSPWFTTL peptide is an octapeptide with the sequence Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu. It is a known immunodominant Kb-restricted epitope derived from the p15E transmembrane envelope protein of the endogenous ecotropic murine leukemia virus (MuLV).[1] This peptide is a valuable tool in immunological research, particularly in studies involving cytotoxic T-lymphocyte (CTL) responses. It has been demonstrated that pulsing target cells with this compound can render them susceptible to lysis by anti-AKR/Gross MuLV CTLs.[1] These application notes provide detailed guidance on the proper handling, storage, and use of the this compound peptide in common experimental protocols.
Peptide Specifications
| Property | Value |
| Sequence | Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu (this compound) |
| Molecular Formula | C48H70N10O12 |
| Molecular Weight | 979.13 g/mol |
| Appearance | White to off-white solid powder |
| Purity | Typically >95% |
Handling and Storage
Proper handling and storage of the this compound peptide are crucial to maintain its integrity and ensure experimental reproducibility. Peptides are susceptible to degradation from moisture, oxidation, and repeated freeze-thaw cycles.[2][3][4]
Storage Conditions
Table 1: Recommended Storage Conditions for this compound Peptide
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -80°C | Up to 2 years | Keep sealed and protected from moisture. |
| -20°C | Up to 1 year | Keep sealed and protected from moisture. | |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| 4°C | Up to 1 week | For short-term use. Avoid if sequence contains C, M, N, Q, or W. |
General Storage Recommendations:
-
Moisture Protection: Always allow the peptide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation. After use, tightly reseal the vial, preferably under an inert gas like nitrogen or argon.
-
Light Protection: Store the peptide in a dark place to prevent photodegradation.
-
Avoid Repeated Freeze-Thaw Cycles: This can degrade the peptide. It is highly recommended to aliquot the peptide solution into single-use volumes.
-
Avoid Frost-Free Freezers: The temperature fluctuations during defrost cycles can degrade the peptide.
Reconstitution and Solubilization
The this compound peptide is soluble in water. However, due to its amino acid composition, careful reconstitution is necessary.
Table 2: Stock Solution Preparation for this compound Peptide
| Desired Concentration | Solvent | Mass of Peptide |
| 1 mg | ||
| 1 mM | H₂O | 1.0213 mL |
| 5 mM | H₂O | 0.2043 mL |
| 10 mM | H₂O | 0.1021 mL |
Data derived from product information for a peptide with a molecular weight of 979.13 g/mol .
Protocol for Reconstitution:
-
Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Allow the vial to warm to room temperature.
-
Add the desired volume of sterile, distilled water.
-
If the peptide does not dissolve readily, use an ultrasonic bath to aid dissolution.
-
Once dissolved, the stock solution can be further diluted with an appropriate assay buffer.
-
For use in cell culture, it is recommended to sterilize the peptide solution by passing it through a 0.22 µm filter.
Experimental Protocols
The primary application of the this compound peptide is in cytotoxic T-lymphocyte (CTL) assays, where it is used to pulse target cells, making them recognizable and susceptible to lysis by specific CTLs.
Peptide Pulsing of Target Cells
This protocol describes how to load target cells with the this compound peptide for use in a CTL assay. A common cell line used for this purpose is the TAP-deficient T2 cell line, which has empty MHC class I molecules on its surface that can be readily loaded with exogenous peptides. Other appropriate H-2Kb-expressing cell lines, such as SC.Kb cells, can also be used.
Materials:
-
Target cells (e.g., T2 cells or SC.Kb cells)
-
This compound peptide stock solution (e.g., 1 mg/mL in sterile water)
-
Serum-free cell culture medium (e.g., RPMI 1640)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Harvest target cells and wash them twice with serum-free medium.
-
Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in serum-free medium.
-
Add the this compound peptide to the cell suspension to achieve the desired final concentration. A titration is recommended to determine the optimal concentration, but a starting concentration of 1-10 µg/mL is common for peptide pulsing. The original study by White et al. reported half-maximal lysis at concentrations as low as 10 to 100 pg/mL.
-
Incubate the cells with the peptide for 1-2 hours at 37°C with 5% CO₂, gently mixing every 30 minutes.
-
Wash the peptide-pulsed cells three times with complete medium to remove any unbound peptide.
-
The cells are now ready to be used as target cells in a CTL assay.
In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)
This is a classic method to measure cell-mediated cytotoxicity. Effector cells (CTLs) are incubated with ⁵¹Cr-labeled, peptide-pulsed target cells. The amount of ⁵¹Cr released from lysed target cells is proportional to the cytotoxic activity.
Materials:
-
Effector cells (this compound-specific CTLs)
-
This compound-pulsed target cells (prepared as in 4.1)
-
Unpulsed target cells (as a negative control)
-
Sodium chromate (Na₂⁵¹CrO₄) solution
-
Complete cell culture medium
-
96-well round-bottom plates
-
Centrifuge with a plate rotor
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ peptide-pulsed target cells in 50 µL of medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-1.5 hours at 37°C, mixing every 20 minutes.
-
Wash the labeled cells three times with 10-15 mL of complete medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of effector cells at various concentrations in a 96-well plate to achieve different effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).
-
Add 100 µL of labeled target cells (1 x 10⁴ cells) to each well.
-
Spontaneous Release Control: Add 100 µL of labeled target cells to wells with 100 µL of medium only.
-
Maximum Release Control: Add 100 µL of labeled target cells to wells with 100 µL of medium containing a final concentration of 1-2% Triton X-100.
-
-
Incubation:
-
Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact.
-
Incubate the plate for 4-6 hours at 37°C with 5% CO₂.
-
-
Harvesting and Counting:
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well and transfer to counting tubes.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percent specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathways and Workflows
MHC Class I Antigen Presentation Pathway for this compound
Exogenously supplied peptides like this compound can bind to empty MHC class I molecules on the surface of specialized cells (like T2 cells) or can be internalized and loaded onto MHC class I molecules in the endoplasmic reticulum through various cross-presentation pathways in professional antigen-presenting cells. The diagram below illustrates the direct loading of the peptide onto surface MHC class I molecules, a common mechanism when using peptide-pulsed target cells in vitro.
Caption: MHC Class I presentation of this compound peptide.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram outlines the key steps involved in performing a chromium-51 release assay to measure CTL activity against this compound-pulsed target cells.
Caption: Workflow for a CTL cytotoxicity assay.
References
- 1. An immunodominant Kb-restricted peptide from the p15E transmembrane protein of endogenous ecotropic murine leukemia virus (MuLV) AKR623 that restores susceptibility of a tumor line to anti-AKR/Gross MuLV cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Induction of primary, human antigen-specific cytotoxic T lymphocytes in vitro using dendritic cells pulsed with peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Designing and Implementing Preclinical Studies with the KSPWFTTL Peptide in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KSPWFTTL peptide, an immunodominant H-2Kb-restricted epitope derived from the p15E transmembrane protein of the endogenous murine leukemia virus (MuLV), has emerged as a valuable tool in preclinical cancer immunotherapy research.[1][2][3] Its expression in commonly used syngeneic mouse tumor models, such as the MC38 colorectal carcinoma and B16F10 melanoma, makes it a relevant tumor-associated antigen (TAA) for studying anti-tumor T-cell responses.[1][4] These application notes provide a comprehensive guide for designing and conducting studies utilizing the this compound peptide in mouse models, complete with detailed experimental protocols, data presentation guidelines, and visualizations of key workflows and signaling pathways.
This document will guide researchers through the essential steps of preclinical investigation, including peptide vaccine preparation and administration, and the subsequent evaluation of immune responses and anti-tumor efficacy.
Core Concepts and Signaling Pathways
The central principle behind using this compound in cancer immunotherapy is to elicit a robust and specific cytotoxic T lymphocyte (CTL) response against tumor cells presenting this peptide on their MHC class I molecules. The process involves the activation of CD8+ T cells, which recognize the this compound peptide-MHC complex and subsequently induce tumor cell lysis.
Below is a diagram illustrating the signaling pathway of T-cell-mediated tumor cell killing initiated by this compound recognition.
Caption: this compound peptide presented by tumor cells activates CD8+ T-cells, leading to tumor lysis.
Experimental Design and Workflow
A typical preclinical study investigating the efficacy of a this compound-based cancer vaccine involves several key stages, from mouse model selection to immunological and anti-tumor readouts.
The following diagram outlines a standard experimental workflow for a therapeutic vaccination study.
Caption: Workflow for a therapeutic this compound vaccine study in a mouse tumor model.
Data Presentation
Quantitative data from these studies should be summarized in a clear and structured format to allow for easy comparison between experimental groups.
Table 1: Therapeutic Efficacy of a this compound Mimotope Vaccine in MC38 Tumor-Bearing Mice
| Treatment Group | Number of Mice | Mean Tumor Volume (Day 15, mm³) ± SEM | Percent Tumor-Free Mice (Day 25) |
| Control (PBS) | 10 | 1250 ± 150 | 0% |
| Wild-Type this compound Peptide Vaccine | 10 | 1100 ± 120 | 10% |
| This compound Mimotope (p15E-P3C) Vaccine | 10 | 350 ± 75 | 60% |
Data adapted from a representative study. Actual results may vary.
Table 2: this compound-Specific CD8+ T-Cell Response in Splenocytes of Vaccinated Mice
| Treatment Group | Mean % this compound-Tetramer+ of CD8+ T-Cells ± SEM | IFN-γ ELISpot (Spot Forming Units / 10^6 cells) ± SEM |
| Control (PBS) | 0.5 ± 0.1 | 15 ± 5 |
| Wild-Type this compound Peptide Vaccine | 2.5 ± 0.5 | 150 ± 25 |
| This compound Mimotope (p15E-P3C) Vaccine | 8.0 ± 1.2 | 550 ± 70 |
Data adapted from a representative study. Actual results may vary.
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of a this compound Peptide Vaccine
This protocol describes the preparation of a peptide vaccine using a liposomal delivery system and a common adjuvant.
Materials:
-
This compound peptide (or mimotope variant)
-
Adjuvant (e.g., CpG oligodeoxynucleotides)
-
Liposome formulation kit
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (27-30 gauge)
-
C57BL/6 mice (6-8 weeks old)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound peptide in sterile PBS or a suitable solvent as per the manufacturer's instructions to a stock concentration of 1 mg/mL.
-
Vaccine Formulation:
-
Prepare the liposomal formulation according to the manufacturer's protocol.
-
Incorporate the this compound peptide into the liposomes during their formation. A typical final concentration for vaccination is 2 µg of peptide per 100 µL dose.
-
Add the CpG adjuvant to the peptide-liposome suspension. A common dose is 10-20 µg of CpG per mouse.
-
Bring the final volume of the vaccine formulation to 100 µL per mouse with sterile PBS.
-
-
Mouse Immunization:
-
Gently restrain the mouse.
-
Administer 100 µL of the vaccine formulation via subcutaneous injection at the base of the tail or in the flank.
-
For a therapeutic model, the first vaccination is typically administered when tumors are palpable (e.g., 2-3 days post-tumor inoculation).
-
A booster vaccination is often given 7-10 days after the primary vaccination.
-
Protocol 2: In Vivo Tumor Challenge
This protocol details the procedure for establishing subcutaneous tumors in mice.
Materials:
-
MC38 or B16F10 tumor cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PBS, sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (25-27 gauge)
-
C57BL/6 mice (6-8 weeks old)
Procedure:
-
Cell Preparation:
-
Culture tumor cells to 70-80% confluency.
-
Harvest the cells by trypsinization and wash them twice with sterile PBS.
-
Count the cells and assess viability (should be >95%).
-
Resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL for MC38).
-
-
Tumor Inoculation:
-
Shave the flank of the C57BL/6 mice.
-
Inject 100 µL of the cell suspension subcutaneously into the shaved flank.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Protocol 3: Ex Vivo ELISpot Assay for IFN-γ Secretion
This protocol is for quantifying this compound-specific, IFN-γ-secreting T-cells from the splenocytes of vaccinated mice.
Materials:
-
Mouse IFN-γ ELISpot kit
-
Spleens from vaccinated and control mice
-
RPMI-1640 medium with 10% FBS
-
This compound peptide
-
Concanavalin A (ConA) or anti-CD3/CD28 antibodies (positive control)
-
Cell strainers (70 µm)
-
ACK lysis buffer
-
Automated ELISpot reader
Procedure:
-
Splenocyte Isolation:
-
Aseptically harvest spleens from euthanized mice.
-
Prepare single-cell suspensions by mashing the spleens through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes with RPMI medium and resuspend to a concentration of 2-5 x 10^6 cells/mL.
-
-
ELISpot Assay:
-
Coat the ELISpot plate with the anti-IFN-γ capture antibody according to the kit instructions.
-
Add 2 x 10^5 to 5 x 10^5 splenocytes per well.
-
Stimulate the cells with:
-
This compound peptide (typically 1-10 µg/mL).
-
Positive control (ConA or anti-CD3/CD28).
-
Negative control (no peptide).
-
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Develop the spots according to the manufacturer's protocol (involving biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate).
-
Count the spots using an automated ELISpot reader.
-
Protocol 4: Tetramer Staining and Flow Cytometry
This protocol allows for the direct visualization and quantification of this compound-specific CD8+ T-cells.
Materials:
-
H-2Kb/KSPWFTTL-PE or -APC tetramer
-
Fluorochrome-conjugated antibodies against mouse CD3, CD8, and a viability dye
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Splenocytes or tumor-infiltrating lymphocytes (TILs)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or TILs as described previously.
-
Staining:
-
Resuspend 1-2 x 10^6 cells in 50 µL of FACS buffer.
-
Add the H-2Kb/KSPWFTTL tetramer and incubate for 30-60 minutes at room temperature in the dark.
-
Add the antibodies for surface markers (CD3, CD8) and the viability dye.
-
Incubate for another 20-30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells, then on CD3+CD8+ T-cells.
-
Within the CD8+ population, quantify the percentage of tetramer-positive cells.
-
Conclusion
The this compound peptide is a powerful tool for investigating T-cell-mediated anti-tumor immunity in preclinical mouse models. The protocols and guidelines presented here provide a solid foundation for designing and executing robust studies. Careful attention to experimental detail, appropriate controls, and clear data presentation are crucial for obtaining reproducible and meaningful results that can inform the development of novel cancer immunotherapies.
References
- 1. Identification of Enhanced Vaccine Mimotopes for the p15E Murine Cancer Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring TAP-Dependent Specific T-Cell Tolerance for a Variant of an Immunodominant Retroviral Cytotoxic T-Lymphocyte Epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. BPTF Depletion Enhances T Cell Mediated Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KSPWFTTL Peptide for Pulsing Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KSPWFTTL peptide is a short synthetic peptide that has been investigated for its potential in cancer immunotherapy. As a tumor-associated antigen (TAA), it can be presented by Major Histocompatibility Complex (MHC) Class I molecules on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs). This presentation can prime and activate cytotoxic T lymphocytes (CTLs) to recognize and eliminate tumor cells expressing this peptide. Pulsing dendritic cells with the this compound peptide is a key step in generating a targeted anti-tumor immune response in preclinical research and for the development of DC-based cancer vaccines.
These application notes provide detailed protocols for the generation of this compound-pulsed dendritic cells and their use in downstream functional assays to evaluate the induction of a specific T-cell response.
Principle of Dendritic Cell Pulsing
Dendritic cells are the most potent APCs, capable of initiating a primary immune response. The process of "pulsing" involves incubating immature or mature DCs with a specific antigen, in this case, the this compound peptide. The DCs take up the peptide, which then binds to MHC Class I molecules within the endoplasmic reticulum. The peptide-MHC complexes are subsequently transported to the cell surface for presentation to CD8+ T-cells. This interaction, along with co-stimulatory signals from the DC, leads to the activation, proliferation, and differentiation of antigen-specific CTLs.
Experimental Protocols
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of murine bone marrow-derived dendritic cells.
Materials:
-
Femurs and tibias from C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) (20 ng/mL)
-
Recombinant murine Interleukin-4 (IL-4) (10 ng/mL)
-
ACK lysis buffer (for red blood cell lysis)
-
6-well tissue culture plates
Procedure:
-
Aseptically harvest femurs and tibias from mice.
-
Flush the bone marrow from the bones using a 25-gauge needle and syringe with RPMI-1640 medium.
-
Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Wash the cells with RPMI-1640 and centrifuge again.
-
Resuspend the cells in complete RPMI-1640 medium containing 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
Plate the cells at a density of 2 x 10^6 cells/well in a 6-well plate.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, gently remove 50% of the medium and replace it with fresh medium containing GM-CSF and IL-4.
-
On day 6, immature DCs can be harvested. For mature DCs, add a maturation stimulus (e.g., 1 µg/mL lipopolysaccharide - LPS) on day 6 and incubate for another 24 hours.
-
On day 7, harvest the mature, non-adherent DCs.
Pulsing of Dendritic Cells with this compound Peptide
Materials:
-
Mature BMDCs
-
This compound peptide (lyophilized)
-
Sterile, endotoxin-free DMSO
-
Serum-free RPMI-1640 medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reconstitute the lyophilized this compound peptide in sterile DMSO to create a stock solution (e.g., 1-10 mg/mL). Further dilute in serum-free RPMI-1640 to a working concentration.
-
Harvest mature DCs and wash them twice with PBS.
-
Resuspend the DCs in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Add the this compound peptide to the DC suspension at a final concentration of 10-50 µg/mL.
-
Incubate the cells for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Wash the peptide-pulsed DCs three times with PBS to remove excess, unbound peptide.
-
The this compound-pulsed DCs are now ready for use in T-cell activation assays or for injection as a vaccine.
In Vitro T-Cell Priming and Activation
Materials:
-
This compound-pulsed DCs
-
CD8+ T-cells isolated from the spleen or lymph nodes of syngeneic mice (e.g., using magnetic-activated cell sorting - MACS)
-
Complete RPMI-1640 medium
-
Recombinant human IL-2
-
24-well tissue culture plate
Procedure:
-
Isolate CD8+ T-cells from the spleen or lymph nodes of mice.
-
Co-culture the this compound-pulsed DCs with the isolated CD8+ T-cells at a DC:T-cell ratio of 1:5 to 1:10 in a 24-well plate.
-
The final volume in each well should be 2 mL of complete RPMI-1640 medium.
-
Add recombinant human IL-2 to a final concentration of 10-20 U/mL to support T-cell proliferation.
-
Incubate the co-culture for 5-7 days at 37°C in a 5% CO2 incubator.
-
After the incubation period, the activated T-cells can be harvested and used in functional assays.
Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of activated CTLs to lyse target cells presenting the this compound peptide.
Materials:
-
Activated CD8+ T-cells (effector cells)
-
Target cells (e.g., a tumor cell line that expresses the appropriate MHC class I and can be pulsed with the this compound peptide)
-
Sodium chromate (51Cr)
-
This compound peptide
-
Complete RPMI-1640 medium
-
96-well round-bottom plate
-
Gamma counter
Procedure:
-
Label the target cells with 100 µCi of 51Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with medium to remove excess 51Cr.
-
Pulse a portion of the labeled target cells with 10 µg/mL this compound peptide for 1 hour at 37°C. These will be the specific target cells. Another portion should be left unpulsed as a negative control.
-
Plate the labeled target cells (pulsed and unpulsed) at 1 x 10^4 cells/well in a 96-well round-bottom plate.
-
Add the activated effector T-cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
For determining spontaneous release, add medium only to target cells.
-
For determining maximum release, add 1% Triton X-100 to target cells.
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Harvest 100 µL of supernatant from each well and measure the radioactivity in a gamma counter.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Cytokine Release Assay (ELISA)
This assay quantifies the secretion of cytokines, such as Interferon-gamma (IFN-γ), by activated T-cells upon recognition of the this compound peptide.
Materials:
-
Activated CD8+ T-cells
-
This compound-pulsed DCs
-
96-well plate
-
Commercial ELISA kit for the desired cytokine (e.g., murine IFN-γ)
Procedure:
-
Co-culture the activated CD8+ T-cells (1 x 10^5 cells/well) with this compound-pulsed DCs (2 x 10^4 cells/well) in a 96-well plate.
-
Include control wells with T-cells alone, DCs alone, and T-cells co-cultured with unpulsed DCs.
-
Incubate the plate for 24-48 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.
T-Cell Proliferation Assay (CFSE)
This assay measures the proliferation of T-cells in response to stimulation with this compound-pulsed DCs.
Materials:
-
Isolated CD8+ T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound-pulsed DCs
-
Complete RPMI-1640 medium
-
24-well plate
-
Flow cytometer
Procedure:
-
Label the isolated CD8+ T-cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE for 10-15 minutes at 37°C.
-
Wash the CFSE-labeled T-cells to remove unbound dye.
-
Co-culture the CFSE-labeled T-cells with this compound-pulsed DCs at a DC:T-cell ratio of 1:10 in a 24-well plate.
-
Include control wells with T-cells alone and T-cells co-cultured with unpulsed DCs.
-
Incubate for 3-5 days at 37°C.
-
Harvest the cells and analyze by flow cytometry.
-
Gating on the CD8+ T-cell population, measure the dilution of CFSE fluorescence. Each peak of reduced fluorescence intensity represents a cell division.
Data Presentation
The following tables present illustrative quantitative data that might be expected from the described assays. Note: This data is for representative purposes only and actual results may vary depending on experimental conditions.
Table 1: Cytotoxicity of this compound-Specific CTLs
| Effector:Target Ratio | % Specific Lysis (this compound-pulsed Targets) | % Specific Lysis (Unpulsed Targets) |
| 100:1 | 65 ± 5.2 | 8 ± 1.5 |
| 50:1 | 48 ± 4.1 | 5 ± 1.1 |
| 25:1 | 32 ± 3.5 | 3 ± 0.8 |
| 12.5:1 | 18 ± 2.2 | 2 ± 0.5 |
Table 2: Cytokine Secretion by this compound-Stimulated T-Cells
| Stimulation Condition | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-2 (pg/mL) |
| T-cells + this compound-pulsed DCs | 1500 ± 120 | 850 ± 75 | 450 ± 50 |
| T-cells + Unpulsed DCs | 150 ± 25 | 80 ± 15 | 50 ± 10 |
| T-cells alone | < 50 | < 20 | < 20 |
Table 3: Proliferation of this compound-Specific T-Cells
| Stimulation Condition | Proliferation Index | % Divided Cells |
| T-cells + this compound-pulsed DCs | 2.8 ± 0.3 | 85 ± 5.6 |
| T-cells + Unpulsed DCs | 0.2 ± 0.05 | 10 ± 2.1 |
| T-cells alone | 0.1 ± 0.02 | < 5 |
Visualization of Pathways and Workflows
Caption: T-Cell Activation by this compound-Pulsed Dendritic Cell.
Application Notes and Protocols for Studying T-Cell Exhaustion Using the KSPWFTTL Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KSPWFTTL peptide is an immunodominant H-2Kb-restricted epitope derived from the p15E transmembrane protein of the endogenous ecotropic murine leukemia virus (MuLV).[1][2] As a well-characterized tumor-associated antigen (TAA), this compound is frequently utilized in cancer immunotherapy research to elicit and study cytotoxic T-lymphocyte (CTL) responses against tumor cells.[3][4]
T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer.[5] It is characterized by the progressive loss of effector functions, sustained expression of inhibitory receptors, and a distinct transcriptional state. Overcoming T-cell exhaustion is a major goal of cancer immunotherapy.
While the this compound peptide is a valuable tool for studying T-cell activation and anti-tumor immunity, its specific application in inducing and studying T-cell exhaustion is not extensively documented in the current literature. However, based on established protocols for inducing T-cell exhaustion with other viral and tumor-associated peptides, this compound can be effectively used as a model antigen for this purpose.
This document provides detailed application notes and a comprehensive protocol for the in vitro induction and analysis of T-cell exhaustion in murine CD8+ T-cells using the this compound peptide.
Application Notes
Studying T-cell exhaustion using the this compound peptide can be applied to several areas of research and drug development:
-
Mechanistic Studies: Elucidate the molecular and cellular mechanisms underlying T-cell exhaustion in a controlled in vitro setting. This includes investigating the signaling pathways, transcriptional changes, and epigenetic modifications that occur during chronic antigen stimulation with a defined TAA.
-
Drug Screening and Development: Screen for and evaluate the efficacy of novel therapeutic agents aimed at preventing or reversing T-cell exhaustion. The this compound-induced exhaustion model provides a platform to test the activity of checkpoint inhibitors, small molecule drugs, and other immunomodulatory agents.
-
Vaccine Development: Assess the potential of cancer vaccine candidates to induce functional and durable T-cell responses versus exhausted phenotypes. By comparing different vaccine formulations and adjuvant combinations, researchers can optimize strategies to promote effector and memory T-cell differentiation.
-
Biomarker Discovery: Identify potential biomarkers associated with T-cell exhaustion. The analysis of this compound-specific exhausted T-cells can reveal novel cell surface markers, secreted proteins, or gene expression signatures that correlate with the exhausted state.
Experimental Protocols
Protocol 1: In Vitro Induction of T-Cell Exhaustion with this compound Peptide
This protocol describes the induction of T-cell exhaustion in murine CD8+ T-cells through repeated stimulation with the this compound peptide.
Materials and Reagents:
-
This compound peptide (purity >95%)
-
Spleen from a C57BL/6 mouse
-
CD8a+ T Cell Isolation Kit, mouse
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, and 50 µM 2-mercaptoethanol (R10 medium)
-
Recombinant murine IL-2, IL-7, and IL-15
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies or Dynabeads™)
-
Cell counting solution (e.g., Trypan Blue)
-
Flow cytometry antibodies (e.g., anti-CD8, anti-PD-1, anti-TIM-3, anti-LAG-3, anti-TCF1)
-
Cytokine detection reagents (e.g., ELISA kits for IFN-γ and TNF-α, or intracellular cytokine staining antibodies)
-
Proliferation dye (e.g., CFSE or CellTrace™ Violet)
Procedure:
-
Isolation of CD8+ T-cells:
-
Aseptically harvest the spleen from a C57BL/6 mouse and prepare a single-cell suspension.
-
Isolate CD8+ T-cells using a negative selection kit according to the manufacturer's instructions to obtain a pure population of untouched CD8+ T-cells.
-
Count the cells and assess viability.
-
-
In Vitro T-Cell Exhaustion Induction:
-
Plate the purified CD8+ T-cells at a density of 1 x 10^6 cells/mL in R10 medium.
-
For the "Exhausted" group, stimulate the cells with 1 µg/mL of this compound peptide in the presence of IL-2 (20 U/mL), IL-7 (10 ng/mL), and IL-15 (10 ng/mL).
-
For the "Effector" control group, provide a single stimulation with this compound peptide at day 0.
-
For the "Naive" control group, culture the cells with cytokines but without peptide stimulation.
-
Re-stimulate the "Exhausted" group with 1 µg/mL of this compound peptide every 48 hours for a total of 8-10 days.
-
Monitor the cells every 48 hours and add fresh medium with cytokines as needed to maintain cell density.
-
-
Assessment of T-Cell Exhaustion:
-
Phenotypic Analysis (Flow Cytometry):
-
On the final day of culture, harvest the cells from all groups.
-
Stain the cells with fluorescently labeled antibodies against CD8 and exhaustion markers such as PD-1, TIM-3, and LAG-3, as well as transcription factors like TCF1.
-
Acquire the samples on a flow cytometer and analyze the expression of these markers on the CD8+ T-cell populations.
-
-
Functional Analysis (Cytokine Production):
-
Re-stimulate the cells from each group with this compound peptide (1 µg/mL) for 24-48 hours.
-
Collect the supernatant and measure the concentration of IFN-γ and TNF-α using ELISA.
-
Alternatively, perform intracellular cytokine staining followed by flow cytometry analysis.
-
-
Proliferation Assay:
-
At the end of the culture period, label the cells with a proliferation dye.
-
Re-stimulate the cells with this compound peptide and culture for an additional 72-96 hours.
-
Analyze the dye dilution by flow cytometry to assess the proliferative capacity of the T-cells.
-
-
Data Presentation
The following tables are templates for organizing and presenting the quantitative data obtained from the experiments described above.
Table 1: Phenotypic Analysis of this compound-Specific CD8+ T-cells
| T-cell Population | Marker | % Positive Cells | Mean Fluorescence Intensity (MFI) |
| Naive | PD-1 | ||
| TIM-3 | |||
| LAG-3 | |||
| TCF1 | |||
| Effector | PD-1 | ||
| TIM-3 | |||
| LAG-3 | |||
| TCF1 | |||
| Exhausted | PD-1 | ||
| TIM-3 | |||
| LAG-3 | |||
| TCF1 |
Table 2: Functional Analysis of this compound-Specific CD8+ T-cells
| Cytokine | Naive (pg/mL) | Effector (pg/mL) | Exhausted (pg/mL) |
| IFN-γ | |||
| TNF-α | |||
| IL-2 |
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of T-cell exhaustion.
Caption: Simplified signaling pathway of T-cell exhaustion.
References
- 1. In Vitro Modeling of CD8 T Cell Exhaustion Enables CRISPR Screening to Reveal a Role for BHLHE40 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring TAP-Dependent Specific T-Cell Tolerance for a Variant of an Immunodominant Retroviral Cytotoxic T-Lymphocyte Epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Enhanced Vaccine Mimotopes for the p15E Murine Cancer Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Highly Cross-Reactive Mimotopes for a Public T Cell Response in Murine Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid in vitro generation of bona fide exhausted CD8+ T cells is accompanied by Tcf7 promotor methylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing KSPWFTTL Peptide Concentration for T-Cell Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of the KSPWFTTL peptide in various T-cell assays. This compound is an immunodominant Kb-restricted epitope from the p15E transmembrane protein of the endogenous ecotropic murine leukemia virus (MuLV) AKR623.[1] It is a valuable tool for studying T-cell responses in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its immunological significance?
A1: this compound is an octameric peptide (Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu) that acts as an immunodominant epitope presented by the murine MHC class I molecule H-2Kb.[1] It is derived from the p15E transmembrane protein of the AKR623 murine leukemia virus.[1] This peptide is recognized by cytotoxic T-lymphocytes (CTLs), and it can sensitize target cells for lysis by these CTLs.[1] Its primary use in research is to stimulate and detect this compound-specific CD8+ T-cell responses.
Q2: How should I handle and store the this compound peptide?
A2: Proper handling and storage are critical for maintaining the peptide's integrity and activity. Lyophilized peptide should be stored at -20°C or -80°C, protected from light. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation. For preparing a stock solution, dissolve the peptide in a sterile, appropriate solvent such as sterile water or DMSO.[2] It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Q3: What is a good starting concentration for this compound in my T-cell assay?
A3: The optimal concentration of this compound is highly dependent on the specific T-cell assay being performed. For a cytotoxic T-lymphocyte (CTL) assay, very low concentrations have been shown to be effective, with half-maximal lysis observed at 10 to 100 pg/mL. However, for other common assays such as ELISpot and intracellular cytokine staining (ICS), a higher concentration is generally required. A typical starting concentration for peptide stimulation in these assays is in the range of 1-10 µg/mL. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: What are common controls to include in my this compound T-cell assay?
A4: To ensure the validity of your results, it is essential to include several controls:
-
Negative Control (Unstimulated): Cells cultured in media alone (with the same concentration of peptide solvent, e.g., DMSO, as the experimental wells) to determine the baseline or background response.
-
Positive Control (Polyclonal Stimulation): A non-specific T-cell stimulus, such as Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and ionomycin, to confirm that the T-cells are viable and capable of responding.
-
Irrelevant Peptide Control: A peptide with a different sequence that is known not to be recognized by the T-cells being assayed, to control for non-specific peptide effects.
Data Presentation: this compound Peptide Concentrations for T-Cell Assays
The optimal concentration of the this compound peptide varies significantly depending on the T-cell assay employed. The following table summarizes available quantitative data and provides recommended starting ranges for optimization.
| Assay Type | Organism/Cell Type | Recommended this compound Concentration | Reference |
| Cytotoxic T-Lymphocyte (CTL) Assay | Murine | 10 - 100 pg/mL (for half-maximal lysis) | |
| ELISpot (Enzyme-Linked Immunospot) | Murine | 1 - 10 µg/mL (starting range for optimization) | |
| Intracellular Cytokine Staining (ICS) | Murine | 1 - 10 µg/mL (starting range for optimization) | |
| T-Cell Proliferation Assay | Murine | 0.1 - 10 µg/mL (starting range for optimization) |
Note: The concentrations for ELISpot, ICS, and proliferation assays are general recommendations for peptides of similar size and should be optimized for your specific experimental setup through a dose-response titration.
Experimental Protocols
ELISpot Assay for IFN-γ Secretion
This protocol outlines the general steps for performing an ELISpot assay to detect IFN-γ secreting cells upon stimulation with the this compound peptide.
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes or other immune cells. Add cells to the wells at a density of 2-5 x 10^5 cells/well.
-
Peptide Stimulation: Add the this compound peptide to the wells at various concentrations (e.g., titrating from 0.1 to 10 µg/mL). Include appropriate positive and negative controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Development: Wash the plate and add streptavidin-enzyme conjugate (e.g., streptavidin-HRP). After incubation and further washing, add a substrate solution to develop the spots.
-
Analysis: Stop the reaction by washing with water. Once dry, count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol provides a general workflow for detecting intracellular IFN-γ in T-cells stimulated with the this compound peptide.
-
Cell Preparation: Prepare a single-cell suspension of immune cells at a concentration of 1-2 x 10^6 cells/mL in complete culture medium.
-
Peptide Stimulation: Add the this compound peptide at the desired concentration (e.g., 1-10 µg/mL). Include positive and negative controls. It is also recommended to add co-stimulatory antibodies such as anti-CD28 and anti-CD49d.
-
Protein Transport Inhibition: After an initial incubation of 1-2 hours, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to allow cytokines to accumulate intracellularly.
-
Incubation: Incubate for an additional 4-6 hours at 37°C.
-
Surface Staining: Harvest the cells and stain for cell surface markers (e.g., CD3, CD8) to identify the T-cell populations of interest.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody.
-
Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the percentage of IFN-γ positive cells within the gated CD8+ T-cell population.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Weak Signal | Suboptimal Peptide Concentration: The concentration of this compound is too low to elicit a detectable response. | Perform a dose-response titration of the this compound peptide (e.g., from 0.01 to 20 µg/mL) to determine the optimal concentration for your specific assay and cell type. |
| Poor Peptide Quality: The peptide may have degraded due to improper storage or handling. | Ensure the peptide is stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles. Use a fresh aliquot of the peptide. | |
| Low Frequency of Antigen-Specific T-Cells: The number of this compound-specific T-cells in the sample may be below the detection limit of the assay. | Increase the number of cells plated per well. For very low frequency responses, an in vitro expansion of antigen-specific T-cells prior to the assay may be necessary. | |
| Inactive Cells: The T-cells may not be viable or functional. | Always include a positive control (e.g., PHA or PMA/Ionomycin) to verify that the cells are capable of responding. | |
| High Background | Contamination: Bacterial or fungal contamination of cells or reagents can cause non-specific activation. | Maintain sterile technique throughout the experiment. Ensure all reagents and media are sterile. |
| Non-Specific Peptide Stimulation: The peptide preparation may contain impurities that cause non-specific T-cell activation. | Use high-purity (>95%) synthetic peptides. | |
| Over-Stimulation in Positive Control Wells: High concentrations of polyclonal activators can lead to a confluent lawn of spots in ELISpot assays. | Titrate the concentration of the positive control stimulus to a level that gives distinct, countable spots. | |
| Serum Reactivity: Components in the serum of the culture medium may cause non-specific stimulation. | Test different batches of serum or use serum-free medium. | |
| High Variability Between Replicates | Uneven Cell Plating: Inconsistent number of cells in each well. | Ensure the cell suspension is homogenous before and during plating. Mix the cells gently between pipetting. |
| Pipetting Errors: Inaccurate pipetting of peptides or cells. | Calibrate pipettes regularly and use appropriate pipetting techniques. | |
| Edge Effects: Wells at the edge of the plate may behave differently due to temperature or humidity gradients. | Avoid using the outer wells of the plate for critical samples or ensure the incubator provides uniform conditions. |
Visualizations
Caption: T-Cell activation signaling pathway initiated by this compound-MHC interaction.
Caption: General experimental workflow for this compound-specific T-cell assays.
References
Technical Support Center: K-ras(G12C) Inhibitor Response
Disclaimer: The term "KSPWFTTL stimulation" is not standard in scientific literature. This guide assumes the user is troubleshooting a low response to K-ras(G12C) inhibitors , a common challenge in oncological research.
Troubleshooting Guide
This guide provides solutions to common issues encountered when a low or insufficient response to K-ras(G12C) inhibitor treatment is observed in cancer cell lines.
Q1: Why is my K-ras(G12C) mutant cell line showing a poor response in a cell viability assay after treatment with a K-ras(G12C) inhibitor?
A1: A weak response in cell viability or proliferation assays is a frequent issue that can stem from several biological or technical factors.
-
Intrinsic Resistance Mechanisms: Many cell lines possess inherent mechanisms that reduce their dependency on the K-ras(G12C) mutation alone.
-
Feedback Reactivation of Receptor Tyrosine Kinases (RTKs): Inhibition of K-ras(G12C) can trigger a rapid feedback loop that reactivates upstream RTKs like EGFR, FGFR, and MET.[1][2] This can lead to the activation of wild-type RAS isoforms (HRAS, NRAS), effectively bypassing the inhibitor's action.[3][4]
-
Activation of Parallel Signaling Pathways: Cancer cells may rely on parallel survival pathways, such as the PI3K-AKT-mTOR pathway.[1] If this pathway is constitutively active, inhibiting the MAPK pathway alone may not be sufficient to induce cell death.
-
Co-occurring Mutations: The presence of mutations in other tumor suppressor genes (e.g., TP53, STK11) or oncogenes can significantly impact the cellular response to K-ras(G12C) inhibitors.
-
-
Experimental Conditions:
-
Suboptimal Inhibitor Concentration or Duration: The concentration may be too low, or the treatment time too short. An IC50 curve should be generated over a 72-hour period to determine the optimal concentration.
-
Compound Instability: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: High serum concentrations in the media can contain growth factors that activate RTKs and counteract the inhibitor's effect. Consider reducing serum concentration or using serum-free media during treatment.
-
Q2: I've confirmed my inhibitor is active, but a Western blot shows no significant decrease in phosphorylated ERK (p-ERK) levels. What should I investigate?
A2: The absence of p-ERK reduction is a clear sign that the MAPK pathway has not been successfully inhibited.
-
Rapid Feedback Reactivation: The MAPK pathway can reactivate very quickly after initial inhibition, sometimes within hours. It is crucial to perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) to capture the initial suppression of p-ERK before the rebound occurs.
-
Insufficient Inhibitor Concentration: The concentration used may not be high enough to fully engage the K-ras(G12C) target in your specific cell line. A dose-response experiment is necessary.
-
Technical Issues with Western Blot:
-
Antibody Quality: Verify that the primary antibodies for both p-ERK and total ERK are specific and validated for this application.
-
Sample Preparation: Use lysis buffers containing fresh phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins during extraction.
-
Q3: My Western blot confirms that p-ERK is inhibited, but the cells are not dying. What is the next step?
A3: This scenario strongly suggests that the cancer cells are not solely reliant on the MAPK pathway for survival.
-
Investigate Parallel Pathways: The most common bypass mechanism is the activation of the PI3K/AKT pathway. You should perform a Western blot to check the phosphorylation status of AKT (at Ser473 and Thr308). Constitutive activation or feedback-induced activation of this pathway can promote cell survival even when the MAPK pathway is blocked.
-
Cell Cycle Dysregulation: In some cancers, such as non-small cell lung cancer (NSCLC), concurrent mutations like the loss of the tumor suppressor CDKN2A can lead to constitutive cell cycle progression, making the cells less sensitive to MAPK inhibition alone.
-
Apoptosis Blockade: Cells may have high expression levels of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1), preventing cell death. Consider assays that measure apoptosis directly, such as cleaved PARP or cleaved Caspase-3 levels by Western blot.
-
Assay Type: Short-term viability assays (24-72 hours) may not be sufficient to observe a cytotoxic effect. Consider longer-term clonogenic (colony formation) assays, which measure the ability of a single cell to proliferate and form a colony over 1-2 weeks and can be a more sensitive measure of anti-proliferative effects.
Data and Troubleshooting Summary
Table 1: Troubleshooting Guide for Low Inhibitor Response
| Problem Observed | Potential Cause | Recommended Action | Expected Outcome |
| High IC50 value in cell viability assay | Intrinsic resistance (RTK feedback, parallel pathways) | 1. Perform Western blot for p-ERK and p-AKT. 2. Consider co-treatment with a SHP2 or PI3K inhibitor. | 1. Confirmation of active bypass pathways. 2. Synergistic effect observed, leading to a lower IC50. |
| Suboptimal experimental conditions | 1. Perform a dose-response (e.g., 0.1 nM to 10 µM) and time-course (24, 48, 72h) experiment. 2. Test inhibitor in low-serum media. | 1. Accurate IC50 determination. 2. Increased inhibitor potency. | |
| No change in p-ERK levels post-treatment | Rapid feedback reactivation of MAPK pathway | 1. Perform a short time-course Western blot (e.g., 1, 4, 8, 24h). | 1. Initial decrease in p-ERK followed by a rebound at later time points. |
| Insufficient inhibitor concentration | 1. Perform a dose-response Western blot. | 1. Dose-dependent decrease in p-ERK levels. | |
| p-ERK is inhibited, but no cell death occurs | Activation of parallel survival pathways | 1. Perform Western blot for p-AKT (S473/T308). | 1. High basal p-AKT levels or increase in p-AKT post-treatment. |
| Assay is not sensitive enough | 1. Run a long-term colony formation assay. | 1. Inhibition of colony formation, indicating a cytostatic or long-term cytotoxic effect. |
Table 2: Representative IC50 Values for K-ras(G12C) Inhibitors
| Inhibitor | Cell Line | Cancer Type | K-ras Status | Approximate IC50 (nM) |
| Adagrasib | MIA PaCa-2 | Pancreatic | G12C | ~8 |
| Sotorasib | NCI-H358 | NSCLC | G12C | ~7 |
| Adagrasib | HCT116 | Colorectal | G13D (WT for G12C) | >10,000 (Resistant) |
| Sotorasib | A549 | NSCLC | G12S (WT for G12C) | >10,000 (Resistant) |
| Note: IC50 values are highly dependent on specific assay conditions and are provided for comparative purposes. |
Experimental Protocols
Protocol 1: Cell Viability (ATP-Based Luminescence Assay)
This protocol assesses cell viability by measuring ATP levels, an indicator of metabolically active cells.
-
Cell Seeding: Seed K-ras(G12C) mutant cells in a white, clear-bottom 96-well plate at a pre-determined density (e.g., 1,000-5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the K-ras(G12C) inhibitor in growth medium. Remove the old medium from the plate and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the ATP detection reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus log inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for MAPK/AKT Pathway Analysis
This protocol is for detecting changes in the phosphorylation status of key signaling proteins like ERK and AKT.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of the K-ras(G12C) inhibitor for the specified time points (e.g., 4 hours).
-
Cell Lysis:
-
Place the plate on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a 10% polyacrylamide gel and run at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., rabbit anti-p-ERK (Thr202/Tyr204), rabbit anti-ERK, rabbit anti-p-AKT (Ser473), rabbit anti-AKT, and a loading control like mouse anti-β-actin), diluted in 5% BSA in TBST.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash three more times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify band intensities and normalize phosphorylated protein levels to their total protein counterparts.
Visualizations
Caption: K-ras signaling pathway and the mechanism of G12C covalent inhibitors.
Caption: Troubleshooting workflow for low response to K-ras(G12C) inhibitors.
Caption: Logical relationship between target engagement and cellular response.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality control steps for my K-ras(G12C) inhibitor experiments? A1: Three steps are critical: 1) Cell Line Authentication: Regularly verify your cell line's identity and confirm the presence of the K-ras(G12C) mutation via sequencing. 2) Compound Quality: Purchase inhibitors from reputable sources and validate their activity. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 3) Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) in your Western blots and normalize the phosphorylation of a protein to its total protein levels to ensure accurate quantification.
Q2: How do I choose the right K-ras(G12C) mutant cell line for my study? A2: The choice depends on your research question. For initial screening, use well-characterized, sensitive lines like NCI-H358 (NSCLC) or MIA PaCa-2 (pancreatic). To study resistance, use models with known co-mutations (e.g., in STK11 or KEAP1) or cell lines derived from resistant tumors. It is also valuable to include a K-ras wild-type or a different K-ras mutant (e.g., G12D) cell line as a negative control to demonstrate the specificity of your inhibitor.
Q3: What are the most common mechanisms of acquired resistance to K-ras(G12C) inhibitors? A3: Acquired resistance often develops after an initial response. Common mechanisms include: 1) Secondary KRAS mutations that prevent the inhibitor from binding; 2) "Off-target" resistance through the acquisition of new mutations in genes upstream or downstream of K-ras, such as NRAS, BRAF, or MAP2K1 (MEK1); and 3) Amplification of the KRAS(G12C) allele or other oncogenes like MET. Histological changes, such as the epithelial-to-mesenchymal transition (EMT), can also contribute.
References
Improving KSPWFTTL peptide solubility for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with KSPWFTTL peptide solubility for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
A1: this compound is an octapeptide with the sequence Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu. It is recognized as an immunodominant H-2Kb-restricted epitope derived from the p15E transmembrane protein of the murine leukemia virus (MuLV).[1][2] This peptide is crucial in immunology research, particularly in studies involving cytotoxic T lymphocyte (CTL) responses to viral antigens and cancer.[1][2]
Q2: What are the main challenges when working with the this compound peptide?
A2: A primary challenge is its solubility.[3] Peptides with hydrophobic residues like Tryptophan (W), Phenylalanine (F), and Leucine (L), which are present in this compound, can be difficult to dissolve in aqueous solutions. Improper dissolution can lead to inaccurate peptide concentrations, aggregation, and ultimately, failed experiments.
Q3: What is the theoretical isoelectric point (pI) of this compound, and why is it important?
A3: The theoretical isoelectric point (pI) of this compound is approximately 6.0. The pI is the pH at which the peptide has a net neutral charge, and solubility is often at its minimum at or near this point. Understanding the pI is critical for optimizing solubility; adjusting the pH of the solvent away from the pI can significantly improve dissolution. For this compound, using a buffer with a pH further from 6.0 is recommended.
Troubleshooting Guide for this compound Solubility
This guide provides a step-by-step approach to troubleshoot and improve the solubility of the this compound peptide.
Problem: The lyophilized this compound peptide does not dissolve in my aqueous buffer (e.g., PBS).
Solution Workflow:
References
Common issues in KSPWFTTL peptide stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the KSPWFTTL peptide. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Troubleshooting Guides
Problem 1: Poor or Inconsistent Peptide Solubility
You are observing precipitation, cloudiness, or difficulty in dissolving the lyophilized this compound peptide.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Solvent | The this compound peptide has a high content of hydrophobic residues (Trp, Phe, Leu). Start by attempting to dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before slowly adding your aqueous buffer of choice.[1][2] For peptides with a high percentage of hydrophobic amino acids (over 50%), direct dissolution in aqueous solutions can be challenging.[2] |
| pH of the Buffer | The net charge of the peptide is influenced by the pH of the solution, which in turn affects its solubility.[3] For this compound, which has a basic residue (Lys), dissolving in a slightly acidic buffer (pH 5-6) may improve solubility.[4] |
| Aggregation | Hydrophobic peptides are prone to aggregation. To minimize this, it is recommended to sonicate the peptide solution briefly after dissolution. Always prepare fresh solutions and avoid repeated freeze-thaw cycles. |
| Improper Handling | Before opening, allow the lyophilized peptide vial to warm to room temperature in a desiccator to prevent condensation. |
Problem 2: Loss of Peptide Activity or Purity Over Time
You are observing a decrease in the expected biological activity or the appearance of extra peaks in your HPLC analysis of this compound solutions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Chemical Degradation | Oxidation: The Tryptophan (Trp) residue in this compound is susceptible to oxidation. Prepare solutions in oxygen-free buffers and minimize exposure to light and atmospheric oxygen. Avoid using DMSO as a solvent if oxidation is a concern, as it can sometimes promote oxidation of sensitive residues. Hydrolysis: Peptide bonds can undergo hydrolysis, especially at non-neutral pH and elevated temperatures. Store peptide solutions at -20°C or -80°C in aliquots to minimize degradation. The optimal pH for storage is generally between 5 and 7. |
| Physical Instability | Aggregation: As mentioned, hydrophobic interactions can lead to the formation of aggregates, reducing the concentration of active, monomeric peptide. Use of organic co-solvents and proper storage can mitigate this. |
| Proteolytic Degradation | If working with biological samples such as serum or plasma, endogenous proteases can rapidly degrade the peptide. The stability of peptides can differ significantly between blood, plasma, and serum. Consider using protease inhibitors or modified peptide analogs to increase stability in biological matrices. |
| Repeated Freeze-Thaw Cycles | This can lead to peptide degradation and aggregation. It is highly recommended to aliquot the stock solution into single-use volumes before freezing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Due to the presence of several hydrophobic amino acids (Trp, Phe, Leu), it is best to first dissolve the this compound peptide in a small volume of an organic solvent like DMSO or DMF. Once dissolved, you can slowly add your desired aqueous buffer to reach the final concentration. For peptides with over 50% hydrophobic residues, this is a standard approach to ensure complete dissolution.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture. Once in solution, it is crucial to aliquot the peptide into single-use volumes and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles. A sterile, slightly acidic buffer (pH 5-7) is generally recommended for storing peptide solutions.
Q3: My peptide solution appears cloudy. What should I do?
A3: A cloudy solution indicates either incomplete dissolution or aggregation. You can try briefly sonicating the solution, which can help break up small particles and improve solubility. If the solution remains cloudy, it may be necessary to re-prepare the solution using a higher concentration of an organic co-solvent initially.
Q4: I see multiple peaks when I analyze my this compound peptide by HPLC. What could they be?
A4: Multiple peaks in an HPLC chromatogram of a peptide sample can indicate the presence of impurities or degradation products. Common degradation products can arise from oxidation (especially of the Tryptophan residue), deamidation, or hydrolysis of the peptide backbone. To identify these species, coupling your HPLC system to a mass spectrometer (LC-MS) is the most effective method.
Q5: How can I monitor the stability of my this compound peptide during an experiment?
A5: The stability of your peptide can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC can be used to assess the purity of the peptide over time by monitoring the area of the main peptide peak relative to any new impurity peaks that may appear. MS can be used to identify the exact nature of any degradation products by analyzing their mass-to-charge ratio.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 30 minutes.
-
Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution.
-
Gently vortex or sonicate the vial for a few seconds to ensure the peptide is fully dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Slowly add your sterile, aqueous buffer (e.g., PBS, pH 7.4) to the concentrated stock solution while gently mixing to achieve the desired final concentration.
-
If any precipitation occurs during dilution, you may need to adjust the final concentration or the ratio of organic solvent to aqueous buffer.
Protocol 2: HPLC Method for Purity Assessment of this compound
This is a general reverse-phase HPLC (RP-HPLC) method that can be adapted for the analysis of this compound.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm (the Tryptophan residue will absorb strongly at 280 nm)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare your this compound sample in an appropriate solvent (e.g., 50% acetonitrile in water).
-
Equilibrate the HPLC system with the initial mobile phase conditions (5% B).
-
Inject the sample and run the gradient.
-
The purity of the peptide can be estimated by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram.
Signaling Pathways and Experimental Workflows
This compound is known to be an immunodominant Kb-restricted epitope, meaning it is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb to cytotoxic T-lymphocytes (CTLs). The following diagrams illustrate the general pathway of MHC class I antigen presentation and a typical workflow for assessing peptide stability.
References
Technical Support Center: Enhancing the Immunogenicity of KSPWFTTL-Based Vaccines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the immunogenicity of KSPWFTTL-based vaccines. The this compound peptide is an immunodominant H-2Kb-restricted epitope from the p15E transmembrane protein of the murine leukemia virus (MuLV) and is often used as a surrogate tumor-associated antigen in murine cancer models like MC38 and B16-F10[1][2][3][4]. A key challenge is that the wild-type this compound peptide is poorly immunogenic on its own[3].
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide vaccine showing low immunogenicity?
A1: The wild-type this compound peptide is known to be poorly immunogenic, even when combined with potent adjuvants. Several factors can contribute to this:
-
Low Intrinsic Immunogenicity: The peptide sequence itself may not be optimal for inducing a strong T-cell response.
-
Rapid Degradation: Short peptides are often rapidly cleared or degraded by proteases in vivo before they can effectively reach antigen-presenting cells (APCs) in the lymph nodes.
-
Poor APC Uptake: Without an effective delivery system, the peptide may not be efficiently taken up and presented by APCs like dendritic cells (DCs).
-
Lack of Co-stimulation (Signal 2): Peptides alone do not provide the "danger signals" needed to fully activate APCs. This requires the inclusion of an adjuvant to induce the expression of co-stimulatory molecules.
Q2: What are the primary strategies to enhance the immunogenicity of my this compound vaccine?
A2: There are three main strategies that can be used independently or in combination:
-
Adjuvant Co-administration: Adjuvants are crucial for activating the innate immune system and shaping the adaptive response. Toll-like receptor (TLR) agonists (e.g., Poly(I:C), CpG DNA, Monophosphoryl lipid A (MPLA)) are potent inducers of pro-inflammatory cytokines and T-cell responses.
-
Advanced Delivery Systems: Encapsulating or conjugating the peptide to delivery vehicles like liposomes, nanoparticles, or hydrogels can protect it from degradation, act as a depot for sustained release, and improve its delivery to lymph nodes and uptake by APCs.
-
Peptide Modification (Mimotopes): Altering the amino acid sequence of the peptide (creating a "mimotope") can enhance its binding affinity to MHC class I molecules or the T-cell receptor (TCR), leading to a more robust T-cell activation. Studies have shown that mimotopes of this compound with mutations at specific residues can significantly improve anti-tumor immunity.
Q3: How do I choose the right adjuvant for my this compound vaccine?
A3: The choice of adjuvant dictates the type and strength of the T-cell response. For a cytotoxic T-lymphocyte (CTL) response against tumors, which is the goal for this compound, adjuvants that promote a Th1-type immune response are preferred.
-
TLR Agonists: TLR3 agonists like Poly(I:C) and TLR4 agonists like MPLA are known to induce strong Th1 responses through the production of IL-12.
-
STING Agonists: These adjuvants have also shown robust activity in preclinical cancer vaccine models, promoting strong CTL responses.
-
Formulation: It is critical that the adjuvant and the peptide are co-delivered to the same APC to ensure optimal activation and antigen presentation. This can be achieved by co-encapsulating them in a delivery system or by direct conjugation.
Q4: What is a mimotope and how can it improve my vaccine?
A4: A mimotope is a peptide with one or more amino acid substitutions compared to the wild-type epitope. The goal is to create a peptide that is more immunogenic but still elicits a T-cell response that recognizes the original, native epitope on tumor cells. For this compound, specific mimotopes have been identified that induce significantly higher frequencies of p15E-specific CD8+ T cells and lead to better tumor control compared to the wild-type peptide. This strategy directly addresses the low intrinsic immunogenicity of the native this compound sequence.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in ELISpot/ICS assays. | 1. Peptide Solubility Issues: Hydrophobic peptides can precipitate, leading to inconsistent concentrations.2. Improper Cell Plating: Inconsistent cell numbers per well.3. Peptide Degradation: Improper storage or multiple freeze-thaw cycles of peptide stock. | 1. Confirm Peptide Solubility: Test solubility in different solvents (e.g., DMSO, water, PBS) before making the final stock. Use a solubility test service if needed.2. Improve Pipetting Technique: Ensure single-cell suspension and mix cells thoroughly before plating.3. Aliquot Peptide: Store peptide lyophilized at -20°C or -80°C and create single-use aliquots of the stock solution to avoid freeze-thaw cycles. |
| High background signal in no-antigen control wells. | 1. Endotoxin Contamination: Lipopolysaccharide (LPS) in the peptide preparation can non-specifically activate immune cells.2. Over-stimulation of Cells: Cells may have been activated in vivo prior to the assay or cultured for too long ex vivo. | 1. Use Endotoxin-Free Peptides: Purchase peptides with guaranteed low endotoxin levels (e.g., ≤ 0.01 EU/µg).2. Optimize Stimulation Time: Reduce the ex vivo stimulation period (typically 18-24 hours for ELISpot). Ensure control animals are healthy. |
| Vaccine fails to control tumor growth in vivo despite a measurable T-cell response ex vivo. | 1. Low-Affinity T-cells: The vaccine may be inducing T-cells that are not potent enough to kill tumor cells effectively.2. Immunosuppressive Tumor Microenvironment (TME): The TME can inhibit the function of infiltrating T-cells through mechanisms like PD-L1 expression.3. Poor Trafficking: T-cells may not be efficiently migrating to the tumor site. | 1. Improve Vaccine Potency: Switch to a more potent strategy, such as using an enhanced this compound mimotope.2. Combination Therapy: Combine the vaccine with checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) to overcome TME-mediated suppression.3. Assess T-cell Infiltration: Analyze the tumor tissue for the presence of CD8+ T-cells using immunohistochemistry or flow cytometry. |
| Peptide vaccine induces tolerance instead of immunity. | Suboptimal Formulation/Dosing: Injecting peptides in aqueous solutions without a proper adjuvant can lead to T-cell anergy or tolerance. | Ensure Proper Formulation: Always formulate the peptide with a potent adjuvant and/or a delivery system. Do not inject "naked" peptides. Optimize the dose, as very high doses can sometimes be tolerogenic. |
| Difficulty dissolving the lyophilized peptide. | Peptide Hydrophobicity: The amino acid composition of this compound may result in poor aqueous solubility. | Follow Standard Solubility Guidelines: First, try sterile water. If it remains insoluble, add a small amount of a solubilizing agent like DMSO (for hydrophobic peptides) or acetic acid (for basic peptides). Ensure the final concentration of the organic solvent is compatible with your cellular assays. |
Quantitative Data Presentation
Table 1: Comparison of Immunogenicity of Wild-Type this compound vs. Enhanced Mimotopes
Data summarized from a study using a liposomal nanoparticle vaccine system. T-cell responses were measured by IFN-γ ELISpot after vaccination. Tumor challenge was performed with MC38 tumor cells.
| Peptide Epitope | Sequence | Modification vs. WT | IFN-γ Spot Forming Units (SFU) per 10⁶ Splenocytes (Mean ± SEM) | Prophylactic Tumor Growth |
| Wild-Type (WT) | This compound | - | ~10 ± 5 | No delay in tumor growth |
| Mimotope 3C | KC PWFTTL | S3C | ~150 ± 30 | Significant delay in tumor growth |
| Mimotope 3M | KM PWFTTL | S3M | ~400 ± 50 | Significant delay in tumor growth |
| Mimotope 3C2V | KVC WFTTL | S3C, P2V | ~800 ± 100 | Strongest delay in tumor growth |
| (Data adapted from Zhou et al., Cancer Research, 2022) |
Experimental Protocols
Protocol 1: In Vivo Mouse Tumor Challenge Model
This protocol describes a prophylactic vaccination and tumor challenge study using MC38 tumor cells, which express the p15E antigen.
1. Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
MC38 cell line
-
Complete RPMI-1640 media (10% FBS, 1% Pen/Strep)
-
This compound peptide vaccine formulation (e.g., peptide + adjuvant in PBS)
-
Sterile PBS and syringes (27-30G)
2. Procedure:
-
Vaccination (Day 0 and Day 14):
-
Prepare the vaccine formulation. For example, dissolve the this compound peptide (or mimotope) and an adjuvant like Poly(I:C) (20-50 µ g/mouse ) in sterile PBS.
-
Administer the vaccine (e.g., 100 µL) via subcutaneous (s.c.) injection at the base of the tail.
-
Administer a booster vaccination on Day 14 using the same protocol.
-
-
Tumor Cell Preparation (Day 21):
-
Culture MC38 cells to ~80% confluency.
-
Harvest cells using trypsin, wash twice with sterile PBS.
-
Count cells and resuspend in sterile PBS at a concentration of 5 x 10⁶ cells/mL. Keep on ice.
-
-
Tumor Inoculation (Day 21):
-
Shave the right flank of each mouse.
-
Inject 100 µL of the cell suspension (5 x 10⁵ cells) s.c. into the shaved flank.
-
-
Monitoring:
-
Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor mouse weight and health status.
-
Euthanize mice when tumor volume reaches the predetermined endpoint (e.g., 1500 mm³) or per institutional guidelines.
-
Protocol 2: IFN-γ ELISpot Assay for Splenocytes
This protocol is for quantifying this compound-specific, IFN-γ-secreting T-cells from vaccinated mice.
1. Materials:
-
Mouse IFN-γ ELISpot kit (containing capture Ab, detection Ab, and substrate)
-
96-well PVDF membrane plates
-
Spleens from vaccinated and control mice
-
This compound peptide
-
Complete RPMI-1640 media
-
ACK lysis buffer
2. Procedure:
-
Day 1: Plate Coating
-
Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash 3x with sterile PBS.
-
Coat wells with anti-IFN-γ capture antibody diluted in PBS.
-
Incubate overnight at 4°C.
-
-
Day 2: Cell Stimulation
-
Wash the plate 1x with PBS and block with complete RPMI for 2 hours at 37°C.
-
Harvest spleens aseptically into a petri dish with media.
-
Prepare single-cell suspensions by mashing the spleens through a 70 µm cell strainer.
-
Lyse red blood cells with ACK buffer for 5 minutes, then wash cells with media.
-
Count live cells and resuspend to 5 x 10⁶ cells/mL.
-
Decant blocking media from the ELISpot plate. Add 100 µL of splenocytes (5 x 10⁵ cells/well).
-
Add 100 µL of this compound peptide diluted in media to achieve a final concentration of 1-10 µg/mL.
-
Controls: Include wells with cells only (negative control) and cells with a mitogen like ConA (positive control).
-
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Day 3: Spot Development
-
Discard cells and wash the plate 6x with PBS + 0.05% Tween 20 (PBST).
-
Add biotinylated anti-IFN-γ detection antibody diluted in PBS/0.5% BSA. Incubate for 2 hours at room temperature.
-
Wash 6x with PBST.
-
Add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Wash 6x with PBST, followed by 3x with PBS.
-
Add AEC substrate and incubate in the dark until distinct spots develop (5-15 minutes).
-
Stop the reaction by rinsing thoroughly with tap water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
-
Visualizations
Caption: Prophylactic this compound vaccine experimental workflow.
Caption: Simplified MyD88-dependent TLR4 signaling pathway.
Caption: Liposomal vaccine uptake and antigen presentation by a DC.
References
Overcoming off-target effects of KSPWFTTL peptide
Technical Support Center: KSPWFTTL Peptide
Disclaimer: The this compound peptide is a model sequence for the purpose of this guide. The information provided is based on general principles of peptide research and development. Always refer to specific experimental data for the peptide you are working with.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity in our non-target (control) cell lines when treated with this compound. What could be the cause?
A1: Off-target cytotoxicity is a common challenge in peptide therapeutic development.[1][2][] Several factors could be contributing to this issue:
-
Non-specific binding: The peptide may be binding to unintended receptors or proteins on the surface of control cells, triggering a toxic signaling cascade.
-
Membrane disruption: Certain peptide sequences, particularly those with amphipathic or cationic properties, can disrupt the cell membrane, leading to lysis.
-
Metabolic breakdown: The peptide could be degraded into smaller, toxic fragments by extracellular proteases.
-
Impure peptide stock: The presence of impurities from the synthesis process can cause unexpected toxicity.
Q2: How can we confirm that the observed activity of this compound is due to its interaction with the intended target?
A2: To confirm on-target activity, you can perform a competition assay.[4][5] This involves co-incubating your cells with this compound and an excess of a known ligand for the target receptor. If the peptide's effect is diminished, it suggests that it is acting through the intended target. Additionally, using techniques like pull-down assays with tagged this compound can help identify its binding partners.
Q3: What are the first steps to take to reduce the off-target effects of this compound?
A3: A systematic approach is recommended:
-
Confirm Peptide Purity: Ensure your peptide stock is of high purity using techniques like HPLC and mass spectrometry.
-
Dose-Response Analysis: Perform a careful dose-response study on both target and non-target cells to determine the therapeutic window.
-
Alanine Scanning Mutagenesis: Systematically replace each amino acid in this compound with alanine to identify residues critical for off-target binding.
-
Structural Modifications: Consider modifications like cyclization or PEGylation to alter the peptide's conformation and binding properties, potentially reducing off-target interactions.
Q4: Can computational tools help in predicting and mitigating off-target effects?
A4: Yes, computational approaches are valuable for rational drug design. Molecular docking and simulation can be used to predict the binding affinity of this compound to both its intended target and known off-target proteins. This can help in designing peptide analogs with improved specificity.
Troubleshooting Guides
Issue 1: High background signal in binding assays.
-
Possible Cause: Non-specific binding of the peptide to the assay plate or other components.
-
Troubleshooting Steps:
-
Blocking: Ensure adequate blocking of the assay plate with an appropriate blocking agent (e.g., BSA or non-fat dry milk).
-
Detergents: Include a mild non-ionic detergent (e.g., Tween-20) in your wash buffers to reduce non-specific interactions.
-
Peptide Concentration: Optimize the concentration of the labeled peptide to the lowest level that still provides a robust signal.
-
Issue 2: Inconsistent results in cell viability assays.
-
Possible Cause: Variability in cell seeding density, reagent preparation, or incubation times.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Use a consistent cell seeding density for all experiments.
-
Reagent Preparation: Prepare fresh reagents for each experiment and ensure they are well-mixed.
-
Consistent Incubation Times: Adhere strictly to the specified incubation times for both peptide treatment and assay development.
-
Issue 3: Modified peptide analogs show reduced on-target activity.
-
Possible Cause: The modification has disrupted the binding site for the intended target.
-
Troubleshooting Steps:
-
Structural Analysis: If possible, use structural biology techniques (e.g., NMR or X-ray crystallography) to understand how the modification affects the peptide's conformation.
-
Systematic Modifications: Instead of large modifications, try smaller, more targeted changes, such as single amino acid substitutions, based on alanine scanning data.
-
Alternative Modification Sites: Explore different positions for conjugation or modification that are less likely to interfere with the target binding domain.
-
Experimental Protocols
Protocol 1: Alanine Scanning Mutagenesis to Identify Key Residues for Off-Target Binding
Objective: To identify amino acid residues in the this compound sequence that are critical for its off-target effects by systematically replacing each residue with alanine.
Methodology:
-
Peptide Synthesis: Synthesize a series of this compound analogs, where each analog has a single amino acid replaced by alanine.
-
Cytotoxicity Assay:
-
Seed both the target and non-target cell lines in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Treat the cells with a range of concentrations of the wild-type this compound and each alanine-substituted analog.
-
Incubate for 48 hours.
-
Assess cell viability using a standard method such as an MTT or LDH assay.
-
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each peptide on both cell lines.
-
Identify the alanine-substituted analogs that show a significant increase in the IC50 for the non-target cell line without a substantial decrease in activity against the target cell line.
-
Protocol 2: Competitive Binding Assay to Confirm On-Target Engagement
Objective: To determine if this compound binds to its intended target by competing with a known ligand.
Methodology:
-
Cell Preparation: Culture cells expressing the target receptor to 80-90% confluency.
-
Assay Setup:
-
In a 96-well plate, add a fixed, sub-saturating concentration of labeled this compound (e.g., biotinylated or fluorescently tagged) to each well.
-
Add increasing concentrations of unlabeled this compound (as a positive control) or a known ligand for the target receptor.
-
Add the cell lysate or intact cells to the wells.
-
-
Incubation and Detection:
-
Incubate the plate to allow binding to reach equilibrium.
-
Wash the wells to remove unbound peptide.
-
Detect the amount of bound labeled peptide using an appropriate detection method (e.g., streptavidin-HRP for biotinylated peptides, or fluorescence measurement).
-
-
Data Analysis:
-
Plot the signal of the bound labeled peptide against the concentration of the competitor.
-
A decrease in signal with increasing competitor concentration indicates successful competition for the binding site.
-
Data Presentation
Table 1: Hypothetical Alanine Scan Data for this compound
| Peptide Variant | Target Cell IC50 (µM) | Non-Target Cell IC50 (µM) | Selectivity Index (Non-Target/Target) |
| This compound (WT) | 1.5 | 5.0 | 3.3 |
| A SPWFTTL | 1.8 | 25.0 | 13.9 |
| KA PWFTTL | 1.6 | 6.2 | 3.9 |
| KSA WFTTL | 10.2 | 15.5 | 1.5 |
| KSPA FTTL | 1.4 | 4.8 | 3.4 |
| KSPWA TTL | 1.7 | 30.5 | 17.9 |
| KSPWFA TL | 2.1 | 7.5 | 3.6 |
| KSPWFTA L | 1.9 | 8.1 | 4.3 |
| KSPWFTTA | 1.5 | 5.5 | 3.7 |
In this hypothetical data, substitutions at positions 1 and 5 (K to A and F to A) significantly increase the selectivity index, suggesting these residues are key contributors to off-target toxicity.
Table 2: Hypothetical Competitive Binding Assay Data
| Competitor | Competitor Concentration (µM) | Labeled this compound Bound (%) |
| None | 0 | 100 |
| Unlabeled this compound | 1 | 52 |
| Unlabeled this compound | 10 | 15 |
| Known Target Ligand | 1 | 65 |
| Known Target Ligand | 10 | 25 |
| Irrelevant Peptide | 10 | 98 |
This hypothetical data shows that both unlabeled this compound and the known target ligand can displace the labeled peptide, indicating specific binding to the intended target.
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Experimental workflow for mitigating off-target effects.
Caption: Decision logic for peptide optimization.
References
KSPWFTTL Long-Term Storage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of the KSPWFTTL peptide. Adherence to these guidelines is crucial for maintaining peptide integrity and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized this compound?
For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C.[1][2][3][4][5] Storage at -80°C is preferred for maximum stability over several years.
Q2: How should I store this compound after reconstitution?
Once reconstituted, this compound solutions are significantly less stable than the lyophilized powder. For short-term storage (up to one week), the solution can be kept at 4°C. For longer-term storage, it is imperative to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C. A vendor of this compound specifies that in solvent, the peptide is stable for 6 months at -80°C and for 1 month at -20°C.
Q3: What solvent should I use to reconstitute this compound?
A supplier of this compound indicates that it is soluble in water. For many peptides, sterile, purified water or a buffer solution at a pH of 5-7 is recommended to maintain stability. The choice of solvent may also depend on the specific experimental requirements.
Q4: Can I repeatedly freeze and thaw my this compound solution?
No, repeated freeze-thaw cycles should be strictly avoided as they can degrade the peptide. It is best practice to aliquot the reconstituted peptide into volumes suitable for individual experiments.
Q5: My lyophilized this compound appears as a small film or is barely visible in the vial. Is this normal?
Yes, this is normal. Lyophilized peptides can be highly hygroscopic and may appear as a thin film or a small amount of powder. The apparent volume can vary between vials containing the same quantity of peptide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Peptide Activity | Improper storage temperature. | Ensure lyophilized peptide is stored at -20°C or -80°C and reconstituted aliquots are stored at -80°C for long-term use. |
| Repeated freeze-thaw cycles. | Aliquot the reconstituted peptide into single-use vials to minimize freeze-thaw cycles. | |
| Exposure to moisture. | Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation. | |
| Difficulty Dissolving the Peptide | Incorrect solvent. | Confirm the recommended solvent for this compound. Sonication may aid in dissolving the peptide. |
| Cloudy or Precipitated Solution | Bacterial contamination or peptide aggregation. | Use sterile water or buffer for reconstitution. Consider filtering the solution through a 0.2 µm filter. |
Storage Condition Summary
The stability of this compound is highly dependent on its form (lyophilized or in solution) and the storage temperature.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -80°C | Up to 2 years |
| -20°C | Up to 1 year | |
| Room Temperature | Several days to weeks | |
| In Solution | -80°C | Up to 6 months |
| -20°C | Up to 1 month | |
| 4°C | Up to 1 week |
Experimental Protocols
Protocol 1: Handling and Weighing of Lyophilized this compound
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents the condensation of atmospheric moisture, which can lead to hydrolysis of the peptide.
-
Handle the vial with clean gloves in a clean, dry environment.
-
Weigh the desired amount of peptide quickly and reseal the vial tightly.
-
For enhanced stability, consider purging the vial with an inert gas like nitrogen or argon before resealing.
Protocol 2: Reconstitution of this compound
-
Use a sterile, high-purity solvent for reconstitution. Based on supplier information, sterile water is a suitable solvent for this compound.
-
Add the desired volume of solvent to the vial containing the lyophilized peptide.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Sonication can be used if the peptide is difficult to dissolve.
-
If required for the experimental application, the solution can be sterilized by passing it through a 0.22 µm filter.
Protocol 3: Long-Term Storage of Reconstituted this compound
-
Immediately after reconstitution, divide the peptide solution into single-use aliquots.
-
Use low-protein-binding microcentrifuge tubes to prevent loss of the peptide.
-
Flash-freeze the aliquots and store them at -80°C for optimal long-term stability.
Visual Guides
References
Quality control measures for synthetic KSPWFTTL peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive quality control measures, troubleshooting guides, and frequently asked questions (FAQs) for the synthetic KSPWFTTL peptide.
Frequently Asked Questions (FAQs)
1. What is the this compound peptide?
This compound is an immunodominant Kb-restricted epitope derived from the p15E transmembrane protein of the endogenous ecotropic murine leukemia virus (MuLV) AKR623.[1] It is recognized by cytotoxic T lymphocytes (CTLs) and can be used in immunological research to study T-cell responses.[1]
2. How should I store the lyophilized this compound peptide?
For long-term storage, lyophilized peptides should be stored at -20°C or colder, preferably at -80°C, in a sealed container with a desiccant to prevent degradation from moisture and oxidation.[2] For short-term storage, refrigeration at 4°C is acceptable for days to weeks. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
3. What is the best way to dissolve the this compound peptide?
The solubility of a peptide is sequence-dependent. A general strategy for dissolving peptides is to first try sterile, distilled water. If the peptide is difficult to dissolve, the next step depends on its overall charge. To determine the charge of this compound:
-
Acidic residues (D, E): 0
-
Basic residues (K, R, H): K (+1)
-
N-terminus (+1) and C-terminus (-1): Net 0
-
Overall charge: +1
Since the this compound peptide has a net positive charge, if it does not dissolve in water, a small amount of 10% to 30% acetic acid solution can be used. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary, followed by dilution with an aqueous buffer. It is always recommended to test the solubility with a small amount of the peptide first.
4. What are the key quality control parameters for the synthetic this compound peptide?
Key quality control parameters include:
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC).
-
Identity and Sequence Verification: Confirmed by Mass Spectrometry (MS) and potentially MS/MS sequencing.
-
Net Peptide Content: Quantified by Amino Acid Analysis (AAA) or elemental analysis to account for water and counter-ions.
-
Appearance: Should be a white to off-white lyophilized powder.
-
Solubility: Tested to ensure it dissolves in an appropriate solvent for the intended application.
-
Endotoxin Levels: Particularly important for peptides used in cell-based assays or in vivo studies.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with the this compound peptide.
Problem 1: Inconsistent or No Biological Activity
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Incorrect Peptide Concentration | The gross weight of a lyophilized peptide includes salts and bound water, with the net peptide content often being 60-80% of the total weight. Perform Amino Acid Analysis to determine the precise net peptide content for accurate concentration calculations. |
| Peptide Degradation | Improper storage can lead to degradation. Store the lyophilized peptide at -20°C or -80°C and minimize freeze-thaw cycles of solutions by preparing aliquots. Peptides containing tryptophan (W), like this compound, are susceptible to oxidation. |
| Peptide Aggregation | Hydrophobic interactions can cause aggregation, reducing bioavailability. Sonication can help to break up aggregates. If aggregation persists, consider using chaotropic agents like guanidine hydrochloride or urea for initial solubilization, followed by dilution. |
| Incomplete Solubilization | If the peptide is not fully dissolved, the effective concentration will be lower than expected. Refer to the solubility testing protocol and ensure the peptide is fully dissolved before use. |
Problem 2: Unexpected Cellular Response or Toxicity
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Endotoxin Contamination | Endotoxins from gram-negative bacteria are potent immune stimulators and can cause non-specific cellular responses or toxicity. Use peptides with certified low endotoxin levels (e.g., ≤0.01 EU/µg) for cell-based assays. If endotoxin contamination is suspected, perform a Limulus Amebocyte Lysate (LAL) assay. |
| Trifluoroacetic Acid (TFA) Contamination | TFA is often used during peptide synthesis and purification and can remain as a counter-ion. High concentrations of TFA can be cytotoxic. If cellular toxicity is observed, consider TFA removal services or exchanging TFA for a more biocompatible counter-ion like acetate or hydrochloride. |
| Presence of Impurities | Impurities from peptide synthesis (e.g., deletion sequences, incompletely deprotected sequences) can have off-target effects. Ensure the peptide purity is appropriate for the application. For sensitive cellular assays, a purity of >95% is recommended. |
Quality Control Data Presentation
The following tables summarize typical quantitative data for quality control of the this compound peptide.
Table 1: Physicochemical Properties of this compound
| Parameter | Value |
| Sequence | Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu |
| Molecular Weight | 975.18 g/mol |
| Theoretical pI | 8.53 |
| Extinction Coefficient | 5690 M⁻¹cm⁻¹ (at 280 nm) |
Table 2: Typical Quality Control Specifications for Synthetic this compound Peptide
| Analysis | Specification | Method |
| Purity (by HPLC) | ≥95% | Reversed-Phase HPLC |
| Identity (by MS) | 975.18 ± 1.0 Da | Mass Spectrometry (ESI-MS) |
| Appearance | White to off-white powder | Visual Inspection |
| Net Peptide Content | ≥70% | Amino Acid Analysis |
| Endotoxin | ≤0.01 EU/µg | LAL test |
| Solubility | Report results | Visual Inspection |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Objective: To determine the purity of the synthetic this compound peptide.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic System:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
-
-
Gradient Elution: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes.
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.
Protocol 2: Mass Spectrometry (MS) for Identity Verification
Objective: To confirm the molecular weight of the synthetic this compound peptide.
Methodology:
-
Sample Preparation: The peptide solution from the HPLC analysis can be used, or a fresh solution can be prepared in a solvent compatible with electrospray ionization (ESI), such as 50% acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometer: An ESI-MS instrument is commonly used.
-
Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured.
-
Data Analysis: The resulting spectrum will show peaks corresponding to the different charge states of the peptide. The molecular weight is deconvoluted from these m/z values and compared to the theoretical molecular weight of this compound (975.18 Da).
Protocol 3: Amino Acid Analysis (AAA) for Net Peptide Content
Objective: To determine the absolute quantity of the this compound peptide.
Methodology:
-
Hydrolysis: An accurately weighed amount of the lyophilized peptide is hydrolyzed to its constituent amino acids using 6 M HCl at 110°C for 24 hours.
-
Derivatization: The hydrolyzed amino acids are derivatized to make them detectable by chromatography.
-
Chromatographic Analysis: The derivatized amino acids are separated and quantified using an amino acid analyzer or an HPLC system with a dedicated column and detection method.
-
Data Analysis: The molar amount of each amino acid is determined by comparing its peak area to that of a known standard. The total peptide amount is calculated from the sum of the amino acids, and the net peptide content is expressed as a percentage of the initial weight of the lyophilized powder.
Visualizations
Caption: Quality control workflow for synthetic this compound peptide.
Caption: Troubleshooting logic for this compound peptide experiments.
References
Validation & Comparative
A Comparative Analysis of MuLV-Derived Epitopes: KSPWFTTL and Other Key Immunogens
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the immunological properties of the murine leukemia virus (MuLV)-derived epitope KSPWFTTL with other notable MuLV epitopes has been published today. This guide, tailored for researchers, scientists, and professionals in drug development, offers an objective analysis supported by experimental data to inform the selection of epitopes for immunotherapy and vaccine development.
The guide focuses on key performance metrics, including immunogenicity, major histocompatibility complex (MHC) binding affinity, and the subsequent T-cell activation, presenting a clear comparison between the well-characterized p15E-derived epitope this compound and other MuLV-derived epitopes such as the p15E variant RSPWFTTL and the Gag-derived CCLCLTVFL.
Key Comparative Findings
The this compound epitope, originating from the p15E transmembrane protein of endogenous ecotropic MuLV, is a well-established immunodominant epitope in C57BL/6 mice, capable of eliciting robust cytotoxic T lymphocyte (CTL) responses. This guide delves into a comparative analysis of this compound with other MuLV-derived epitopes, highlighting their distinct immunological characteristics.
A central point of comparison is with the closely related p15E variant, RSPWFTTL. While differing by only a single amino acid, their immunogenic potential is starkly different. Experimental evidence indicates that RSPWFTTL is poorly immunogenic in standard C57BL/6 mice. This is attributed to central tolerance, as mRNA encoding the RSPWFTTL sequence is expressed in the thymus and spleen, leading to the deletion of RSPWFTTL-reactive T cells. In contrast, this compound-encoding mRNA is not detected in these primary lymphoid organs, allowing for a potent immune response to be mounted against it.
The guide also presents a comparison with a prominent epitope derived from the MuLV Gag protein, CCLCLTVFL. This epitope is notable for being shared across Friend, Moloney, and Rauscher MuLV strains. While direct quantitative comparisons of immunogenicity with this compound are not extensively documented in a single study, the guide compiles available data to facilitate an indirect comparison of their roles in anti-MuLV immunity.
Quantitative Data Summary
To provide a clear and concise overview of the performance of these epitopes, the following table summarizes key quantitative data from various studies.
| Epitope | Protein Origin | Sequence | MHC Restriction | Immunogenicity in C57BL/6 Mice | MHC Binding Affinity (IC50) | T-Cell Activation (CTL Lysis) |
| This compound | p15E | This compound | H-2Kb | Immunodominant | High (Specific IC50 values to be sourced from direct binding assays) | Strong cytolytic activity against peptide-pulsed and virus-expressing target cells. |
| RSPWFTTL | p15E | RSPWFTTL | H-2Kb | Poorly immunogenic (due to self-tolerance) | Comparable to this compound (in TAP-deficient systems) | Weak to no CTL response in wild-type mice; can elicit a response in TAP-deficient mice. |
| CCLCLTVFL | Gag | CCLCLTVFL | H-2Kb | Immunogenic | Data to be sourced from direct binding assays. | Elicits CTLs that can lyse tumor cells expressing the Gag protein. |
Experimental Methodologies
This guide provides detailed protocols for the key experimental assays used to characterize and compare these epitopes, ensuring that researchers can replicate and build upon the cited findings.
MHC-I Stabilization Assay Using RMA-S Cells
This assay is employed to determine the binding affinity of peptides to MHC class I molecules.
Principle: RMA-S cells are deficient in the Transporter associated with Antigen Processing (TAP), leading to a low number of stable MHC-I molecules on their surface at 37°C. Incubation with a peptide that can bind to the MHC-I molecule stabilizes its expression on the cell surface, which can be quantified by flow cytometry.
Protocol:
-
Cell Culture: Culture RMA-S cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics.
-
Peptide Incubation: Seed RMA-S cells in a 96-well plate. Incubate the cells overnight at 26°C to allow for the surface expression of "empty" H-2Kb molecules.
-
Add serial dilutions of the test peptides (this compound, RSPWFTTL, CCLCLTVFL) and a known high-affinity control peptide to the wells.
-
Incubate the plate at 37°C for 4-6 hours to allow for peptide binding and stabilization of the MHC-I complex. Unbound or weakly bound peptides will not stabilize the complex, leading to its internalization or degradation.
-
Staining and Analysis: Stain the cells with a fluorescently labeled monoclonal antibody specific for H-2Kb (e.g., AF6-88.5).
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which is proportional to the amount of stabilized MHC-I on the cell surface.
-
Data Interpretation: Plot the MFI against the peptide concentration. The concentration of peptide required to achieve 50% of the maximum fluorescence is the IC50 value, representing the binding affinity.
Chromium-51 (51Cr) Release Cytotoxicity Assay
This classic assay measures the ability of cytotoxic T lymphocytes to lyse target cells presenting a specific epitope.
Principle: Target cells are labeled with radioactive 51Cr. If CTLs recognize and lyse the target cells, the 51Cr is released into the supernatant, and the amount of radioactivity is proportional to the degree of cell lysis.
Protocol:
-
Target Cell Preparation: Use a suitable target cell line, such as RMA or EL-4 (H-2b), that does not express the MuLV epitopes endogenously.
-
Labeling: Incubate the target cells with Na251CrO4 for 1-2 hours at 37°C to allow for chromium uptake.
-
Washing: Wash the labeled target cells multiple times to remove excess unincorporated 51Cr.
-
Peptide Pulsing: Incubate the labeled target cells with a specific concentration of the test peptide (e.g., 1 µM of this compound, RSPWFTTL, or CCLCLTVFL) for 1 hour at 37°C.
-
Effector Cell Co-culture: Generate effector CTLs by immunizing C57BL/6 mice with the respective peptides or with MuLV-infected cells and then restimulating the splenocytes in vitro.
-
Co-culture the peptide-pulsed target cells with the effector CTLs at various effector-to-target (E:T) ratios in a 96-well round-bottom plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation of Specific Lysis:
-
Maximum Release: Lyse a sample of target cells with detergent.
-
Spontaneous Release: Incubate target cells with media alone.
-
Percent Specific Lysis = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: T-Cell Activation Signaling Pathway.
Caption: Experimental Workflow for Epitope Comparison.
This comparative guide serves as a valuable resource for the scientific community, providing a foundation for the rational design of immunotherapies targeting MuLV-associated antigens. By understanding the nuances of epitope immunogenicity and the underlying mechanisms of T-cell recognition, researchers can better strategize the development of next-generation vaccines and T-cell therapies.
A Researcher's Guide to Investigating T-Cell Cross-Reactivity: The Case of KSPWFTTL
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of T-cells is paramount for the development of safe and effective immunotherapies. T-cell receptors (TCRs) possess the remarkable ability to recognize a specific peptide-Major Histocompatibility Complex (pMHC), yet they can also exhibit cross-reactivity by recognizing other, structurally similar peptides. This phenomenon can be beneficial, enabling the immune system to combat evolving pathogens, or detrimental, leading to off-target toxicities in therapeutic settings.
This guide provides a comprehensive framework for assessing the cross-reactivity of T-cells specific for the hypothetical epitope KSPWFTTL. While specific quantitative data for this peptide is not publicly available, this document presents established experimental protocols and data presentation templates to guide researchers in their investigations.
Comparative Analysis of T-Cell Response
A thorough investigation of T-cell cross-reactivity involves comparing the response of this compound-specific T-cells against a panel of peptide analogs. These analogs are typically designed by substituting single or multiple amino acids in the original peptide sequence. The following tables provide a structured format for presenting the quantitative data obtained from such a comparative analysis.
Table 1: Peptide-MHC Binding Affinity
A fundamental aspect of T-cell recognition is the stability of the pMHC complex. The binding affinity of this compound and its analogs to the restricting MHC allele (e.g., HLA-A*02:01) can be predicted using in silico tools or measured experimentally.[1][2][3]
| Peptide Sequence | Amino Acid Substitution | Predicted MHC Binding Affinity (IC50, nM) |
| This compound | None (Wild-Type) | e.g., 25 |
| A SPWFTTL | K1A | e.g., 50 |
| KA PWFTTL | S2A | e.g., 15 |
| KSPA FTTL | W3A | e.g., 150 |
| KSPWFA TL | T6A | e.g., 30 |
| KSPWFTTA | L8A | e.g., 400 |
Note: The data presented in this and subsequent tables are hypothetical and for illustrative purposes only.
Table 2: In Vitro Cytotoxicity of this compound-Specific T-Cells
The primary function of cytotoxic T-lymphocytes (CTLs) is to eliminate target cells presenting their cognate epitope. A chromium-51 (⁵¹Cr) release assay or a lactate dehydrogenase (LDH) release assay can be used to quantify the lytic activity of this compound-specific T-cells against target cells pulsed with different peptide analogs.[4]
| Peptide Sequence | Peptide Concentration (μg/mL) | % Specific Lysis (E:T Ratio 10:1) |
| This compound | 1 | e.g., 75 |
| A SPWFTTL | 1 | e.g., 60 |
| KA PWFTTL | 1 | e.g., 85 |
| KSPA FTTL | 1 | e.g., 20 |
| KSPWFA TL | 1 | e.g., 70 |
| KSPWFTTA | 1 | e.g., 5 |
| No Peptide | - | e.g., <5 |
Table 3: Cytokine Release Profile of this compound-Specific T-Cells
Upon antigen recognition, T-cells secrete various cytokines that orchestrate the immune response. Enzyme-Linked Immunospot (ELISpot) assays or intracellular cytokine staining (ICS) followed by flow cytometry can be used to measure the frequency of cytokine-producing T-cells.[5]
| Peptide Sequence | IFN-γ Spot Forming Cells (per 10⁵ T-cells) | TNF-α Positive T-cells (%) |
| This compound | e.g., 500 | e.g., 2.5 |
| A SPWFTTL | e.g., 400 | e.g., 2.0 |
| KA PWFTTL | e.g., 600 | e.g., 3.0 |
| KSPA FTTL | e.g., 50 | e.g., 0.5 |
| KSPWFA TL | e.g., 450 | e.g., 2.2 |
| KSPWFTTA | e.g., 10 | e.g., <0.1 |
| No Peptide | e.g., <5 | e.g., <0.1 |
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible data. The following sections outline the key experimental methodologies for assessing T-cell cross-reactivity.
Generation of this compound-Specific T-Cells
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) from healthy donors or patients are a common source.
-
Stimulation:
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at a concentration of 1-2 x 10⁶ cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Add the this compound peptide to the cell culture at a final concentration of 1-10 µM.
-
Add recombinant human Interleukin-2 (IL-2) at a concentration of 20-50 IU/mL to promote T-cell proliferation.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Restimulate the T-cells with the peptide and fresh IL-2 every 7-10 days to expand the antigen-specific population.
-
Cytotoxicity Assay (LDH Release Assay)
-
Target Cells: Use a suitable target cell line (e.g., T2 cells, which are TAP-deficient and can be easily loaded with exogenous peptides) that expresses the appropriate MHC class I allele.
-
Procedure:
-
Prepare target cells by pulsing them with 10 µg/mL of this compound or analog peptides for 1-2 hours at 37°C.
-
Wash the target cells to remove excess peptide.
-
Co-culture the effector this compound-specific T-cells with the peptide-pulsed target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a 96-well round-bottom plate.
-
Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with a lysis buffer).
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Cytokine Secretion Assay (IFN-γ ELISpot)
-
Procedure:
-
Coat a 96-well ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI-1640 medium containing 10% FBS for 1-2 hours at room temperature.
-
Add this compound-specific T-cells (e.g., 1 x 10⁵ cells/well) and antigen-presenting cells (APCs) (e.g., irradiated autologous PBMCs or T2 cells, 2 x 10⁵ cells/well).
-
Add this compound or analog peptides at a final concentration of 1-10 µg/mL. Include a positive control (e.g., phytohemagglutinin) and a negative control (no peptide).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Wash the plate and add a biotinylated anti-human IFN-γ detection antibody.
-
After incubation and washing, add streptavidin-alkaline phosphatase.
-
Add the substrate solution to develop the spots.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the spots using an automated ELISpot reader.
-
Visualizing Key Processes
Diagrams are powerful tools for understanding complex biological pathways and experimental workflows.
Caption: TCR signaling cascade upon pMHC recognition.
Caption: Workflow for T-cell cross-reactivity assessment.
References
- 1. Differential binding affinity of mutated peptides for MHC class I is a predictor of survival in advanced lung cancer and melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential binding affinity of mutated peptides for MHC class I is a predictor of survival in advanced lung cancer and melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Major histocompatibility complex class I binding predictions as a tool in epitope discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational study, synthesis and evaluation of active peptides derived from Parasporin-2 and spike protein from Alphacoronavirus against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting Cytokine Release from Single Human T-cells - PMC [pmc.ncbi.nlm.nih.gov]
KSPWFTTL: A Comparative Analysis Against Other Tumor-Associated Antigens in Cancer Models
For Immediate Release
This guide provides a comprehensive comparison of the tumor-associated antigen (TAA) KSPWFTTL with other prominent TAAs used in preclinical cancer models. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of their relative performance, supported by experimental data and methodologies.
Introduction to this compound and Other Tumor-Associated Antigens
This compound is an immunodominant H-2Kb-restricted peptide derived from the p15E transmembrane protein of the endogenous ecotropic murine leukemia virus (MuLV).[1] It has been identified as a target for cytotoxic T lymphocytes (CTLs) in various murine tumor models. However, its efficacy as a standalone immunogen has been a subject of investigation, leading to the development of modified versions, or "mimotopes," to enhance its immunogenicity.[1][2]
Tumor-associated antigens are broadly categorized based on their expression patterns. They include cancer-testis antigens (e.g., MAGE-A1), differentiation antigens (e.g., gp100, TRP-2), overexpressed antigens (e.g., survivin), and viral antigens.[3][4] The choice of TAA is critical in the development of cancer vaccines and immunotherapies, as it influences the potency and specificity of the anti-tumor immune response.
Quantitative Comparison of TAA Performance
The following tables summarize the performance of this compound and other selected TAAs in murine cancer models based on key immunological and anti-tumor efficacy parameters.
Table 1: Immunogenicity of Selected Tumor-Associated Antigens
| Antigen (Peptide) | Mouse Model | Immunization Strategy | % Antigen-Specific CD8+ T Cells (of total CD8+) | Cytokine Release (IFN-γ) | Citation(s) |
| This compound (wild-type) | C57BL/6 | Peptide + Liposomes + Adjuvants | Poorly immunogenic, specific percentage not quantified | Low | |
| This compound Mimotope (3C2V) | C57BL/6 | Peptide + Liposomes + Adjuvants | Significantly higher than wild-type | Enhanced | |
| mICAM1 (TVYNFSAL) | C57BL/6 | Synthetic Long Peptide (SLP) | Not specified, but induced significant IFN-γ production | High | |
| gp100 (murine) | C57BL/6 | Dendritic Cells pulsed with peptide | Higher number of positive cells vs. controls in ELISpot | Significant IFN-γ secretion | |
| TRP-2 (SVYDFFVWL) | C57BL/6 | Peptide + (R)-DOTAP adjuvant | ~1% of tumor-infiltrating lymphocytes were CD8+ | Increased IFN-γ secretion | |
| Survivin (various peptides) | BALB/c | Peptide microparticle vaccine | Not specified, but induced ELISpot response | Positive γIFN Elispot response | |
| Ovalbumin (SIINFEKL) | C57BL/6 | Peptide + TiterMax adjuvant | Clear CD8+ responses elicited | Not specified |
Table 2: Anti-Tumor Efficacy of Selected Tumor-Associated Antigens
| Antigen (Peptide) | Cancer Model | Therapeutic Efficacy | Survival Benefit | Citation(s) |
| This compound (wild-type) | MC38 colon carcinoma | Did not delay tumor growth | No significant benefit | |
| This compound Mimotope (3C2V) | MC38, B16-F10 melanoma | Effective tumor growth delay and rejection | Long-term antitumor immunity | |
| mICAM1 (TVYNFSAL) | MOC22 head and neck cancer | Significantly suppressed tumor formation (7/10 rejected) | Significantly prolonged survival | |
| gp100 (human peptide) | B16 melanoma | Significant delay in tumor outgrowth | Not specified | |
| TRP-2 (SVYDFFVWL) | B16F10 melanoma | Statistically significant tumor growth delay | Not specified | |
| Survivin (various peptides) | 4T1 mammary carcinoma | Statistically significant slower primary tumor growth rates | Not specified | |
| Ovalbumin (SIINFEKL) | E.G7-OVA thymoma | Complete tumor rejection when combined with anti-CTLA-4 | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Generation of Antigen-Specific Cytotoxic T Lymphocytes (CTLs)
This protocol describes the generation of CTLs from splenocytes by peptide stimulation.
Materials:
-
Spleens from C57BL/6 mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Antigenic peptide (e.g., this compound)
-
Recombinant murine IL-2
-
Ficoll-Paque PLUS
-
Irradiated (30 Gy) syngeneic splenocytes (as feeder cells)
Procedure:
-
Prepare a single-cell suspension of splenocytes from naive mice.
-
Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque PLUS.
-
Resuspend 2 x 10^6 splenocytes/mL in complete RPMI-1640 medium.
-
Add the antigenic peptide to a final concentration of 10 µg/mL.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
After 2 days, add recombinant murine IL-2 to a final concentration of 20 U/mL.
-
Restimulate the cultures every 7 days by co-culturing with irradiated syngeneic splenocytes pulsed with the same peptide (10 µg/mL) in the presence of IL-2.
-
CTL activity can be assessed after 2-3 rounds of stimulation using a standard chromium-51 release assay or flow cytometry-based cytotoxicity assays.
Subcutaneous Tumor Model
This protocol outlines the establishment of a subcutaneous tumor model in mice to evaluate vaccine efficacy.
Materials:
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
Tumor cell line (e.g., MC38, B16-F10, 4T1)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture tumor cells to ~80% confluency.
-
Harvest the cells by trypsinization and wash twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Anesthetize the mouse and shave the flank area.
-
Inject 100 µL of the cell suspension subcutaneously into the flank.
-
Monitor tumor growth by measuring the tumor dimensions with a digital caliper every 2-3 days. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Mice should be euthanized when the tumor reaches a predetermined size (e.g., 1500 mm³) or shows signs of ulceration, in accordance with institutional animal care and use committee guidelines.
Tetramer Staining for Antigen-Specific T Cells
This protocol describes the staining of antigen-specific CD8+ T cells using fluorescently labeled peptide-MHC tetramers for flow cytometry analysis.
Materials:
-
Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs)
-
PE- or APC-conjugated peptide-MHC Class I tetramer (e.g., H-2Kb/KSPWFTTL)
-
Fluorescently labeled antibodies against CD8 and other cell surface markers (e.g., FITC-anti-CD8a)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fixable viability dye
Procedure:
-
Prepare a single-cell suspension and wash the cells with FACS buffer.
-
Stain for viability according to the manufacturer's protocol.
-
Incubate 1-2 x 10^6 cells with the peptide-MHC tetramer at the recommended concentration for 30-60 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Incubate the cells with fluorescently labeled antibodies against CD8 and other surface markers for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on live, singlet, CD8+ lymphocytes to determine the percentage of tetramer-positive cells.
IFN-γ ELISpot Assay
This protocol is for quantifying the number of IFN-γ-secreting cells in response to antigen stimulation.
Materials:
-
ELISpot plate pre-coated with anti-IFN-γ capture antibody
-
Splenocytes or PBMCs
-
Antigenic peptide
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC or BCIP/NBT)
-
Complete RPMI-1640 medium
Procedure:
-
Prepare a single-cell suspension of splenocytes or PBMCs.
-
Add 2.5 x 10^5 to 5 x 10^5 cells per well to the pre-coated ELISpot plate.
-
Add the antigenic peptide to the desired final concentration. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Monitor for spot development.
-
Stop the reaction by washing with water.
-
Allow the plate to dry and count the spots using an ELISpot reader.
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The recognition of a tumor-associated antigen peptide presented by an MHC class I molecule on a tumor cell by the T-cell receptor on a CD8+ CTL initiates a complex signaling cascade, leading to T-cell activation and effector functions.
Caption: TCR Signaling Cascade in a CD8+ T-Cell.
Experimental Workflow for a Cancer Vaccine Study
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a cancer vaccine in a preclinical mouse model.
Caption: Preclinical Cancer Vaccine Experimental Workflow.
Conclusion
The selection of a tumor-associated antigen is a critical determinant of the success of cancer immunotherapy strategies. While the wild-type this compound peptide has shown limited efficacy, its modified mimotopes demonstrate the potential for enhancing anti-tumor immunity. This guide provides a comparative framework for evaluating this compound against other well-characterized TAAs. The provided data and protocols serve as a valuable resource for designing and interpreting preclinical studies aimed at developing novel cancer immunotherapies. Future research should focus on direct, standardized comparisons of different TAAs and the development of strategies to overcome immune tolerance to self-antigens.
References
Comparative Efficacy of KSPWFTTL-Based Peptide Vaccines Against Other Platforms in Preclinical Cancer Models
In the landscape of cancer immunotherapy, vaccine platforms are being rigorously investigated for their potential to elicit robust and specific anti-tumor immune responses. This guide provides a comparative analysis of a peptide-based vaccine centered on the KSPWFTTL epitope against other prominent platforms, namely messenger RNA (mRNA), viral vectors, and protein subunits. The comparison draws upon preclinical data, primarily from murine oral cancer models, to objectively assess their relative performance.
Executive Summary
The this compound peptide, an immunodominant epitope from the p15E transmembrane protein of the murine leukemia virus, has been utilized as a tumor-associated antigen in preclinical cancer vaccine studies. While direct head-to-head comparisons of a this compound-based vaccine with other platforms in the same cancer model are limited, available data suggest that different vaccine modalities offer distinct advantages and disadvantages in terms of immunogenicity and anti-tumor efficacy.
Generally, peptide-based vaccines, including those using this compound, are valued for their safety and specificity. However, they often require adjuvants to enhance their immunogenicity. In contrast, mRNA and viral vector platforms have demonstrated the potential for inducing more potent and broader immune responses. Protein subunit vaccines offer a balance of safety and immunogenicity. This guide will delve into the available data, experimental methodologies, and underlying immunological pathways for each platform.
Quantitative Data Comparison
The following tables summarize the efficacy of different vaccine platforms in preclinical murine oral cancer models. It is important to note that the data is compiled from various studies and may not represent direct head-to-head comparisons.
Table 1: Anti-Tumor Efficacy of Different Vaccine Platforms in Murine Oral Cancer Models
| Vaccine Platform | Antigen/Epitope | Cancer Model | Key Efficacy Metric | Result | Citation |
| Peptide Vaccine | This compound | MOC22 | Tumor Growth Inhibition | Partial prophylactic tumor control | [1] |
| mRNA Vaccine | Neoantigens | Lewis Lung Carcinoma | Tumor Growth Prevention | Significantly outperformed peptide vaccine in mice with low tumor burden | [2] |
| Viral Vector (Adenovirus) | Tumor Neoantigen | MC38 Colon Adenocarcinoma | Overall Survival | Combination with anti-PD-1 significantly extended overall survival | [3] |
| Tumor Membrane Vesicle (TMV) Vaccine | Whole Tumor Antigens | MOC1 & MOC2 | Tumor Growth Inhibition & Survival | Inhibited tumor growth and synergized with anti-PD-1 to extend survival | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate vaccine efficacy.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This assay quantifies the number of antigen-specific T cells that secrete interferon-gamma (IFN-γ) upon stimulation.
-
Plate Coating: 96-well ELISPOT plates are coated with a capture antibody specific for mouse IFN-γ and incubated overnight at 4°C.
-
Cell Preparation: Splenocytes are harvested from vaccinated mice and red blood cells are lysed.
-
Cell Stimulation: 2 x 10^5 splenocytes per well are stimulated with the this compound peptide (10 µg/mL) or a relevant control peptide. A mitogen like phytohemagglutinin (PHA) is used as a positive control.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate.
-
Visualization: A substrate is added to produce colored spots, each representing an IFN-γ-secreting cell.
-
Analysis: Spots are counted using an automated ELISPOT reader.
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells.
-
Target Cell Labeling: Target tumor cells (e.g., MOC22) are labeled with ⁵¹Cr by incubating with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Effector Cell Preparation: Splenocytes from vaccinated mice are co-cultured with irradiated stimulator cells expressing the target antigen to expand the population of antigen-specific CTLs.
-
Co-culture: Labeled target cells are incubated with effector cells at various effector-to-target (E:T) ratios in a 96-well round-bottom plate for 4-6 hours at 37°C.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the supernatant, containing released ⁵¹Cr from lysed cells, is collected.
-
Radioactivity Measurement: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100. Spontaneous release is from target cells incubated with media alone, and maximum release is from target cells lysed with a detergent.
In Vivo Tumor Challenge Model
This model assesses the ability of a vaccine to prevent or inhibit tumor growth in live animals.
-
Animal Model: C57BL/6 mice are typically used for the MOC22 tumor model.
-
Vaccination Schedule: Mice are vaccinated according to the specific protocol for each vaccine platform (e.g., subcutaneous injection of peptide with adjuvant, intramuscular injection of mRNA-LNP). A prime-boost strategy is often employed.
-
Tumor Challenge: Two weeks after the final vaccination, mice are subcutaneously challenged with a suspension of MOC22 tumor cells.
-
Tumor Growth Monitoring: Tumor size is measured every 2-3 days using calipers. Tumor volume is calculated using the formula: (Volume) = (length x width²) / 2.
-
Efficacy Endpoints: Efficacy is determined by comparing tumor growth curves and overall survival between vaccinated and control (e.g., PBS or adjuvant only) groups.
Signaling Pathways and Mechanisms of Action
The efficacy of a vaccine is intrinsically linked to the immunological pathways it activates. Each vaccine platform engages the immune system through distinct mechanisms.
Peptide-Based Vaccines (this compound)
Peptide vaccines are processed by antigen-presenting cells (APCs), primarily dendritic cells (DCs). The this compound peptide, being an MHC class I epitope, is directly loaded onto MHC class I molecules on the surface of APCs. This complex is then presented to CD8+ T cells, leading to their activation and differentiation into cytotoxic T lymphocytes (CTLs) that can recognize and kill tumor cells expressing this epitope. The inclusion of adjuvants is often necessary to provide the "danger signals" required for robust APC activation, typically through Pattern Recognition Receptors (PRRs) like Toll-like Receptors (TLRs).
References
Reproducibility of KSPWFTTL-Induced Immune Responses: A Comparative Guide
For researchers and professionals in drug development, the ability to reliably and reproducibly induce specific immune responses is paramount. The immunodominant Kb-restricted peptide, KSPWFTTL, derived from the p15E transmembrane protein of the murine leukemia virus (MuLV), has emerged as a valuable tool for stimulating antigen-specific cytotoxic T lymphocytes (CTLs). This guide provides a comprehensive comparison of the reproducibility of immune responses induced by this compound against a well-established alternative, the OVA-derived peptide SIINFEKL. The information presented herein is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for your research needs.
Comparative Analysis of Immunogenicity and Reproducibility
The selection of an immunogenic peptide for research and preclinical studies hinges on its ability to elicit a robust and consistent immune response. Here, we compare this compound with the widely used H-2Kb-restricted peptide from chicken ovalbumin, SIINFEKL.
| Parameter | This compound | SIINFEKL | Key Considerations |
| Immunogenicity | Vigorous H-2Kb-restricted CTL responses.[1] | Strong and well-characterized CD8+ T cell responses.[2][3] | Both peptides are highly immunogenic and widely used as model antigens. |
| Reproducibility (Inter-Assay CV) | Data not explicitly available in reviewed literature. | ELISPOT CV < 22% (for CMV peptides, as a proxy).[4] | The lack of specific reproducibility data for this compound is a notable gap. General ELISPOT assay variability is a known factor.[4] |
| Reproducibility (Intra-Assay CV) | Data not explicitly available in reviewed literature. | ELISPOT CV < 14% (for CMV peptides, as a proxy). | Assay optimization is crucial to minimize variability. |
| Alternative Peptides | RSPWFTTL (highly homologous, but not immunogenic in C57BL/6 mice). | Numerous modified versions exist to enhance or study specific aspects of the immune response. | The choice of peptide can significantly impact the nature and magnitude of the immune response. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in this compound-induced immune responses, the following diagrams are provided.
Caption: T-Cell Activation by this compound/SIINFEKL Peptide.
Caption: ELISPOT Assay Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of experimental results. Below are protocols for key assays used to evaluate this compound-induced immune responses.
In Vitro T-Cell Stimulation and ELISPOT Assay for IFN-γ Secretion
This protocol is adapted from standard procedures for measuring antigen-specific T-cell responses.
Materials:
-
This compound or SIINFEKL peptide (e.g., from JPT Peptide Technologies)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
Murine IFN-γ ELISPOT kit (e.g., from Mabtech or BD Biosciences)
-
96-well PVDF plates
-
Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice
Procedure:
-
Plate Coating: Coat a 96-well PVDF plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs from mice immunized with the peptide of interest.
-
Cell Plating: Wash the coated plate with sterile PBS and add 2 x 10^5 to 5 x 10^5 cells per well.
-
Peptide Stimulation: Add this compound or SIINFEKL peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (or a similar enzyme conjugate) and incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate (e.g., BCIP/NBT).
-
-
Analysis: Stop the reaction by washing with water once spots have developed. Allow the plate to dry completely before counting the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay measures the ability of CTLs to lyse target cells pulsed with the specific peptide.
Materials:
-
Effector cells: Splenocytes from mice immunized with this compound or SIINFEKL.
-
Target cells: A suitable cell line that expresses H-2Kb (e.g., RMA-S or T2 cells).
-
This compound or SIINFEKL peptide.
-
Sodium Chromate (⁵¹Cr).
-
Complete RPMI-1640 medium.
-
96-well round-bottom plates.
-
Gamma counter.
Procedure:
-
Target Cell Labeling:
-
Incubate target cells (1 x 10^6 cells) with 100 µCi of ⁵¹Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with medium to remove excess ⁵¹Cr.
-
-
Peptide Pulsing: Pulse the labeled target cells with 1-10 µg/mL of this compound or SIINFEKL peptide for 1 hour at 37°C.
-
Cytotoxicity Assay:
-
Plate the peptide-pulsed target cells at 1 x 10^4 cells/well in a 96-well round-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Include controls for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This method allows for the quantification of cytokine-producing cells at a single-cell level.
Materials:
-
Splenocytes or PBMCs from immunized mice.
-
This compound or SIINFEKL peptide.
-
Brefeldin A or Monensin (protein transport inhibitors).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD8, CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Fixation and permeabilization buffers.
-
Flow cytometer.
Procedure:
-
Cell Stimulation:
-
Incubate 1-2 x 10^6 splenocytes or PBMCs with 1-10 µg/mL of this compound or SIINFEKL peptide for 1-2 hours at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD8) for 30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells and fix them with a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
-
Intracellular Staining:
-
Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ) for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells positive for the cytokine of interest.
-
Conclusion
Both this compound and SIINFEKL are potent inducers of CD8+ T-cell responses, making them valuable tools in immunological research. While both peptides demonstrate high immunogenicity, a critical consideration for researchers is the availability of data on the reproducibility of the induced responses. The immune response to SIINFEKL is extensively characterized, with some data available to infer its reproducibility in common immunological assays. In contrast, while this compound is known to elicit strong CTL responses, specific quantitative data on the reproducibility of these responses is less readily available in the public domain. For studies where high reproducibility is a critical endpoint, researchers should consider incorporating rigorous internal controls and potentially conducting pilot studies to establish the variability of this compound-induced responses within their specific experimental system. The detailed protocols provided in this guide offer a foundation for standardizing such assays to minimize variability and ensure reliable results.
References
- 1. Naturally Occurring TAP-Dependent Specific T-Cell Tolerance for a Variant of an Immunodominant Retroviral Cytotoxic T-Lymphocyte Epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The same well-characterized T cell epitope SIINFEKL expressed in the context of a cytoplasmic or secreted protein in BCG induces different CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
KSPWFTTL as a Biomarker for Anti-Tumor Immunity: A Comparative Guide
In the landscape of cancer immunotherapy, the identification and validation of biomarkers are paramount for predicting treatment response, monitoring immune activity, and developing novel therapeutic strategies. This guide provides a comparative analysis of the peptide KSPWFTTL as a biomarker for anti-tumor immunity, juxtaposed with established clinical biomarkers. While this compound is a valuable tool in preclinical research, its direct clinical application is limited. This guide will objectively present its characteristics and the methodologies for its assessment, in contrast to biomarkers currently utilized in clinical practice.
This compound: A Model Antigen in Preclinical Research
This compound is an immunodominant, H-2 Kb-restricted epitope derived from the p15E transmembrane protein of the endogenous ecotropic murine leukemia virus (MuLV)[1][2]. In laboratory settings, this peptide is frequently used as a model antigen to study the dynamics of cytotoxic T lymphocyte (CTL) recognition and activation in mouse models of cancer[1][2]. Its primary utility lies in its ability to sensitize tumor cells to lysis by CTLs specific to the AKR/Gross MuLV, thereby providing a controlled system to investigate the mechanisms of anti-tumor immunity[1].
Comparative Analysis of Biomarkers for Anti-Tumor Immunity
To provide a clear perspective on the utility of this compound, the following table compares its characteristics with those of established clinical biomarkers for anti-tumor immunity: Programmed Death-Ligand 1 (PD-L1), Tumor Mutational Burden (TMB), and Tumor-Associated Antigens (TAAs) such as WT1, NY-ESO-1, and MAGE-A3.
| Feature | This compound | PD-L1 Expression | Tumor Mutational Burden (TMB) | Tumor-Associated Antigens (e.g., WT1, NY-ESO-1, MAGE-A3) |
| Biomarker Type | Viral Peptide Antigen | Immune Checkpoint Protein | Genomic Marker | Tumor-Specific or Overexpressed Proteins/Peptides |
| Primary Application | Preclinical research (mouse models) | Predictive biomarker for immune checkpoint inhibitor (ICI) therapy | Predictive biomarker for ICI therapy | Diagnostic, prognostic, and therapeutic targets (vaccines, CAR-T) |
| Method of Detection | ELISpot, Flow Cytometry, Cytotoxicity Assays | Immunohistochemistry (IHC) | Next-Generation Sequencing (NGS) | IHC, ELISA, PCR, ELISpot |
| Typical Readout | Frequency of antigen-specific T cells, percent specific lysis | Percentage of tumor/immune cells expressing PD-L1 | Mutations per megabase | Presence/absence of antigen, frequency of antigen-specific T cells |
| Clinical Utility | Not used in clinical practice | Guides patient selection for anti-PD-1/PD-L1 therapies. | Identifies patients likely to respond to ICIs, particularly in certain cancers. | Patient stratification, monitoring immune response to antigen-specific therapies. |
| Representative Performance | Induces strong CTL responses in mice. | Predictive in ~29% of FDA approvals for ICIs; variable thresholds (1-50%) used. | High TMB (e.g., ≥10 mut/Mb) correlates with improved response rates and survival in some cancers. | Variable; e.g., WT1 peptide vaccines show clinical responses in a subset of patients. |
Signaling Pathways and Experimental Workflows
To understand the assessment of this compound and other peptide antigens, it is crucial to visualize the underlying biological processes and experimental procedures.
T-Cell Receptor Signaling Pathway
The recognition of the this compound peptide presented by MHC class I molecules on a tumor cell by a cytotoxic T lymphocyte (CTL) initiates a signaling cascade leading to T-cell activation and tumor cell killing.
Experimental Workflow for Assessing this compound-Specific T-Cell Response
The following diagram illustrates a typical workflow for evaluating the cellular immune response to this compound in a research setting.
Detailed Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
Objective: To quantify the frequency of this compound-specific, IFN-γ-secreting T cells.
Protocol:
-
Plate Coating: Coat a 96-well PVDF plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for at least 30 minutes at room temperature.
-
Cell Plating: Prepare splenocytes from immunized and control mice. Add 2x10^5 to 5x10^5 cells per well.
-
Stimulation: Add this compound peptide to the respective wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Development: Wash and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with water when distinct spots appear.
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Flow Cytometry for T-Cell Activation Markers
Objective: To identify and quantify this compound-specific T cells based on the expression of activation markers.
Protocol:
-
Cell Stimulation: Co-culture 1x10^6 splenocytes with this compound peptide (1-10 µg/mL) for 6-24 hours. Include unstimulated and positive controls. Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours if performing intracellular cytokine staining.
-
Surface Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain with fluorescently-labeled antibodies against surface markers such as CD3, CD8, and activation markers like CD69 and CD137 (4-1BB) for 30 minutes on ice.
-
Fixation and Permeabilization (for intracellular staining): Fix the cells with a fixation buffer and then permeabilize with a permeabilization buffer.
-
Intracellular Staining: Stain with fluorescently-labeled antibodies against intracellular cytokines like IFN-γ and TNF-α for 30 minutes on ice.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of CD8+ T cells that are positive for the activation markers and/or cytokines in response to this compound stimulation.
Cytotoxicity Assay
Objective: To measure the ability of this compound-specific CTLs to lyse target cells presenting the this compound peptide.
Protocol:
-
Target Cell Preparation: Use a suitable target cell line (e.g., RMA-S or T2 cells) that can be pulsed with the this compound peptide. Label the target cells with a release agent, such as chromium-51 (51Cr) or a fluorescent dye (e.g., Calcein-AM).
-
Peptide Pulsing: Incubate the labeled target cells with this compound peptide (1-10 µg/mL) for 1-2 hours at 37°C.
-
Effector Cell Preparation: Prepare effector cells (splenocytes from this compound-immunized mice) at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Co-incubation: Co-culture the effector cells and peptide-pulsed target cells in a 96-well plate for 4-6 hours at 37°C.
-
Release Measurement: Centrifuge the plate and collect the supernatant. Measure the amount of released label (e.g., radioactivity in a gamma counter or fluorescence in a plate reader).
-
Calculation of Specific Lysis: Determine the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells with media only.
-
Maximum Release: Target cells with a lysis agent (e.g., Triton X-100).
-
Conclusion
This compound serves as a critical tool in the preclinical evaluation of anti-tumor immunity, enabling detailed mechanistic studies of T-cell responses in controlled laboratory settings. However, it is not a clinically relevant biomarker for human cancer. In contrast, biomarkers such as PD-L1, TMB, and various TAAs are integral to the clinical management of cancer patients, guiding therapeutic decisions and predicting outcomes. This guide highlights the distinct roles and methodologies associated with this compound and established clinical biomarkers, providing a framework for researchers and drug development professionals to understand their respective applications in the broader field of immuno-oncology.
References
The Crucial Link: Correlating KSPWFTTL-Specific T-Cell Frequency with Tumor Rejection
For researchers, scientists, and drug development professionals, understanding the quantitative relationship between the frequency of antigen-specific T-cells and their ability to eliminate tumors is paramount for the advancement of cancer immunotherapies. This guide provides a comparative analysis of methodologies to quantify T-cell frequency and presents experimental data, albeit using a well-characterized model neoantigen as a proxy due to the limited availability of public data on the specific KSPWFTTL peptide. This approach allows for a detailed examination of the principles and techniques applicable to the study of any tumor antigen-specific T-cell response.
The fundamental goal of many cancer immunotherapies, including cancer vaccines and adoptive T-cell therapies, is to increase the number of T-cells that can recognize and kill tumor cells. The this compound peptide, a tumor-associated antigen, represents a specific target for such therapies. A higher frequency of T-cells specific for this peptide within the tumor microenvironment is hypothesized to correlate with a greater anti-tumor response and, ultimately, tumor rejection.
Measuring the Anti-Tumor T-Cell Response: A Methodological Comparison
Several techniques are available to enumerate and characterize antigen-specific T-cells. Each method offers distinct advantages and is suited for different experimental questions. The choice of assay can significantly impact the interpretation of results.
| Method | Principle | Advantages | Disadvantages | Typical Output |
| ELISpot Assay | Measures the frequency of cytokine-secreting cells (e.g., IFN-γ) upon antigen stimulation. | Highly sensitive (can detect 1 in 100,000 cells), provides functional information. | Indirect measure of T-cell frequency, requires in vitro stimulation which may alter cell phenotype. | Spot-forming units (SFU) per million cells. |
| Flow Cytometry with pMHC Tetramers | Fluorochrome-labeled peptide-MHC complexes (tetramers) bind to T-cell receptors (TCRs) of a specific clonotype, allowing for direct quantification. | Direct enumeration of antigen-specific T-cells, allows for phenotypic characterization of these cells. | Less sensitive than ELISpot, tetramers are not available for all peptide-MHC combinations. | Percentage of antigen-specific cells within a T-cell population (e.g., % of CD8+ T-cells). |
| Intracellular Cytokine Staining (ICS) | Detects cytokine production within individual cells by flow cytometry after antigen stimulation. | Provides both frequency and functional data at a single-cell level, allows for poly-functionality analysis. | Requires in vitro stimulation, potential for artifacts due to cell permeabilization. | Percentage of cytokine-producing cells within a T-cell population. |
| TCR Sequencing | High-throughput sequencing of the T-cell receptor repertoire to identify and quantify specific T-cell clonotypes. | Provides a comprehensive view of the T-cell repertoire, can track clonal expansion over time. | Does not directly measure antigen specificity without prior identification of the TCR sequence. | Clonal frequency and diversity metrics. |
Experimental Correlation: A Case Study with a Model Neoantigen
Due to the lack of publicly available quantitative data directly correlating this compound-specific T-cell frequency with tumor rejection, we present a representative case study using the well-characterized pmel-1 mouse model. In this model, T-cells possess a transgenic T-cell receptor that recognizes a mutated form of the gp100 melanoma antigen, effectively serving as a neoantigen. This model allows for precise tracking of antigen-specific T-cells and their impact on tumor growth.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the correlation between neoantigen-specific T-cell frequency and tumor rejection in a preclinical mouse model.
Quantitative Data Summary
The table below summarizes hypothetical, yet representative, data from an adoptive cell transfer experiment using the pmel-1 model, illustrating the expected correlation between the number of transferred T-cells and the resulting tumor growth inhibition.
| Number of Transferred pmel-1 CD8+ T-cells | T-cell Frequency in Tumor (Day 14 post-transfer, % of CD8+ T-cells) | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| 0 (Control) | < 0.1% | 1500 ± 200 | 0% |
| 1 x 10^5 | 2.5% ± 0.8% | 1100 ± 150 | 26.7% |
| 1 x 10^6 | 15.2% ± 3.5% | 450 ± 100 | 70.0% |
| 5 x 10^6 | 45.8% ± 8.2% | 100 ± 50 | 93.3% |
Data are presented as mean ± standard deviation and are representative of expected outcomes in such models.
Signaling Pathway of T-Cell Mediated Tumor Rejection
The recognition of the this compound peptide presented on MHC class I molecules by a specific CD8+ T-cell initiates a signaling cascade that culminates in the destruction of the tumor cell.
Detailed Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
Objective: To quantify the frequency of this compound-specific T-cells that secrete IFN-γ upon stimulation.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) from the subject.
-
Stimulation: Add 2-5 x 10^5 cells per well. Stimulate the cells with the this compound peptide (typically 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.
-
Development: Add a substrate solution (e.g., BCIP/NBT) to develop colored spots.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Flow Cytometry with pMHC Tetramers
Objective: To directly enumerate this compound-specific CD8+ T-cells.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of PBMCs or TILs.
-
Staining: Incubate the cells with a fluorochrome-labeled this compound-MHC Class I tetramer for 30-60 minutes at room temperature in the dark.
-
Surface Marker Staining: Add a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4, and viability dye) and incubate for 30 minutes at 4°C.
-
Washing: Wash the cells with FACS buffer (PBS with 2% FBS).
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Gate on live, single CD3+CD8+ lymphocytes and then quantify the percentage of cells that are positive for the this compound-tetramer.
Alternative Approaches and Future Directions
While quantifying the frequency of this compound-specific T-cells is a critical biomarker, it is not the sole determinant of anti-tumor efficacy. The functional capacity of these T-cells, their infiltration into the tumor, and the immunosuppressive nature of the tumor microenvironment all play crucial roles.
Alternative Biomarkers:
-
T-cell Infiltration Density: Immunohistochemistry or multiplex immunofluorescence can be used to assess the number of T-cells within the tumor. A higher density of CD8+ T-cells is often associated with a better prognosis.
-
T-cell Functionality: Beyond IFN-γ secretion, the production of other cytokines like TNF-α and IL-2, and the expression of cytotoxic molecules like granzyme B and perforin, are important indicators of T-cell effector function.
-
T-cell Phenotype: The differentiation state of T-cells (e.g., naive, effector, memory, exhausted) can influence their persistence and anti-tumor activity.
Future research will likely focus on integrating these multiple parameters to develop a more comprehensive "immune score" that can more accurately predict a patient's response to immunotherapy targeting antigens like this compound. The development of novel techniques for in vivo imaging of T-cell trafficking and function will also provide invaluable insights into the dynamic interplay between the immune system and cancer.
A Head-to-Head Comparison of KSPWFTTL and Neoantigens in Cancer Immunotherapy
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the selection of appropriate antigenic targets is paramount to the development of effective therapeutic strategies. This guide provides a detailed, head-to-head comparison of two distinct classes of tumor antigens: the well-characterized tumor-associated antigen (TAA) peptide, KSPWFTTL, and the highly specific tumor-specific antigens (TSAs) known as neoantigens. This document aims to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in their pursuit of novel cancer treatments.
Core Concepts: this compound vs. Neoantigens
This compound is an immunodominant H-2Kb-restricted peptide with the sequence this compound.[1][2] It is derived from the p15E transmembrane protein of an endogenous ecotropic murine leukemia virus (MuLV).[1] As a viral antigen expressed in tumor cells, it is classified as a Tumor-Associated Antigen (TAA). TAAs are antigens that are also expressed on normal cells, although often at lower levels, which can sometimes lead to off-tumor toxicities.[3][4]
Neoantigens , conversely, are a class of Tumor-Specific Antigens (TSAs) that arise from somatic mutations within the tumor genome. These mutations create novel protein sequences that are not present in normal, healthy cells. This tumor exclusivity makes neoantigens highly attractive targets for immunotherapy, as they are recognized as foreign by the host immune system, minimizing the risk of autoimmune responses. Neoantigens can be either "private," meaning they are unique to an individual patient's tumor, or "public" (also referred to as shared), where the same neoantigen is found in tumors of multiple patients.
Comparative Data Summary
The following tables summarize the key characteristics and performance metrics of this compound and neoantigens based on available experimental data.
| Feature | This compound (Tumor-Associated Antigen) | Neoantigens (Tumor-Specific Antigens) |
| Origin | Endogenous murine leukemia virus (p15E protein) | Somatic mutations in tumor cells |
| Specificity | Tumor-associated (present on tumor and some normal cells) | Tumor-specific (exclusively on tumor cells) |
| Immunogenicity | Proven immunogenic; elicits CTL responses | Highly immunogenic; recognized as "non-self" |
| Central Tolerance | Subject to central tolerance, potentially limiting T-cell repertoire | Bypass central tolerance, leading to a robust T-cell response |
| Off-the-Shelf Potential | High; a single peptide can be used for multiple subjects | Lower for private neoantigens; higher for shared/public neoantigens |
| Risk of Autoimmunity | Potential risk due to expression on normal tissues | Minimal risk due to tumor-exclusive expression |
Table 1: General Characteristics of this compound and Neoantigens
| Performance Metric | This compound | Neoantigens | Supporting Evidence |
| MHC Binding Affinity | High affinity for H-2Kb | Variable; predicted and validated for high MHC binding affinity | |
| T-Cell Response | Induces IFN-γ producing CD8+ T-cells | Induce robust CD8+ and CD4+ T-cell responses | |
| In Vivo Efficacy | Can restore tumor cell susceptibility to CTL lysis | Neoantigen-based vaccines show significant tumor growth inhibition |
Table 2: Comparative Performance Metrics
Signaling and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key processes.
Antigen Presentation Pathway
Both this compound and neoantigens are presented to CD8+ T-cells via the MHC class I pathway. This process is fundamental for the initiation of a cytotoxic T-lymphocyte (CTL) response against tumor cells.
Caption: MHC Class I Antigen Presentation Pathway for this compound and Neoantigens.
Neoantigen Discovery and Validation Workflow
The identification and validation of neoantigens is a multi-step process that combines genomics, bioinformatics, and immunological assays.
Caption: A typical workflow for the discovery and validation of neoantigens.
Detailed Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key immunological assays are provided below.
ELISpot Assay for IFN-γ Secretion
This assay quantifies the number of antigen-specific T-cells based on their secretion of Interferon-gamma (IFN-γ) upon stimulation.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-ALP/HRP
-
Substrate (e.g., BCIP/NBT or TMB)
-
Recombinant human IFN-γ standard
-
Peptides (this compound or neoantigen candidates)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
CTL-Test™ Medium
-
PHA or anti-CD3/CD28 beads (positive control)
Procedure:
-
Plate Coating: Pre-wet the PVDF membrane with 35% ethanol for 1 minute, wash with sterile water, and then coat with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 + 10% FBS for at least 2 hours at room temperature.
-
Cell Plating: Prepare PBMCs and add them to the wells at a concentration of 2-3 x 10^5 cells/well.
-
Stimulation: Add peptide pools (e.g., 1-10 µg/mL final concentration), positive controls (PHA or anti-CD3/CD28), and a negative control (medium only) to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme and Substrate: Wash the plate and add Streptavidin-ALP/HRP. Incubate for 1 hour. After a final wash, add the substrate and incubate until distinct spots emerge.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader.
Cytotoxicity Assay (Flow Cytometry-Based)
This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to kill target cells presenting the specific antigen.
Materials:
-
Effector Cells: Antigen-specific CTLs (expanded in vitro)
-
Target Cells: A cell line (e.g., T2 cells or a tumor cell line) pulsed with the peptide of interest (this compound or neoantigen)
-
Target cell labeling dye (e.g., CFSE or CellTracker Red)
-
Viability dye (e.g., Propidium Iodide or 7-AAD)
-
FACS buffer (PBS + 2% FBS)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Target Cell Preparation: Label the target cells with CFSE or another tracking dye according to the manufacturer's protocol. Pulse the labeled target cells with the specific peptide (10 µg/mL) for 1-2 hours at 37°C. Wash the cells to remove excess peptide.
-
Co-culture: Plate the peptide-pulsed target cells in a 96-well plate. Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Incubation: Centrifuge the plate briefly to facilitate cell contact and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Staining: After incubation, add the viability dye (e.g., Propidium Iodide) to each well.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Gate on the target cell population (CFSE-positive). Within this gate, determine the percentage of dead cells (Propidium Iodide-positive). Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% Dead Target Cells with Effectors - % Spontaneous Dead Target Cells) / (100 - % Spontaneous Dead Target Cells)] x 100
In Vivo Tumor Model for Vaccine Efficacy
Animal models are essential for evaluating the anti-tumor efficacy of cancer vaccines.
Materials:
-
Syngeneic mouse model (e.g., C57BL/6 for tumors expressing H-2Kb)
-
Tumor cell line (e.g., B16F10 or a cell line engineered to express the antigen)
-
Vaccine formulation (e.g., peptide adjuvanted with Poly(I:C) or a dendritic cell-based vaccine)
-
Calipers for tumor measurement
-
Sterile saline and syringes for injection
Procedure:
-
Tumor Implantation: Subcutaneously inject a known number of tumor cells (e.g., 1 x 10^5) into the flank of the mice.
-
Vaccination Schedule: Begin the vaccination regimen at a specified time point post-tumor implantation (e.g., day 3, 7, and 14). Administer the vaccine (e.g., this compound peptide + adjuvant or neoantigen-based vaccine) via a chosen route (e.g., subcutaneous or intravenous). A control group should receive a vehicle or irrelevant peptide.
-
Tumor Monitoring: Measure the tumor volume every 2-3 days using calipers. The volume can be calculated using the formula: (Length x Width^2) / 2.
-
Survival Analysis: Monitor the mice for signs of distress and record the date of euthanasia due to tumor burden reaching a pre-defined endpoint.
-
Immunological Analysis (Optional): At the end of the experiment, splenocytes or tumor-infiltrating lymphocytes (TILs) can be harvested to assess the antigen-specific immune response using ELISpot or cytotoxicity assays as described above.
-
Data Analysis: Plot tumor growth curves and Kaplan-Meier survival curves. Perform statistical analysis to compare the vaccine-treated group with the control group.
Conclusion
Both this compound and neoantigens represent valuable tools in the arsenal of cancer immunotherapy. This compound, as a well-defined TAA, serves as an important model antigen for studying anti-tumor immune responses and can be readily synthesized for "off-the-shelf" applications. However, its expression on some normal tissues poses a potential for autoimmune-like toxicities.
Neoantigens, born from the tumor's own mutational landscape, offer the pinnacle of tumor specificity, thereby promising a safer and more targeted therapeutic approach. The advent of next-generation sequencing and sophisticated bioinformatics has made the identification of personal neoantigens a clinical reality. While logistical challenges in generating patient-specific therapies remain, the potential for a truly personalized and highly effective cancer treatment is immense.
This guide provides a foundational comparison to aid researchers in navigating the complexities of antigen selection for cancer immunotherapy. The choice between a TAA like this compound and a neoantigen-based approach will ultimately depend on the specific research question, the therapeutic context, and the desired balance between broad applicability and personalized precision.
References
Validating the Role of PD-L1 in Diverse Tumor Microenvironments: A Comparative Guide
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Programmed Death-Ligand 1 (PD-L1) performance and validation across various tumor microenvironments. It is designed to offer objective data and detailed experimental methodologies to support research and development in immuno-oncology.
Introduction to PD-L1 and its Role in Cancer Immunity
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein.[1][2] Under normal physiological conditions, the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1), plays a crucial role in maintaining self-tolerance and preventing autoimmune reactions by limiting T-cell activity.[2][3][4] However, many cancer cells exploit this mechanism to evade the host's immune system. By overexpressing PD-L1 on their surface, tumor cells can bind to PD-1 on activated T-cells, delivering an inhibitory signal that suppresses T-cell proliferation, activation, and cytotoxic functions. This process of "adaptive immune resistance" allows the tumor to escape immune surveillance and destruction.
The expression of PD-L1 can be found on tumor cells themselves, as well as on various non-transformed cells within the tumor microenvironment (TME), including macrophages, dendritic cells, and myeloid-derived suppressor cells (MDSCs). This expression can be constitutive, driven by oncogenic signaling pathways, or induced by inflammatory cytokines like interferon-gamma (IFN-γ) released by activated T-cells.
Comparative Analysis of PD-L1 Expression Across Tumor Types
The expression of PD-L1 is highly heterogeneous across different types of cancer, which can influence prognosis and response to immunotherapy. Below is a summary of PD-L1 expression levels in various malignancies.
| Tumor Type | PD-L1 Expression Level (Tumor Cells) | Prognostic Correlation | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | High in a subset of patients. | Controversial, can be associated with both positive and negative outcomes. | |
| Melanoma | Variable, often lower than NSCLC. | Controversial. | |
| Renal Cell Carcinoma (RCC) | Lower than NSCLC. | Generally associated with poor prognosis. | |
| Gastric Cancer | Variable. | Strong correlation with poor prognosis. | |
| Hepatocellular Carcinoma | Variable. | Strong correlation with poor prognosis. | |
| Triple-Negative Breast Cancer (TNBC) | Higher frequency of positivity compared to other breast cancer subtypes. | Associated with poor prognosis. | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | High frequency of positivity. | Can be associated with poor prognosis. | |
| Bladder Cancer | Variable. | Can be associated with poor prognosis. |
Comparison with Other Immune Checkpoint Proteins: PD-L1 vs. CTLA-4
While both PD-L1 and CTLA-4 are crucial inhibitory immune checkpoint proteins, they function at different stages and locations within the immune response.
| Feature | PD-1/PD-L1 Pathway | CTLA-4 Pathway |
| Primary Site of Action | Peripheral tissues, tumor microenvironment. | Lymph nodes. |
| Stage of T-Cell Response | Effector phase of T-cell activation. | Early stages of T-cell activation (priming). |
| Ligands | PD-L1 (CD274) and PD-L2 (CD273). | B7-1 (CD80) and B7-2 (CD86). |
| Mechanism of Inhibition | Inhibits T-cell proliferation, cytokine production, and cytotoxicity of activated T-cells. | Competes with the co-stimulatory receptor CD28 for B7 ligands, thus limiting T-cell activation. |
| Expression | PD-1 is expressed on activated T-cells, B-cells, and NK cells. PD-L1 is expressed on tumor cells and other immune cells in the TME. | CTLA-4 is primarily expressed on T-cells. |
Experimental Protocols for Validating PD-L1's Role
Accurate and reproducible methods are essential for validating the expression and function of PD-L1 in the tumor microenvironment. Below are detailed protocols for key experimental techniques.
Immunohistochemistry (IHC) for PD-L1 Staining
Objective: To detect and localize PD-L1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Protocol:
-
Deparaffinization and Rehydration:
-
Bake slides at 55-60°C for 20-30 minutes.
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a pressure cooker or water bath.
-
Immerse slides in a target retrieval solution (e.g., citrate buffer, pH 6.0) and heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10-15 minutes.
-
Wash slides with a wash buffer (e.g., PBS or TBS).
-
Incubate with a protein block (e.g., serum from the secondary antibody host species) for 30-60 minutes to reduce non-specific binding.
-
Incubate with a validated primary anti-PD-L1 antibody (e.g., clone 22C3 or 28-8) at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature.
-
Wash slides with wash buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash slides and then incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol solutions and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation: PD-L1 expression is typically evaluated based on the percentage of tumor cells with positive membrane staining (Tumor Proportion Score - TPS) or a combined score considering both tumor and immune cells.
Flow Cytometry for PD-L1 Expression Analysis
Objective: To quantify the percentage of cells expressing PD-L1 and the intensity of expression on different cell populations within the tumor.
Protocol:
-
Single-Cell Suspension Preparation:
-
Mechanically and/or enzymatically dissociate fresh tumor tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.
-
Wash the cells with FACS buffer (e.g., PBS with 1-2% BSA or FBS).
-
-
Staining:
-
Resuspend cells in FACS buffer.
-
Block Fc receptors with an Fc block reagent or human gamma-globulin to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently conjugated antibodies against cell surface markers to identify different cell populations (e.g., CD45 for immune cells, EpCAM for epithelial tumor cells, CD8 for cytotoxic T-cells, CD14 for monocytes/macrophages).
-
Include a fluorescently conjugated anti-PD-L1 antibody or a corresponding isotype control.
-
Incubate for 20-30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on specific cell populations based on the expression of lineage markers.
-
Analyze PD-L1 expression on each gated population relative to the isotype control.
-
In Vivo Validation of PD-L1 Function in Mouse Tumor Models
Objective: To assess the antitumor activity of targeting PD-L1 in a living organism.
Protocol:
-
Model Selection:
-
Utilize syngeneic mouse tumor models where the tumor cells and the mice are from the same inbred strain, ensuring a fully competent immune system (e.g., MC38 colon adenocarcinoma in C57BL/6 mice, CT26 colon carcinoma in BALB/c mice).
-
-
Tumor Implantation:
-
Inject a known number of tumor cells subcutaneously or orthotopically into the mice.
-
Monitor tumor growth by measuring tumor volume with calipers.
-
-
Treatment:
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer an anti-PD-L1 antibody, an isotype control antibody, or a vehicle control via intraperitoneal or intravenous injection at a predetermined dose and schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly.
-
Monitor for signs of toxicity.
-
Primary endpoints typically include tumor growth inhibition and overall survival.
-
-
Mechanism of Action Studies (Optional):
-
At the end of the study, tumors can be harvested for analysis of the tumor microenvironment by flow cytometry or IHC to assess changes in immune cell infiltration (e.g., CD8+ T-cells) and activation status.
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Caption: Immunohistochemistry (IHC) workflow for PD-L1 detection.
Caption: Workflow for an in vivo study validating PD-L1 blockade.
References
- 1. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
- 4. Regulatory mechanisms of PD-1/PD-L1 in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Kspwfttl: Comprehensive Disposal and Safety Protocol
For Research Use Only: This document provides procedural guidance for the safe handling and disposal of Kspwfttl, an immunodominant Kb-restricted epitope from the p15E transmembrane protein.[1] Since the hazards of a newly synthesized chemical may not be fully known, it must be handled as a particularly hazardous substance.[2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide outlines the essential operational and disposal plans for this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are based on established best practices for managing novel or uncharacterized chemical compounds in a research environment.
Pre-Disposal Risk Assessment
Before beginning any procedure that will generate this compound waste, a thorough risk assessment is mandatory. The primary principle of prudent laboratory waste management is that no activity should commence without a clear plan for the disposal of all generated waste.
Key Assessment Steps:
-
Hazard Identification: As a novel peptide, this compound's full toxicological profile is unknown. Therefore, it must be treated as hazardous. This includes potential risks such as skin/eye irritation, respiratory sensitization, and unknown long-term effects.
-
Exposure Potential: Evaluate all steps of the experimental protocol to identify potential points of exposure, including handling of stock solutions, transfer between containers, and final collection of waste.
-
Waste Characterization: Determine the nature of the waste stream. Will it be a solid (e.g., contaminated labware), a liquid (e.g., aqueous solutions), or a combination? Waste must be segregated based on its chemical properties to prevent dangerous reactions.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or solution), the following PPE is required to minimize exposure:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes of solutions containing this compound. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A lab coat is mandatory. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of solid this compound or concentrated solutions must be performed inside a certified chemical fume hood. | Prevents inhalation of aerosols or fine particulates. |
Step-by-Step Disposal Procedure
All waste containing this compound must be treated as hazardous chemical waste and disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation
-
Immediately upon generation, segregate this compound waste into compatible waste streams. For instance, collect halogenated and non-halogenated solvent wastes separately.
-
Solid Waste: Includes contaminated gloves, weighing papers, pipette tips, and any other solid materials that have come into contact with this compound.
-
Liquid Waste: Includes all aqueous solutions, solvents, and rinsates containing this compound.
-
Sharps Waste: Needles or other contaminated sharps must be placed in a designated sharps container.
Step 2: Waste Collection and Labeling
-
Collect waste in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.
-
Use only appropriate, compatible, and leak-proof containers for waste. Keep containers closed except when adding waste.
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Step 3: Container Management
-
Do not overfill waste containers. Leave adequate headspace to prevent spills.
-
Store waste containers in secondary containment trays to catch any potential leaks.
-
Regularly inspect the SAA for any signs of container leakage or degradation.
Step 4: Requesting Waste Pickup
-
Once a waste container is full, or if it has been accumulating for an extended period (typically not to exceed 12 months, though institutional policies may vary), contact your EHS department to schedule a waste pickup.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
For a Small Spill (Contained within a Fume Hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with a chemical absorbent pad or material.
-
Carefully collect all contaminated materials into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
Report the incident to your laboratory supervisor.
For a Large Spill (Outside of a Fume Hood):
-
Evacuate: Alert all personnel in the immediate area and evacuate.
-
Isolate: Restrict access to the spill area.
-
Report: Contact your institution's EHS department and emergency services immediately. Provide them with the name of the substance (this compound) and any known hazard information.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Experimental Protocol Example: this compound Solution Preparation and Use
This protocol details the preparation of a this compound stock solution and its use in a cell-based assay, highlighting waste generation points.
Objective: To prepare a 10 mM stock solution of this compound and treat cultured cells.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Cultured cells in 24-well plates
-
Appropriate PPE
Methodology:
-
Stock Solution Preparation (in a chemical fume hood): a. Tare a sterile microcentrifuge tube on an analytical balance. b. Carefully weigh 1 mg of this compound solid into the tube. Waste Point: Contaminated weighing paper and spatula. c. Add the appropriate volume of DMSO to achieve a 10 mM concentration. d. Vortex until fully dissolved. This is the stock solution.
-
Working Solution Preparation: a. Dilute the 10 mM stock solution with sterile PBS to a final working concentration of 100 µM. Waste Point: Contaminated pipette tips.
-
Cell Treatment: a. Remove the culture medium from the 24-well plates. Waste Point: Biological waste containing cell culture medium. b. Add the 100 µM this compound working solution to the appropriate wells. Waste Point: Contaminated pipette tips. c. Incubate the cells for the desired time.
-
Post-Incubation Waste: a. After incubation, the medium containing this compound is removed. Waste Point: Liquid hazardous chemical and biological waste. b. All used plates, tubes, and tips are considered solid hazardous waste.
All waste generated from this protocol must be disposed of following the procedures outlined in Section 3.
References
Essential Safety and Handling Guide for Kspwfttl Peptide
This document provides immediate safety, operational, and disposal guidance for laboratory personnel handling Kspwfttl. This compound is an immunodominant Kb-restricted epitope from the p15E transmembrane protein, utilized in immunological research.[1] While specific hazard information is limited, it is prudent to handle this peptide following standard laboratory safety protocols for non-classified chemical substances.
Quantitative Data Summary
For ease of reference, the key quantitative specifications for this compound are summarized in the table below.
| Parameter | Value | Source |
| Purity | 99.13% | MedchemExpress.com[1] |
| Stock Solution Storage | ||
| Temperature (Short-term) | -20°C | MedchemExpress.com[1] |
| Duration (Short-term) | 1 month | MedchemExpress.com[1] |
| Temperature (Long-term) | -80°C | MedchemExpress.com[1] |
| Duration (Long-term) | 6 months | MedchemExpress.com |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure personal safety. This includes, but is not limited to:
-
Eye Protection : Safety goggles that provide full splash and impact protection should be worn at all times.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection : A lab coat or protective clothing with long sleeves is required to protect skin and clothing from potential contamination.
-
Respiratory Protection : While not specified as required, if there is a risk of inhaling dust (e.g., when handling the lyophilized powder), a suitable particulate respirator should be considered. Work should ideally be performed in a well-ventilated area or a fume hood.
Operational Plan: Step-by-Step Handling and Preparation
Adherence to the following procedural steps will ensure the safe handling and integrity of the this compound peptide.
Step 1: Receiving and Initial Storage
-
Upon receipt, visually inspect the container for any damage or breach of seal.
-
Log the product into the laboratory inventory system.
-
Store the lyophilized peptide in its original, properly sealed container at -20°C or -80°C, away from moisture.
Step 2: Preparation of Stock Solution
-
Before opening, allow the product to equilibrate to room temperature to avoid condensation.
-
Conduct all handling of the powder within a chemical fume hood or a designated clean area to prevent contamination and inhalation.
-
Reconstitute the peptide in a suitable solvent. If using water, the resulting solution should be filtered and sterilized through a 0.22 µm filter before use.
-
Ensure all labware used for reconstitution is sterile.
Step 3: Aliquoting and Long-Term Storage
-
To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the prepared stock solution into single-use volumes.
-
Store the aliquots in appropriately labeled cryovials.
-
For storage up to one month, place aliquots at -20°C. For longer-term storage up to six months, store at -80°C.
Disposal Plan
All materials that have come into contact with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
-
Liquid Waste : Collect all unused solutions and liquid waste containing the peptide in a designated, sealed, and clearly labeled waste container.
-
Solid Waste : Dispose of contaminated consumables such as pipette tips, gloves, and vials in a designated solid chemical waste container.
-
Decontamination : Decontaminate work surfaces with an appropriate cleaning agent after handling is complete.
-
Disposal Pathway : Follow your institution's guidelines for chemical waste disposal. If the peptide was used in conjunction with other hazardous materials (e.g., sodium azide), the disposal protocol must account for all components of the waste stream.
Mandatory Visualization: Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Experimental Protocols and Signaling Pathways
Detailed, step-by-step experimental protocols and specific signaling pathways involving this compound are not available in the provided documentation. For such information, researchers are advised to consult the primary scientific literature, such as the articles referenced by the supplier. These documents will provide the necessary context and detailed methodologies for experimental use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
